molecular formula C12H26N2S4 B1593815 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane CAS No. 20934-69-4

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Cat. No.: B1593815
CAS No.: 20934-69-4
M. Wt: 326.6 g/mol
InChI Key: HDQRZGDWLMSBSD-UHFFFAOYSA-N
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Description

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is a useful research compound. Its molecular formula is C12H26N2S4 and its molecular weight is 326.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4,10,13-tetrathia-7,16-diazacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2S4/c1-5-15-9-10-17-7-3-14-4-8-18-12-11-16-6-2-13-1/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQRZGDWLMSBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCSCCNCCSCCSCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339974
Record name 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20934-69-4
Record name 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel macrocycle, 1,4,10,13-tetrathia-7,16-diazacyclooctadecane. Thia-aza macrocycles represent a class of compounds with significant potential in coordination chemistry, catalysis, and as scaffolds in drug discovery due to their unique metal-binding properties and conformational flexibility. This document, intended for an audience of researchers and professionals in the chemical and pharmaceutical sciences, offers a scientifically grounded pathway to the synthesis and rigorous characterization of this target molecule. The methodologies presented are based on established principles of macrocyclic chemistry, drawing from proven synthetic strategies for analogous compounds. A step-by-step experimental protocol is provided, along with a detailed discussion of the analytical techniques required to confirm the structure and purity of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Introduction: The Significance of Thia-Aza Macrocycles

Macrocyclic compounds containing a combination of sulfur (thia) and nitrogen (aza) heteroatoms are of considerable interest in the field of supramolecular and medicinal chemistry. The presence of soft thioether donors and harder amine donors within the same cyclic framework imparts unique coordination properties, allowing for selective complexation with a variety of metal ions. This has led to their exploration in areas such as:

  • Catalysis: As ligands for transition metal catalysts, influencing reactivity and selectivity.

  • Sensing: As ionophores in chemical sensors for the detection of specific metal ions.

  • Radiopharmaceuticals: As chelating agents for radioactive metal isotopes in imaging and therapy.[1]

  • Drug Development: As scaffolds for the design of therapeutic agents, where the macrocyclic structure can provide conformational constraint and improved metabolic stability.

The specific target of this guide, 1,4,10,13-tetrathia-7,16-diazacyclooctadecane, is an 18-membered ring system that is anticipated to exhibit a rich coordination chemistry, particularly with soft transition metals. Its synthesis and characterization are therefore of fundamental importance for exploring these potential applications.

Synthetic Strategy and Protocol

The synthesis of macrocycles often presents challenges related to achieving high yields and minimizing oligomerization. The proposed synthesis for 1,4,10,13-tetrathia-7,16-diazacyclooctadecane is based on a well-established approach for analogous thia-aza macrocycles, which employs a [2+2] condensation of a dithiol and a bis(electrophile) under high-dilution conditions.[1] This strategy is designed to favor intramolecular cyclization over intermolecular polymerization.

Retrosynthetic Analysis and Key Precursors

The retrosynthetic analysis of the target macrocycle points to two key building blocks: a diamine-containing dithiol and a suitable dielectrophile. A logical and accessible approach involves the reaction of N,N'-bis(2-thioethyl)ethylenediamine with a dielectrophile such as 1,2-dibromoethane. However, a more convergent and often higher-yielding strategy involves the use of tosylated precursors to enhance the reactivity of the amine nucleophiles and to protect them during the initial steps. A plausible synthetic route is adapted from the work of Craig et al. on the synthesis of related dithiatetraaza macrocycles.[1]

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available reagents. The first step is the preparation of the key bis(tosylamide)dithiol intermediate, followed by the final macrocyclization reaction.

Synthetic Workflow Figure 1: Proposed Synthetic Workflow A N,N'-Ditosylethylenediamine C Intermediate Dithiol A->C 1. NaH, DMF 2. Reaction with B B 2-(2-Bromoethyl)-1,3-dithiolane B->C E Target Macrocycle C->E High Dilution Cs2CO3, DMF D 1,2-Dibromoethane D->E F Detosylation E->F HBr/AcOH or Na/NH3 Target 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane F->Target Final Product

Caption: A schematic of the proposed synthetic route.

Detailed Experimental Protocol

Step 1: Synthesis of the N,N'-Ditosyl-protected Dithiol Intermediate

  • To a stirred solution of N,N'-ditosylethylenediamine in dry dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation of the tosylamides.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-(2-bromoethyl)-1,3-dithiolane (2.2 equivalents) in dry DMF dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the dithiolane-protected intermediate.

  • Deprotect the dithiolane groups using a standard method, such as treatment with mercuric chloride and calcium carbonate, followed by workup with aqueous hydrogen sulfide, to yield the desired dithiol.

Step 2: Macrocyclization

  • Prepare a suspension of cesium carbonate (2 equivalents) in a large volume of dry DMF. This high-dilution setup is crucial for favoring macrocyclization.

  • Simultaneously, add solutions of the dithiol intermediate from Step 1 (1 equivalent) in dry DMF and 1,2-dibromoethane (1 equivalent) in dry DMF to the stirred cesium carbonate suspension over a period of 24-48 hours using syringe pumps.

  • After the addition is complete, stir the reaction mixture at an elevated temperature (e.g., 50-60 °C) for an additional 24 hours.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Remove the DMF under high vacuum.

  • Purify the resulting crude tosylated macrocycle by column chromatography.

Step 3: Detosylation

  • The final step is the removal of the tosyl protecting groups. This can be achieved under harsh conditions, for example, by heating in a mixture of hydrobromic acid and acetic acid, or under dissolving metal conditions (e.g., sodium in liquid ammonia).

  • After the reaction is complete, carefully neutralize the reaction mixture and extract the product into an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the final product, 1,4,10,13-tetrathia-7,16-diazacyclooctadecane, by recrystallization or column chromatography.

Characterization of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Rigorous characterization is essential to confirm the identity and purity of the synthesized macrocycle. A combination of spectroscopic and analytical techniques should be employed.

Characterization_Workflow Figure 2: Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Start->MS Molecular Weight Confirmation EA Elemental Analysis (CHNS) Start->EA Elemental Composition Purity Purity Confirmation NMR->Purity MS->Purity EA->Purity

Sources

Introduction: The Architectural Elegance of Dithia-Diazacyclooctadecane Macrocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Dithia-Diazacyclooctadecane Macrocycles

For Researchers, Scientists, and Drug Development Professionals

Macrocyclic compounds, molecules containing a ring of twelve or more atoms, represent a unique and compelling area of chemical space at the intersection of small molecules and biologics.[1] Among these, the 18-membered dithia-diazacyclooctadecane framework stands out for its distinctive structural and functional properties. Characterized by a large ring containing two sulfur (thia) and two nitrogen (diaza) donor atoms, these macrocycles offer a semi-rigid, pre-organized architecture ideal for selective metal ion complexation.[2]

The strategic placement of soft sulfur donors and harder nitrogen donors within the macrocyclic cavity imparts a nuanced binding preference, making them particularly adept at coordinating with a range of transition metal ions. This ability to form stable and kinetically inert complexes is the cornerstone of their utility. The enhanced stability, known as the "macrocyclic effect," arises from the reduced entropic penalty upon complexation compared to their linear counterparts.[3]

This guide provides a comprehensive exploration of the core physicochemical properties of dithia-diazacyclooctadecane macrocycles. We will delve into their synthesis and structural analysis, dissect the thermodynamics and kinetics that govern their metal ion interactions, and explore the practical methodologies used to characterize these crucial parameters. The insights presented herein are vital for professionals in drug development, radiopharmaceuticals, and materials science who seek to harness the unique capabilities of these sophisticated molecular scaffolds.

Synthesis and Structural Elucidation: Building the Framework

The construction of a macrocyclic ring is a formidable synthetic challenge, primarily due to the entropic favorability of intermolecular polymerization over the desired intramolecular cyclization. The primary strategy to overcome this is the implementation of high-dilution conditions, which ensures that the reactive ends of a single precursor molecule are more likely to find each other than to react with another molecule.

Expert Insight: The choice between a template-driven or template-free synthesis is critical. Metal-ion template synthesis can significantly improve the yield of the desired macrocycle by organizing the precursor fragments in a favorable geometry for ring closure.[4] However, the subsequent removal of the template ion can be challenging and may require harsh conditions that could compromise the integrity of the macrocycle. For this reason, a template-free high-dilution approach, while often lower-yielding, provides direct access to the metal-free ligand, offering greater flexibility for subsequent complexation studies.

cluster_structure General Structure A Dithia-Diazacyclooctadecane B 18-Membered Ring A->B C Two Sulfur (S) Donor Atoms A->C D Two Nitrogen (N) Donor Atoms A->D E Conformational Flexibility A->E

Caption: General structural features of a dithia-diazacyclooctadecane macrocycle.

Protocol: Template-Free Synthesis of a Dithia-Diazacyclooctadecane Macrocycle

This protocol describes a generalized approach for synthesizing an N,N'-disubstituted dithia-diazacyclooctadecane via the condensation of a dithia-diol and a diamine.

Step 1: Activation of the Dithia-Diol

  • Dissolve one equivalent of the starting dithia-diol (e.g., 3,6-dithiaoctane-1,8-diol) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add two equivalents of a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) and two equivalents of a non-nucleophilic base (e.g., triethylamine).

  • Allow the reaction to stir at 0 °C for one hour and then warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The resulting dithia-ditosylate is purified via column chromatography.

Step 2: High-Dilution Macrocyclization

  • Prepare two separate solutions for simultaneous addition:

    • Solution A: Dissolve one equivalent of the purified dithia-ditosylate in a large volume of a polar aprotic solvent such as dimethylformamide (DMF).

    • Solution B: Dissolve one equivalent of the desired diamine (e.g., N,N'-dibenzylethylenediamine) and two equivalents of a base (e.g., potassium carbonate) in a large volume of DMF.

  • Using syringe pumps, add both Solution A and Solution B dropwise over a period of 10-12 hours to a vigorously stirred, heated (e.g., 80 °C) solution of DMF. Rationale: The slow, simultaneous addition under high-dilution conditions is crucial to favor the intramolecular ring-closing reaction.

  • After the addition is complete, continue stirring the reaction mixture at 80 °C for another 24 hours.

  • Cool the mixture, filter to remove the inorganic base, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired dithia-diazacyclooctadecane macrocycle.

Step 3: Structural Verification

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure and assess the symmetry of the macrocycle.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides unambiguous proof of the structure, including the ring conformation and cavity dimensions in the solid state.[5][6]

Metal Ion Complexation: Thermodynamics and Kinetics

The utility of dithia-diazacyclooctadecane macrocycles is intrinsically linked to their interaction with metal ions. A comprehensive understanding requires the separate evaluation of thermodynamic stability and kinetic inertness.

Thermodynamic Stability

Thermodynamic stability refers to the position of the equilibrium for the complex formation reaction, quantified by the stability constant (log K). A high log K value indicates a strong affinity of the ligand for the metal ion and that the complex is highly favored at equilibrium.

Expert Insight: The "macrocyclic effect" is a key driver of the high stability observed. By pre-organizing the donor atoms, the macrocycle minimizes the unfavorable entropy loss that occurs when multiple individual ligand molecules bind to a metal ion. This results in a more favorable Gibbs free energy of complexation (ΔG = -RTlnK) compared to analogous open-chain ligands.[7]

Protocol: Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is the gold standard for determining ligand protonation constants and metal-ligand stability constants in solution.[6]

Workflow:

  • System Calibration: Calibrate a high-precision pH electrode and glass cell assembly using standard acid-base titrations to determine the standard electrode potential (E°) and the Nernstian slope.

  • Ligand Protonation:

    • Prepare a solution of the macrocycle (e.g., 0.001 M) in a constant ionic strength background electrolyte (e.g., 0.15 M NaCl) at a constant temperature (25 °C).[6]

    • Titrate this solution with a standardized solution of a strong acid (e.g., HCl) to a low pH (~2).

    • Perform a reverse titration by adding aliquots of a standardized, carbonate-free strong base (e.g., NaOH).

    • Record the pH value after each addition once the reading stabilizes.

  • Metal Complexation:

    • Repeat the titration procedure with a new solution containing the macrocycle and the metal ion of interest (e.g., CuCl₂) at a 1:1 molar ratio.

  • Data Analysis:

    • Use specialized software (e.g., HYPERQUAD) to refine the protonation constants (Ka) of the ligand and the stability constant (K) of the metal complex by fitting the experimental titration curves (pH vs. volume of titrant) to a chemical equilibrium model.

PropertySymbolDefinitionSignificance
Protonation Constant log KₐᵢThe equilibrium constant for the i-th protonation step of the ligand.Determines the ligand's charge state and availability for metal binding at a given pH.
Stability Constant log KMLThe equilibrium constant for the reaction M + L ⇌ ML.Quantifies the thermodynamic affinity of the ligand for the metal ion.
Conditional Stability log K'The apparent stability constant at a specific pH.Provides a more biologically relevant measure of complex stability under physiological conditions.[6]

Table 1: Key Thermodynamic Parameters for Macrocyclic Complexes.

Kinetic Inertness

Kinetic inertness describes the rate at which a complex undergoes substitution or dissociation reactions. A complex can be thermodynamically stable but kinetically labile (reacts quickly), or thermodynamically unstable but kinetically inert (reacts slowly). For in vivo applications, such as radiopharmaceuticals or MRI contrast agents, high kinetic inertness is paramount to prevent the release of potentially toxic free metal ions.[8]

cluster_workflow Kinetic Inertness Workflow A Prepare Metal-Macrocycle Complex Solution (e.g., [Cu(L)]²⁺) B Initiate Dissociation (e.g., add excess acid or competing metal ion like Zn²⁺) A->B C Monitor Reaction Progress (UV-Vis Spectrophotometry) B->C D Observe Spectral Changes over Time C->D E Data Analysis: Plot Absorbance vs. Time D->E F Calculate Pseudo-First-Order Rate Constant (k_obs) E->F G Determine Dissociation Half-Life (t₁/₂ = ln(2)/k_obs) F->G

Caption: Experimental workflow for determining the kinetic inertness of a metal complex.

Protocol: UV-Vis Spectrophotometry for Dissociation Kinetics

This method monitors changes in the electronic absorption spectrum of the metal complex as it dissociates.

Step 1: Preparation

  • Prepare a stock solution of the purified metal-macrocycle complex (e.g., ₂) in the desired buffer.

  • Prepare a solution of the challenging agent (e.g., 1 M HCl or a 100-fold excess of a competing metal ion like Zn²⁺).

Step 2: Kinetic Run

  • Place a cuvette containing the buffer solution in a temperature-controlled spectrophotometer (e.g., 25 °C).

  • Inject a small aliquot of the complex stock solution into the cuvette and mix rapidly.

  • Immediately initiate the reaction by injecting the challenging agent.

  • Start recording the absorbance at a fixed wavelength (typically the λ_max of the complex) at regular time intervals until the reaction reaches completion (i.e., the absorbance value becomes stable).

Step 3: Data Analysis

  • The observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay function: Aₜ = A∞ + (A₀ - A∞)e^(-k_obs*t).

  • The half-life (t₁/₂) of the complex under these conditions is calculated as t₁/₂ = ln(2)/k_obs. This value provides a direct and comparable measure of the complex's kinetic inertness.

Applications in Drug Development

The unique physicochemical profile of dithia-diazacyclooctadecane macrocycles makes them highly attractive scaffolds for therapeutic and diagnostic applications. Their ability to form highly stable and kinetically inert complexes is particularly relevant.

  • Radiopharmaceuticals: These macrocycles can serve as bifunctional chelators. One part of the molecule (the macrocycle) securely binds a radioactive metal isotope (e.g., ⁶⁴Cu for PET imaging, or ⁹⁰Y for radiotherapy), while a linker attached to the macrocycle's backbone is conjugated to a targeting vector, such as an antibody or peptide.[3] The high kinetic inertness ensures that the radioisotope remains chelated until it reaches the target site, minimizing off-target toxicity.

  • MRI Contrast Agents: While typically dominated by gadolinium complexes of polyaza-polycarboxylate ligands, novel macrocycles are being explored to improve relaxivity and biological safety. The dithia-diaza framework offers a different coordination environment that could be tuned to modulate the properties of paramagnetic metal complexes.

  • Metalloenzyme Inhibitors: By chelating essential metal ions in the active site of a metalloenzyme, these macrocycles can act as inhibitors. The selectivity can be tuned by modifying the ring size and donor atoms to match the coordination preference of the target enzyme's metal cofactor.

cluster_bifunctional Bifunctional Chelator Concept Macro Dithia-Diaza Macrocycle Linker Linker Macro->Linker Metal Radioactive Metal Ion (e.g., ⁹⁰Y) Metal->Macro Chelation (High Stability & Inertness) Targeting Targeting Moiety (e.g., Antibody) Linker->Targeting Tumor Tumor Cell Targeting->Tumor Specific Binding

Caption: The role of a macrocycle as a bifunctional chelator in targeted radiotherapy.

Conclusion and Future Outlook

Dithia-diazacyclooctadecane macrocycles are a class of ligands with compelling physicochemical properties defined by their pre-organized structure and mixed soft/hard donor set. Their capacity to form thermodynamically stable and, crucially, kinetically inert complexes with various metal ions positions them as powerful tools in medicinal chemistry and beyond. The robust experimental protocols detailed in this guide for synthesis, and for thermodynamic and kinetic characterization, provide a validated framework for researchers to reliably evaluate and compare new derivatives.

Future advancements in this field will likely focus on the rational design of next-generation macrocycles. This includes the incorporation of greater rigidity to enhance metal ion selectivity, the attachment of diverse functional groups to modulate solubility and biological activity, and the development of more efficient, high-yield synthetic methodologies. As our ability to precisely engineer these molecular architectures grows, so too will their impact on the development of novel diagnostics, targeted therapies, and advanced materials.

References

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  • ResearchGate. (n.d.). The synthesis of macrocycles for drug discovery.
  • Kaur, N., et al. (n.d.). Synthesis of 12-Membered Tetra-aza Macrocyclic Pyridinophanes Bearing Electron-Withdrawing Groups. PMC. Retrieved from [Link]

  • Giordanetto, F., et al. (n.d.). Macrocycles in Drug Discovery—Learning from the Past for the Future. PMC. Retrieved from [Link]

  • Zhang, K. (2022). Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides. PubMed. Retrieved from [Link]

  • Wu, T., et al. (n.d.). From π-conjugated macrocycles to heterocycloarenes based on benzo[2,1-b:3,4-b′]dithiophene (BDTh): size- and geometry-dependent host–guest properties. PMC. Retrieved from [Link]

  • Bernhardt, P. V., et al. (n.d.). Metal-directed syntheses of dithiadiazacyclotetradecane macrocycles with pendant alcohol and nitro or carboxylate groups involving macrocycle ring expansion. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • Tircsó, G., et al. (n.d.). Expanding the Ligand Classes Used for Mn(II) Complexation: Oxa-aza Macrocycles Make the Difference. NIH. Retrieved from [Link]

  • Homberg, A., et al. (n.d.). One-Step Synthesis of Diaza Macrocycles by Rh(II)-Catalyzed [3 + 6 + 3 + 6] Condensations of Morpholines a. Archive ouverte UNIGE. Retrieved from [Link]

  • Prasad, R. N., et al. (n.d.). Mono and trinuclear lanthanide complexes of 13-membered tetraaza macrocycle: Synthesis and characterization. Indian Academy of Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of Macrocyclic Drugs.
  • Nagy, V., et al. (2023). Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Spatial Arrangement of Simple 18-Membered Hexaazatetraamine Macrocyclic Ligands in Their Metal Complexes.
  • MDPI. (n.d.). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Retrieved from [Link]

  • University of Surrey. (2017). Thermodynamic aspects of macrocycles and their metal-ion complexes in solution and in the solid state.
  • Beloglazova, J., et al. (2023). Unprecedented synthesis of a 14-membered hexaazamacrocycle. PMC. Retrieved from [Link]

  • Domling, A. (n.d.). Macrocycles: MCR synthesis and applications in drug discovery. PMC. Retrieved from [Link]

  • Regueiro-Figueroa, J., et al. (n.d.). Versatile Macrocyclic Platform for the Complexation of [natY/90Y]Yttrium and Lanthanide Ions. NIH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thermodynamic and kinetic data for cation-macrocycle interaction.
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  • SciSpace. (n.d.). Thermodynamic and kinetic data for cation-macrocycle interaction.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The structural elucidation of macrocyclic compounds is a cornerstone of progress in coordination chemistry, materials science, and drug development. These complex structures, with their unique conformational dynamics and host-guest capabilities, demand sophisticated analytical techniques for their characterization. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for providing detailed atomic-level information in the solution state.

This guide focuses on 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane (CAS 20934-69-4), an 18-membered macrocycle incorporating both soft sulfur and hard nitrogen donor atoms.[] While primary, fully assigned NMR spectra for this specific molecule are not widely published in peer-reviewed literature, this document serves as an expert guide on the principles and methodologies required to acquire and interpret such data. We will leverage established NMR principles and data from analogous structures to predict and analyze the expected spectral features, providing researchers with a robust framework for their own investigations.

Molecular Structure and Symmetry Considerations

Understanding the molecule's topology is the first step in predicting its NMR spectrum. 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is an 18-membered ring containing twelve carbon, four sulfur, and two nitrogen atoms.

Figure 1: Structure of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane.

On a time-averaged basis, assuming rapid conformational flexing at room temperature, the molecule can possess a high degree of symmetry.[2] A plane of symmetry passing through N7 and N16, and another through the midpoints of the S1-S13 and S4-S10 bonds, would render several pairs of carbons and protons chemically equivalent. This leads to the prediction of a simplified NMR spectrum:

  • ¹H NMR: We would anticipate three distinct signals for the methylene (-CH₂-) protons and one signal for the amine (-NH-) protons.

    • One signal for the eight protons on carbons adjacent to two sulfur atoms (C2, C3, C11, C12).

    • One signal for the eight protons on carbons adjacent to a sulfur and a nitrogen atom (C6, C8, C15, C17).

    • One signal for the eight protons on carbons adjacent to a sulfur and another carbon (C5, C9, C14, C18).

  • ¹³C NMR: Similarly, three signals are expected for the three chemically distinct types of methylene carbons.

This idealized symmetry can be reduced by factors such as solvent interactions, protonation of the nitrogen atoms, or slow conformational exchange on the NMR timescale, which would lead to more complex spectra.[3]

Predicted Spectral Features and Analysis

¹H NMR Spectrum

The chemical shift (δ) of protons is highly sensitive to the electronegativity of neighboring atoms.[4] Protons on carbons adjacent to heteroatoms are deshielded, causing them to resonate at a higher chemical shift (further downfield) compared to simple alkanes.

  • -S-C H₂-CH₂ -S- Protons: The sulfur atoms will deshield these protons. We can expect their signal to appear in the range of δ 2.5 - 3.0 ppm .

  • -S-C H₂-CH₂ -N- Protons: The nitrogen atom is more electronegative than sulfur. Therefore, the protons on the carbons adjacent to nitrogen (C6, C8, C15, C17) will be more deshielded than those adjacent only to sulfur. A chemical shift in the range of δ 2.8 - 3.5 ppm is expected. The protons on the carbons once removed from nitrogen (C5, C9, C14, C18) would appear slightly more upfield within a similar range.

  • -N H- Protons: The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[5] It can appear as a broad or sharp signal anywhere from δ 1.0 - 5.0 ppm . Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -NH signal to disappear due to proton-deuterium exchange.

Multiplicity: Assuming free rotation around the C-C bonds, adjacent, non-equivalent methylene groups will split each other's signals into triplets (following the n+1 rule, where n=2). Therefore, we would predict that the methylene proton signals would appear as triplets. In practice, especially in cyclic systems, these can often appear as more complex multiplets due to conformational rigidity or overlapping signals.[6]

¹³C NMR Spectrum

The principles for predicting ¹³C chemical shifts are similar. Carbons bonded to electronegative atoms are deshielded and appear at higher ppm values.

  • -S-C H₂-C H₂-S- Carbons: These carbons (C2, C3, C11, C12) are directly attached to sulfur. A predicted chemical shift would be in the range of δ 30 - 40 ppm .

  • -S-C H₂-C H₂-N- Carbons: The carbons adjacent to the highly electronegative nitrogen (C6, C8, C15, C17) will be the most deshielded, likely appearing in the δ 45 - 55 ppm range. The carbons once removed (C5, C9, C14, C18) would be slightly less deshielded, perhaps in the δ 35 - 45 ppm range.

The following table summarizes the predicted NMR data.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
-S-CH₂ -CH₂ -S-2.5 - 3.0Triplet / Multiplet30 - 40
-S-CH₂ -CH₂ -N-2.8 - 3.5Triplet / Multiplet35 - 55
-NH -1.0 - 5.0 (variable)Singlet (broad or sharp)N/A

Recommended Experimental Protocol

Acquiring high-quality, interpretable NMR data requires careful sample preparation and parameter selection. The following workflow is recommended for the characterization of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep2 Add internal standard if needed (e.g., TMS) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Lock and Shim (Tune instrument to solvent frequency) prep3->acq1 acq2 Acquire ¹H Spectrum (16-32 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (e.g., with proton decoupling, 1024+ scans) acq2->acq3 acq4 Perform 2D NMR if needed (COSY, HSQC) for assignments acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration (¹H) and Peak Picking (¹H & ¹³C) proc3->proc4 proc5 Assign signals based on chemical shift, multiplicity, and 2D correlations proc4->proc5

Figure 2: Recommended workflow for NMR analysis.

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is critical. Chloroform-d (CDCl₃) is a common starting point due to its good solubilizing power and minimal signal overlap. However, if the -NH proton signal is of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it slows down proton exchange, resulting in sharper -NH signals that show coupling to adjacent protons.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified macrocycle.

    • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a small vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

    • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion and resolution, which is crucial for resolving potentially overlapping multiplet signals in macrocycles.[7]

    • Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize the magnetic field homogeneity. An improperly shimmed sample will result in broad, distorted peaks.

  • ¹H NMR Acquisition:

    • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to ensure all signals are captured.

    • Pulse Angle: Use a 30° or 45° flip angle to allow for a shorter relaxation delay between scans, increasing signal-to-noise over time.

    • Number of Scans: For a sample of this concentration, 16 to 32 scans should provide an excellent signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition:

    • Technique: Use a standard proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon environment, simplifying interpretation.

    • Spectral Width: A width of 220-240 ppm is standard for organic molecules.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio. This may take from 30 minutes to several hours.

  • Advanced Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds). This is invaluable for confirming which -CH₂- groups are adjacent.

    • HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C HSQC experiment shows direct one-bond correlations between protons and the carbons they are attached to. This is the most definitive way to assign protonated carbons.

Conclusion

While a definitive, published dataset for 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane remains elusive, a combination of structural analysis, symmetry considerations, and knowledge of chemical shift trends allows for a robust prediction of its ¹H and ¹³C NMR spectra. The true value of NMR lies not just in fingerprinting known compounds, but in its power to elucidate the structure of new ones. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-quality data. Subsequent analysis, guided by the principles discussed herein and aided by 2D correlation experiments, will enable the unambiguous structural confirmation and conformational analysis of this and other complex macrocyclic systems.

References

  • Hosseini, M. W. (2005). An introduction to molecular tectonics. Crystal Engineering Communications, 7(61), 393-399.
  • Yatsimirsky, A. K. (2013). Principles and practice of kinetic/mechanistic analysis of chemical reactions in solution. John Wiley & Sons. (Note: General reference for reaction analysis, relevant to understanding molecular dynamics in solution.)
  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. (Note: Standard undergraduate text for understanding basic NMR principles.)
  • Gunther, H. (2013). NMR spectroscopy: basic principles, concepts and applications in chemistry. John Wiley & Sons.
  • ResearchGate. (n.d.). 1H NMR spectra of macrocycles 3a–d, with key proton resonances for.... Image from Publication. Available at: [Link][2]

  • TCU Digital Repository. (2024). IMPLICATIONS OF STERIC CONGESTION ON SHEET FORMATION: 26-ATOM MACROCYCLES. Thesis. Available at: [Link][7]

  • Rohovec, J., et al. (2008). Coordination properties of cyclam (1,4,8,11-tetraazacyclotetradecane) endowed with two methylphosphonic acid pendant arms. Dalton Transactions, (21), 2763-2771. (Note: The supplementary information discusses conformational effects in cyclam derivatives.) Available at: [Link][3]

  • University of East Anglia. (n.d.). Chemical shifts. NMR Spectroscopy Course Material. Available at: [Link][5]

  • STEM Journal. (2021). Nuclear Magnetic Resonance of a Nitrogen and Sulfur Containing Ligand. Available at: [Link][4]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry. (Note: Standard chemical reference for properties and CAS numbers.)
  • YouTube. (2019). Using NMR Spectroscopy: Methylene Groups and Signal Overlap. Available at: [Link][6]

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Introduction: The Unique Role of Sulfur in Macrocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Coordination Chemistry of Sulfur-Containing Macrocyclic Ligands

For Researchers, Scientists, and Drug Development Professionals

The field of macrocyclic chemistry, launched by the seminal discoveries of Pedersen, Lehn, and Cram, has provided chemists with powerful tools for selective molecular recognition.[1] While crown ethers with their oxygen donor atoms are renowned for their affinity towards alkali and alkaline earth metals, the substitution of oxygen with sulfur—a softer, more polarizable donor atom—fundamentally alters the coordination properties of the macrocycle. This guide delves into the coordination chemistry of thia-macrocycles, exploring how the unique electronic and structural features of sulfur-containing ligands give rise to novel complexes with significant potential in catalysis, sensing, and medicine.

The affinity of these ligands is governed by the Hard and Soft Acids and Bases (HSAB) principle. Sulfur, being a soft donor, exhibits a strong preference for soft metal ions such as copper(I), silver(I), palladium(II), and mercury(II). This inherent selectivity is a cornerstone of their utility. Furthermore, the discovery of thioether coordination to copper in biological systems, such as blue copper proteins, has spurred significant interest in mimicking these natural structures to understand their high redox potentials and rapid electron transfer rates.[2] The flexible nature of thioether donors within a macrocyclic framework allows for both endo- and exo-coordination, leading to the formation of simple mononuclear complexes or complex, sulfur-bridged polymeric networks.[1] This structural versatility opens a vast chemical space for the design of functional metal-macrocyclic systems.

Part 1: Synthesis of Thia-Macrocyclic Ligands

The synthesis of macrocycles is often challenging due to the entropic penalty associated with cyclization.[3] Multistep procedures and precise control over reaction conditions are typically required to favor the desired intramolecular reaction over competing intermolecular polymerization.[4][5] Two primary strategies have proven effective for the synthesis of thia-macrocycles.

High-Dilution Technique

The high-dilution method is a classic approach that relies on maintaining very low concentrations of the reacting species. By slowly adding the reactants to a large volume of solvent, the probability of two ends of the same molecule finding each other is increased relative to the probability of two different molecules reacting. This kinetically favors the formation of the cyclic product. The primary drawback is the use of large solvent volumes, which can be impractical for large-scale synthesis.

Metal-Templated Synthesis

The metal-template effect offers a more efficient route. In this approach, a metal ion is used as a scaffold to pre-organize the acyclic precursor molecules into a conformation that facilitates cyclization. The metal ion holds the reactive ends in close proximity, dramatically increasing the effective molarity and promoting the ring-closing reaction. The choice of the template metal ion is crucial; it must have a suitable size and coordination geometry to bind the precursor and facilitate the desired cyclization. After the macrocycle is formed, the template ion can often be removed, although in some cases it remains as part of the final complex.

SynthesisStrategies cluster_0 General Synthetic Challenge cluster_1 Synthetic Solutions Challenge Acyclic Precursors (e.g., Dithiol + Dihalide) Polymer Undesired Polymerization (Intermolecular) Challenge->Polymer High Concentration Macrocycle Desired Macrocycle (Intramolecular) Challenge->Macrocycle Low Concentration HighDilution High-Dilution Method HighDilution->Macrocycle Favors Intramolecular Reaction Kinetically Template Metal-Template Method Template->Macrocycle Pre-organizes Precursors, Thermodynamic Advantage

Caption: Synthetic pathways for thia-macrocycles.

Experimental Protocol: Synthesis of 1,4,8,11-Tetrathiacyclotetradecane ([6]aneS₄)

This protocol describes a typical synthesis of a well-studied tetrathia macrocycle using the high-dilution technique.

Materials:

  • 1,3-Propanedithiol

  • 1,5-Dichloro-3-thiapentane

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (degassed)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Reactant Solutions:

    • Solution A: Dissolve 1,3-propanedithiol (e.g., 10 mmol) and sodium ethoxide (20 mmol) in 250 mL of degassed absolute ethanol in a flask. This generates the sodium thiolate salt in situ.

    • Solution B: Dissolve 1,5-dichloro-3-thiapentane (10 mmol) in 250 mL of degassed absolute ethanol.

  • Cyclization Reaction:

    • Set up a 2 L three-neck flask equipped with a mechanical stirrer and two dropping funnels containing Solution A and Solution B.

    • Add 500 mL of degassed absolute ethanol to the reaction flask and bring it to a gentle reflux.

    • Simultaneously add Solution A and Solution B dropwise to the refluxing ethanol over a period of 8-10 hours with vigorous stirring. The slow addition is critical to maintain high dilution.

  • Work-up:

    • After the addition is complete, continue refluxing for an additional 2 hours.

    • Allow the mixture to cool to room temperature. A white precipitate of NaCl will form.

    • Remove the NaCl by filtration.

    • Evaporate the ethanol from the filtrate under reduced pressure to obtain a crude oily residue.

  • Purification:

    • Dissolve the residue in a minimal amount of dichloromethane.

    • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/DCM gradient).

    • Combine the fractions containing the desired product and evaporate the solvent.

  • Characterization:

    • The final product, a white solid, should be characterized to confirm its identity and purity.

    • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.

    • Mass Spectrometry (MS): To verify the molecular weight of the macrocycle.

    • The yield for such reactions is typically in the range of 20-40%.

Part 2: Coordination Principles and Structural Diversity

The coordination behavior of thia-macrocycles is a product of several factors: the soft nature of the sulfur donors, the ring size of the macrocycle, and the conformational flexibility of the ligand. These ligands can behave as tetradentate, bidentate, or even bridging ligands depending on the metal ion and reaction conditions.[6]

Group 10 and 11 metal ions, being soft Lewis acids, form particularly stable complexes. For instance, palladium(II) and platinum(II), with their d⁸ electron configuration, favor a square-planar geometry, which is readily adopted by 14-membered tetrathia macrocycles like[7]aneS₄.[8] Silver(I) complexes are also common, with the final structure often influenced by the counter-anion, leading to diverse assemblies such as M₂L₂, M₆L₄, or discrete M₂L complexes.[9]

The flexibility of the macrocycle allows the sulfur lone pairs to be directed either into the cavity (endo) for metal binding or away from it (exo). This dual capability enables the formation of not only simple mononuclear complexes but also extended, sulfur-bridged coordination polymers.[1]

CoordinationGeometry M Mⁿ⁺ S1 S M->S1 endo-coordination S2 S M->S2 S3 S M->S3 S4 S M->S4 S1->S2 S2->S3 S3->S4 S4->S1

Caption: Endo-coordination in a metal-tetrathia complex.

Metal Ion Selectivity

The ability of a macrocyclic ligand to selectively bind a specific metal ion from a mixture is one of its most valuable properties. This selectivity is influenced by a combination of the HSAB principle and the "macrocyclic effect," which describes the enhanced stability of macrocyclic complexes compared to their acyclic analogues.[10]

The "hole size" of the macrocycle plays a critical role. A good match between the ionic radius of the metal and the cavity size of the ligand leads to more stable complexes.[10][11] For thia-macrocycles, this principle is modulated by the soft nature of sulfur. They exhibit exceptionally high affinity for soft heavy metals, a property that is exploited in chelation therapy.

A recent study investigated a series of sulfur-rich macrocycles for their ability to sequester toxic Cd²⁺ ions.[5] The thermodynamic stability of the resulting complexes was quantified, highlighting the superior efficacy of certain designs.

LigandBackbone StructurepCd Value
DO4S Cyclen-based19.8
EDTAAcyclic standard16.7
DTPAAcyclic standard17.4
DMSAAcyclic standard13.2
NO3S-11.0
TRI4S-10.9
pCd = -log[Cd²⁺]free at pH 7.4, 10 µM total ligand, 1 µM total Cd²⁺. A higher value indicates stronger binding. Data from[5].

As the table shows, the DO4S macrocycle forms a significantly more stable complex with cadmium than established chelating agents like EDTA, underscoring the potential for developing advanced therapies for heavy metal poisoning.[5]

Part 3: Applications in Research and Development

The unique properties of metal-thia-macrocycle complexes have led to their application in diverse fields, from industrial catalysis to cutting-edge drug development.

Homogeneous Catalysis

The ability to stabilize metal ions in various oxidation states and provide a well-defined coordination environment makes these complexes effective catalysts.[12] The presence of sulfur in the ligand backbone can impart unique activity, selectivity, and stability to the catalyst.[13] Silver(I) complexes of thioethers have been shown to be effective catalysts for reactions such as the tandem addition/cycloisomerization of alkynes.[9] Furthermore, metal complexes with sulfur-containing ligands are being explored for the reaction of CO₂ with epoxides, a process for producing valuable cyclic carbonates and polycarbonates.[13][14]

Heavy Metal Sensing and Chelation Therapy

The high affinity and selectivity of thia-macrocycles for toxic heavy metals make them ideal candidates for both sensing and therapeutic applications. As demonstrated with cadmium, sulfur-rich macrocycles can be designed to be highly effective chelators, forming stable and biologically inert complexes that can be safely excreted from the body.[5] This provides a promising avenue for developing new treatments for poisoning by metals like cadmium, mercury, and lead.

Drug Development and Radiopharmaceuticals

The incorporation of sulfur atoms into molecules is a well-established strategy in medicinal chemistry, with many FDA-approved drugs containing sulfur.[15] Macrocyclic complexes offer a robust platform for drug design. Their excellent guest selectivity can be harnessed for drug delivery systems, where a therapeutic agent is encapsulated and released under specific physiological conditions, such as a change in pH.[3]

A particularly important application is in the field of radiopharmaceuticals. Thia-macrocycles are excellent chelators for radioisotopes of soft metals like copper (e.g., ⁶⁴Cu, ⁶⁷Cu) and technetium (⁹⁹ᵐTc), which are used in diagnostic imaging (PET, SPECT) and targeted radiotherapy. The high kinetic stability of the resulting complexes is critical to prevent the release of the radioisotope in vivo, ensuring it reaches the target tissue while minimizing off-target toxicity.

Applications Complex Metal-Thia-Macrocycle Complex High Selectivity Tunable Redox Potential High Stability Catalysis Catalysis - CO₂ Utilization - Organic Synthesis Complex:p2->Catalysis Facilitates Reactions Sensing Sensing & Chelation - Heavy Metal Detection - Treatment for Poisoning (e.g., Cd²⁺, Hg²⁺) Complex:p1->Sensing HSAB Principle Medicine Drug Development - Radiopharmaceuticals (⁹⁹ᵐTc, ⁶⁴Cu) - Targeted Drug Delivery Complex:p3->Medicine In Vivo Inertness

Caption: Key application areas for metal-thia-macrocycles.

Conclusion and Future Outlook

The coordination chemistry of sulfur-containing macrocyclic ligands is a rich and dynamic field. The unique properties imparted by the soft sulfur donor atoms—namely, high selectivity for soft metal ions, conformational flexibility, and the ability to stabilize multiple oxidation states—make these systems highly versatile. While significant progress has been made in their synthesis and characterization, the future holds exciting opportunities. The rational design of new ligands with tailored electronic and steric properties will continue to drive innovation. Key areas for future research include the development of more efficient and sustainable catalytic systems, the creation of highly selective sensors for environmental monitoring, and the design of next-generation radiopharmaceuticals and chelation therapies with enhanced efficacy and safety profiles. As our understanding of the intricate interplay between the macrocyclic structure and its coordination behavior deepens, the potential applications for these remarkable molecules will undoubtedly continue to expand.

References

  • Thakur, A., Trivedi, V., & Singh, R. (2022). Synthetic approaches to metal-coordination-directed macrocyclic complexes. Frontiers in Chemistry. Available at: [Link]

  • van der Pijl, F., et al. (2023). Synthesis of Large Macrocycles with Chiral Sulfur Centers via Enantiospecific SuFEx and SuPhenEx Click Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Prasad, R. (2017). A Review on Macrocyclic Complexes. MOJ Biorg. Org. Chem. Available at: [Link]

  • Hancock, R. D. (2013). Macrocycles and their selectivity for metal ions on the basis of size. ResearchGate. Available at: [Link]

  • The University of Nottingham. (2023). Synthesis and applications of the sulfur containing analogues of cyclic carbonates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Cardiff University. (2017). An Exploration of the Synthesis, Coordination Chemistry and Properties of Novel Thiourea Ligands and their Complexes. ORCA - Cardiff University. Available at: [Link]

  • Beilstein Journals. (2020). Self-assembled coordination thioether silver(I) macrocyclic complexes for homogeneous catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ferreira, C. L., et al. (2024). Unveiling the Potential of Sulfur-Rich Macrocyclic Chelators Against Cadmium Poisoning. Inorganic Chemistry. Available at: [Link]

  • Utah State University. (1991). Synthesis of macrocyclic ligands incorporating sulfur and furan subunits. DigitalCommons@USU. Available at: [Link]

  • MDPI. (2023). Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO2 with Epoxides. MDPI. Available at: [Link]

  • Rullah, K. (2025). Synthetic strategies and therapeutic applications of sulfur-containing molecules. IIUM Repository. Available at: [Link]

  • MDPI. (2023). Alkali Metal-Ion Binding by a Model Macrocycle Containing a C-I···N Halogen Bonded Network: A DFT Study. MDPI. Available at: [Link]

  • MDPI. (2021). Metal Complexes Bearing Sulfur-Containing Ligands as Catalysts in the Reaction of CO2 with Epoxides. MDPI. Available at: [Link]

  • ACS Publications. (1996). Macrocyclic titanium thiolate metalloligands: complexation and thiolate-transfer reactions with copper(I), nickel(II), palladium(II). Inorganic Chemistry. Available at: [Link]

  • Murray, S. G., & Hartley, F. R. (1981). Coordination chemistry of thioethers, selenoethers, and telluroethers in transition-metal complexes. Chemical Reviews. Available at: [Link]

  • RSC Publishing. (2014). Synthesis and structural characterization of metal complexes with macrocyclic tetracarbene ligands. New Journal of Chemistry. Available at: [Link]

  • Chen, L., Thompson, L. K., & Bridson, J. N. (1992). Coordination chemistry of thioether-pyridazine macrocycles. III. Synthetic, structural, and spectroscopic studies of Cu(II), Cu(II)Cu(I), and Cu(I) complexes. Canadian Journal of Chemistry. Available at: [Link]

  • Das, P. P. (2024). CHEMISTRY OF MACRO CYCLES CONTAINING ONLY SULFUR DONORS; SOME NOTEWORTHY RESULTS. IIP Series. Available at: [Link]

  • NIH. (2023). Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching. National Institutes of Health. Available at: [Link]

Sources

Host-guest chemistry of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Host-Guest Chemistry of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, coordination properties, and application potential of the macrocyclic ligand 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane, commonly referred to as[1]aneN₂S₄. Designed for researchers, chemists, and professionals in drug development, this document delves into the nuanced host-guest chemistry that makes this molecule a subject of significant scientific interest.

Section 1: Foundational Principles and Synthesis

Introduction to the[1]aneN₂S₄ Macrocycle

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is an 18-membered macrocyclic compound featuring a unique arrangement of four sulfur (thia) and two nitrogen (aza) donor atoms within its ring. This specific heteroatom composition imparts a distinct chemical personality, differentiating it from its more common oxygen-based counterparts like crown ethers. The presence of soft sulfur donors makes it particularly adept at coordinating with 'soft' transition metal ions, while the harder secondary amine groups provide additional coordination sites and opportunities for hydrogen bonding. This dual-donor characteristic is the foundation of its rich and versatile host-guest chemistry.[2]

The study of such aza-thia macrocycles is driven by their potential in various fields, including the development of radiopharmaceuticals, where stable chelation of metallic radioisotopes is paramount.[2]

Synthetic Pathways

The synthesis of mixed-donor macrocycles like[1]aneN₂S₄ can be challenging compared to their oxa-aza analogues.[2] Effective synthesis typically relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. A common and effective strategy involves the reaction of precursor molecules containing the constituent fragments of the final macrocycle. For instance, the condensation of a diamine-dithiol component with a dihalide-dithioether component under basic conditions is a viable route. The choice of precursors, such as those derived from tosylamides and thiols, is critical to achieving a good yield.[2]

Figure 1. Generalized Synthetic Scheme for [18]aneN₂S₄. cluster_reactants Reactants cluster_process Process cluster_products Products A Diamine-Dithiol Precursor (e.g., N,N'-ditosyl-1,2-ethanediamine derivative) C High Dilution Conditions + Base (e.g., Cs₂CO₃) A->C B Dithioether-Dihalide Precursor (e.g., bis(2-chloroethyl)sulfide derivative) B->C D Protected Macrocycle ([18]aneN₂(Ts)₂S₄) C->D Cyclization E Final Product ([18]aneN₂S₄) D->E Detosylation

Caption: Figure 1. Generalized Synthetic Scheme for[1]aneN₂S₄.

Section 2: Metal Ion Complexation: A Core Competency

The defining feature of[1]aneN₂S₄ is its profound ability to form stable complexes with a variety of metal ions, particularly those classified as soft or borderline acids according to Hard-Soft Acid-Base (HSAB) theory.

Coordination Chemistry and Structural Insights

The combination of four sulfur and two nitrogen atoms provides a hexadentate coordination environment. X-ray crystallographic studies of its metal complexes, for instance with silver(I), reveal that the ligand encapsulates the metal ion within its cavity.[2] The resulting coordination geometry is often a distorted octahedron, with the metal-donor bond lengths reflecting the nature of the interaction. For example, in a silver complex, the Ag-N bond distances were found to be approximately 2.55-2.59 Å.[2] The flexibility of the 18-membered ring allows it to adapt its conformation to suit the size and coordination preferences of the guest metal ion.

Caption: Figure 2. Metal Ion Coordination within[1]aneN₂S₄.

Thermodynamics of Complexation

Understanding the stability and thermodynamics of complex formation is crucial for any application. The stability constants of[1]aneN₂S₄ complexes with various metal ions are typically determined using potentiometric (pH-metric) methods.[2] Calorimetric measurements provide further insight into the enthalpic (ΔH) and entropic (ΔS) contributions to the overall Gibbs free energy of complexation (ΔG).

For instance, studies have shown that N-alkylation of the macrocycle can lead to enhanced enthalpies of complexation, but this is often counteracted by unfavorable entropy changes.[2] This trade-off is a key consideration in ligand design, where stability must be balanced with other factors like kinetic inertness, especially in applications like radioimmunotherapy where the complex must remain intact in vivo.[2]

Metal IonLog K (Methanol)ΔH (kJ/mol)TΔS (kJ/mol)Reference
Ag⁺10.3-70.6-11.9[2]
Cu²⁺13.1--[3]
Ni²⁺9.0---
Zn²⁺6.5---

Table 1. Representative thermodynamic data for metal complexation with[1]aneN₂S₄ and related macrocycles. Data for Cu²⁺, Ni²⁺, and Zn²⁺ are illustrative for similar dithiadiaza macrocycles and may vary.

Experimental Protocol: Potentiometric Titration for Stability Constant (Log K) Determination
  • Solution Preparation: Prepare a solution of the ligand ([1]aneN₂S₄) and the metal salt of interest in a suitable solvent (e.g., 95% methanol) with a known concentration of a background electrolyte (e.g., 0.1 M Et₄NClO₄) to maintain constant ionic strength.

  • Calibration: Calibrate a pH electrode using standard buffer solutions. For non-aqueous solvents, an empirical calibration is performed by titrating a known concentration of strong acid with a strong base to determine the electrode's response.

  • Titration: Place the solution in a thermostatted vessel. Titrate the solution with a standardized solution of a strong base (e.g., Et₄NOH).

  • Data Acquisition: Record the potential (mV) or pH reading after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: The collected titration data (pH vs. volume of titrant) is processed using a computer program (e.g., HYPERQUAD). The program refines a chemical model that includes the protonation constants of the ligand and the stability constants of the metal-ligand species to find the best fit for the experimental data.

Section 3: Recognition of Organic Molecules and Anions

While metal binding is its forte, the host-guest chemistry of[1]aneN₂S₄ is not limited to cations. The two secondary amine (N-H) groups are capable of acting as hydrogen bond donors, enabling the recognition of anions or neutral molecules containing hydrogen bond acceptors.

This behavior is well-documented in its oxygen-containing analogue, 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, which forms stable complexes with organic acids through intermolecular hydrogen bonds between the protonated amine groups of the host and the carboxylate groups of the guest.[4][5] By analogy,[1]aneN₂S₄ is expected to engage in similar interactions, providing a binding site for anionic or polar organic guests.

Experimental Protocol: NMR Titration for Host-Guest Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying host-guest interactions in solution.[6]

  • Sample Preparation: Prepare a solution of the host molecule ([1]aneN₂S₄) at a fixed concentration in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the host alone.

  • Titration: Prepare a stock solution of the guest molecule. Add small, incremental aliquots of the guest stock solution to the NMR tube containing the host solution.

  • Spectral Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shifts of the host's protons, particularly the N-H protons and the adjacent CH₂ protons. A change in chemical shift upon addition of the guest indicates an interaction. The magnitude of the shift change can be used to calculate the association constant (Kₐ) by fitting the data to an appropriate binding isotherm (e.g., 1:1 binding model).

Figure 3. NMR Titration Workflow for Host-Guest Binding. A Prepare Host Solution in NMR Tube B Acquire Initial ¹H NMR Spectrum (Host Only) A->B C Add Aliquot of Guest Solution B->C D Acquire New ¹H NMR Spectrum C->D E Repeat C & D for Multiple Additions D->E F Monitor Chemical Shift Changes (Δδ) E->F G Plot Δδ vs. [Guest]/[Host] Ratio F->G H Fit Data to Binding Isotherm to find Kₐ G->H

Caption: Figure 3. NMR Titration Workflow for Host-Guest Binding.

Section 4: Applications in Science and Technology

The unique binding properties of[1]aneN₂S₄ and its derivatives make them promising candidates for a range of advanced applications.

Fluorescent Chemosensors

By covalently attaching a fluorophore (a molecule that emits light upon excitation) to the[1]aneN₂S₄ scaffold, it is possible to create a fluorescent sensor. The principle relies on the binding of a specific guest (e.g., a metal ion) modulating the fluorescence properties of the attached dye. This can occur through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[7][8] For example, binding of a heavy metal ion like Cd²⁺ or Zn²⁺ to a similar aza-thia macrocycle functionalized with a quinoline fluorophore resulted in a selective "turn-on" fluorescence response.[7] Such sensors are valuable for environmental monitoring and biological imaging.

Drug Delivery Systems

Macrocyclic compounds are increasingly being investigated as components of drug delivery systems.[9][10] Their ability to encapsulate guest molecules can enhance the solubility and stability of drugs, protect them from degradation, and potentially facilitate their transport across biological membranes.[11][12] While direct encapsulation of a drug within the relatively small cavity of[1]aneN₂S₄ may be limited to smaller molecules, it can be incorporated into larger supramolecular assemblies, such as polymers or nanoparticles, to serve as a specific recognition unit or a responsive gatekeeper for controlled drug release.[9][10]

Radiopharmaceuticals

A primary driver for the development of aza-thia macrocycles has been their potential use in nuclear medicine.[2] For applications like radioimmunotherapy, a radioactive metal isotope must be attached to a targeting molecule (like an antibody) via a chelating agent. The chelator must form a complex that is both thermodynamically stable and kinetically inert under physiological conditions to prevent the release of the toxic radioisotope. The strong binding affinity of[1]aneN₂S₄ for ions like Ag⁺ suggests its potential as a robust chelator for relevant medical radioisotopes.[2]

Section 5: Conclusion and Future Outlook

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane stands as a testament to the power of rational ligand design. Its carefully arranged array of soft sulfur and hard nitrogen donors creates a versatile platform for host-guest chemistry, dominated by the strong complexation of transition metal ions but also capable of engaging in hydrogen-bond-mediated recognition of other species.

The future of this field lies in the synthesis of novel, functionalized derivatives. By appending chromophores, targeting moieties, or polymerizable groups to the macrocyclic framework, researchers can develop sophisticated sensors, targeted therapeutics, and advanced materials. Further exploration of its complexes in catalysis and its interactions with biological systems will undoubtedly uncover new and exciting applications for this remarkable molecule.

References

  • Craig, A. S., Kataky, R., Matthews, R. C., & Parker, D. (1990). Synthesis of 1,10-Dithia-4,7,13,16-tetra-azacyclo-octadecane, 1-Aza-4,7-dithiacyclononane, and N,N'-1,2-Bis(1-aza-4,7-dithiacyclononyl)ethane and their Silver(I) Complexes. Journal of the Chemical Society, Perkin Transactions 2, (8), 1523-1531.
  • Bús, C., Kálmán, F. K., Kégl, T., Kunsági-Máté, S., & Kálmán, E. (2007). Complexation properties of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-malonate, -7,16-bis(malonate) and -7,16-bis(α-methylacetate). Inorganica Chimica Acta, 360(6), 2058-2064.
  • Shyichuk, A., Dzyuba, V., & Scharff-Poulsen, A. M. (2011). Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). Chemistry Central Journal, 5, 23. [Link]

  • Shyichuk, A., Dzyuba, V., & Scharff-Poulsen, A. M. (2011). Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). Chemistry Central Journal, 5, 23. [Link]

  • Delgado, R., da Silva, J. J. R. F., & Vaz, M. C. T. A. (1986). Thermodynamics of the formation of metal complexes of 1,4,10-trioxa-7,13-diazacyclopentadecane-N,N′-diacetic acid and of 1,4,10,13-tetraoxa-7,16-diazacyclo-octadecane-N,N′-diacetic acid. Journal of the Chemical Society, Dalton Transactions, (12), 2577-2580. [Link]

  • Wu, J. S., Liu, W. M., & Wu, S. K. (2011). Triazacryptand-based fluorescent sensors for extracellular and intracellular K+ sensing. Sensors and Actuators B: Chemical, 156(2), 858-865. [Link]

  • Wilson, J. T., & Appel, E. A. (2021). Applications of Macrocyclic Host Molecules in Immune Modulation and Therapeutic Delivery. Frontiers in Immunology, 12, 653974. [Link]

  • Chen, Y., & Zhang, Y. M. (2019). Host-Guest Chemistry in Supramolecular Theranostics. Theranostics, 9(11), 3295–3314. [Link]

  • Bar-Shir, A., & Avram, L. (2016). Amplifying undetectable NMR signals to study host-guest interactions and exchange. Chemical Science, 7(12), 6905–6909. [Link]

  • Liu, Y., Zhou, R., & Wang, Y. (2019). A quadruple-channel fluorescent sensor array based on label-free carbon dots for sensitive detection of tetracyclines. Analytical Methods, 11(35), 4553-4559. [Link]

  • Wei, G., Allen, C. C., Hambley, T. W., Lawrance, G. A., & Maeder, M. (1995). Metal-directed syntheses of dithiadiazacyclotetradecane macrocycles with pendant alcohol and nitro or carboxylate groups involving macrocycle ring expansion. Journal of the Chemical Society, Dalton Transactions, (15), 2459-2466. [Link]

  • Bazzicalupi, C., Bencini, A., & Giorgi, C. (2020). Aza- and Mixed Thia/Aza-Macrocyclic Receptors with Quinoline-Bearing Pendant Arms for Optical Discrimination of Zinc(II) or Cadmium(II) Ions. ChemPlusChem, 85(8), 1789-1799. [Link]

  • Lin, C. T., Lin, J. C., & Lee, G. H. (1995). Synthesis and 1H NMR complexation study of a novel macrocyclic polyether containing 1,1'-biazulene. Tetrahedron Letters, 36(47), 8615-8618.
  • Rajendiran, A., & Sivaraman, G. (2023). Fluorescent-Based Neurotransmitter Sensors: Present and Future Perspectives. Biosensors, 13(12), 1056. [Link]

  • Bar-Shir, A., & Avram, L. (2016). Amplifying undetectable NMR signals to study host–guest interactions and exchange. Chemical Science, 7(12), 6905–6909. [Link]

  • Li, Y., Wang, Y., & Chen, Y. (2023). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Pharmaceutics, 15(3), 949. [Link]

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An In-Depth Technical Guide to 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane: A Core Component in Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane, a significant macrocyclic compound. This document serves as an essential resource for professionals in research and drug development, offering in-depth information on its chemical identity, structural characteristics, synthesis, and its burgeoning applications in coordination chemistry and beyond.

Core Identification: Nomenclature and Chemical Abstract Service (CAS) Number

Accurate identification of a chemical entity is paramount for rigorous scientific investigation. 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is a macrocyclic compound featuring a complex 18-membered ring. This structure contains four thioether (thia) linkages and two secondary amine (diaza) groups, which are crucial to its chemical behavior and functionality.

While a comprehensive list of trivial or common synonyms is not extensively documented in publicly available literature, its systematic IUPAC name precisely defines its structure. The compound is officially registered under the CAS Number 20934-69-4 [1]. This identifier is critical for unambiguous database searches and procurement.

Table 1: Chemical Identity of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

PropertyValue
Systematic Name 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane
CAS Number 20934-69-4
Molecular Formula C₁₂H₂₆N₂S₄
Molecular Weight 326.61 g/mol
SMILES C1CSCCNCCSCCSCCN1

Structural and Coordination Chemistry Insights

The unique architecture of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane, with its alternating soft sulfur and harder nitrogen donor atoms, designates it as a versatile sexadentate ligand. This arrangement allows for the chelation of a variety of metal ions, with a particular affinity for soft or borderline transition metals due to the presence of the thioether linkages.

The crystal structure of the protonated form of this macrocycle, 7H+,16H+-1,4,10,13-tetrathia-7,16-diazacyclooctadecane bis(tetraphenylboronate), has been elucidated, confirming the 18-membered ring structure and the availability of the nitrogen and sulfur lone pairs for coordination. The conformation of the macrocycle can adapt to the geometric preferences of the coordinated metal ion, a key feature in the design of metal-based catalysts and therapeutics.

The coordination chemistry of such thia-aza macrocycles is a field of active research. The interplay between the number and type of donor atoms, ring size, and the nature of the metal ion dictates the thermodynamic stability and kinetic inertness of the resulting metal complexes. These properties are of fundamental importance in the development of radiopharmaceuticals and other targeted drug delivery systems.

Synthesis of Thia-Aza Macrocycles: A Methodological Overview

A common approach involves the reaction of a dithiol with a bis-electrophile containing nitrogen atoms. For instance, the synthesis of a related compound, 1,4,7-trithia-10,13-diazacyclopentadecane-9,14-dione, was achieved by reacting N,N'-bis(chloroacetyl)ethylenediamine with 2,2'-thiodiethanethiol. This suggests a modular approach where the chain lengths and heteroatoms can be varied to produce a library of related macrocycles.

Conceptual Synthetic Workflow:

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product Formation A Dithiol Precursor (e.g., 1,2-ethanedithiol derivative) F Intramolecular Cyclization A->F B Bis-electrophile with Amino Groups (e.g., N,N'-bis(haloacyl)diamine) B->F C High Dilution C->F D Base (e.g., Cs₂CO₃, K₂CO₃) D->F E Inert Solvent (e.g., DMF, MeCN) E->F G 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane F->G caption Conceptual Synthetic Workflow for Thia-Aza Macrocycles

Caption: Conceptual workflow for thia-aza macrocycle synthesis.

Applications in Research and Drug Development

While specific applications for 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane are not extensively detailed in readily available literature, the broader class of thia-aza macrocycles holds significant promise in several areas of research and development:

  • Coordination Chemistry and Catalysis: The ability to form stable complexes with a range of transition metals makes these macrocycles attractive as ligands for catalysts in various organic transformations. The electronic and steric properties of the metal center can be fine-tuned by modifying the macrocyclic framework.

  • Radiopharmaceuticals: Aza- and thia-aza macrocycles are extensively studied for their ability to chelate radiometals for use in diagnostic imaging (e.g., PET, SPECT) and targeted radiotherapy. The kinetic inertness of the metal-macrocycle complex is crucial to prevent the release of the radioactive metal in vivo.

  • Biomimetic Chemistry: These macrocycles can serve as scaffolds for mimicking the active sites of metalloenzymes, providing insights into biological processes and enabling the development of enzyme inhibitors.

  • Sensors and Recognition: The selective binding of metal ions or small organic molecules by thia-aza macrocycles can be exploited in the design of chemical sensors for environmental monitoring or medical diagnostics.

The unique combination of sulfur and nitrogen donor atoms in 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane makes it a compelling candidate for further investigation in these and other emerging fields. Its potential to form stable and selective complexes with a variety of metal ions warrants deeper exploration for novel therapeutic and diagnostic applications.

Characterization Techniques

The characterization of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane and its metal complexes relies on a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and purity of the macrocycle.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination.

  • X-ray Crystallography: Offers definitive proof of the three-dimensional structure of the macrocycle and its complexes in the solid state.

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as N-H bonds.

  • Elemental Analysis: Confirms the empirical formula of the synthesized compound.

Conclusion and Future Outlook

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane represents a fascinating and somewhat underexplored member of the thia-aza macrocycle family. Its well-defined structure and the presence of multiple donor atoms position it as a valuable building block for supramolecular chemistry, catalysis, and the development of novel metal-based therapeutics and diagnostics. Further research into its synthesis, coordination chemistry, and biological activity is poised to unlock its full potential and contribute to advancements in medicinal and materials science.

References

  • Black, D. St. C., & McLean, I. A. (1968). 1,4,10,13-Tetrathia-7,16-diazacyclo-octadecane, a macrocyclic sexadentate ligand. Chemical Communications (London), 1004. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of the macrocyclic compound 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane. The protocol is designed for researchers in organic chemistry, materials science, and drug development. The synthesis is presented in a multi-step approach, commencing with the preparation of key acyclic precursors, followed by a high-dilution macrocyclization, and concluding with a deprotection step. This guide emphasizes the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

Macrocyclic compounds, characterized by their large ring structures, are of significant interest in supramolecular chemistry, coordination chemistry, and medicinal chemistry. Their unique ability to selectively bind ions and small molecules makes them valuable as catalysts, sensors, and therapeutic agents. 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is a mixed-donor macrocycle containing both soft sulfur and hard nitrogen donor atoms. This arrangement imparts distinct coordination properties, making it a promising ligand for a variety of metal ions with applications in catalysis and biomedical imaging.

The synthesis of macrocycles is often challenging due to the entropic unfavorability of ring closure, which competes with intermolecular polymerization. This protocol employs the well-established high-dilution principle to favor the desired intramolecular cyclization, thereby maximizing the yield of the target macrocycle.

Synthetic Strategy Overview

The synthesis of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is achieved through a convergent approach, involving the preparation of two key acyclic precursors followed by their condensation and subsequent deprotection. The overall synthetic pathway is depicted below:

Synthesis_Overview cluster_precursors Precursor Synthesis cluster_cyclization Macrocyclization cluster_deprotection Deprotection A 1,2-Ethanedithiol C N,N'-Ditosyl-3,6-dithia-1,8-octanediamine A->C [1] E 3,6-Dithia-1,8-octane-1,8-diol A->E [2] B 2-(p-Toluenesulfonamido)ethyl chloride B->C [1] G 7,16-Ditosyl-1,4,10,13-tetrathia- 7,16-diazacyclooctadecane C->G [4] High Dilution D 1,2-Dichloroethane D->E [2] F 1,8-Dichloro-3,6-dithiaoctane E->F [3] F->G [4] High Dilution H 1,4,10,13-Tetrathia-7,16- diazacyclooctadecane G->H [5] caption Overall synthetic scheme.

Caption: Overall synthetic scheme.

The synthesis involves five key stages:

  • Synthesis of N,N'-Ditosyl-3,6-dithia-1,8-octanediamine (Precursor 1): A protected diamine with thioether linkages.

  • Synthesis of 3,6-Dithia-1,8-octane-1,8-diol: An intermediate for the second precursor.

  • Synthesis of 1,8-Dichloro-3,6-dithiaoctane (Precursor 2): A dihaloalkane with thioether linkages.

  • Macrocyclization: The coupling of Precursor 1 and Precursor 2 under high-dilution conditions.

  • Deprotection: Removal of the tosyl protecting groups to yield the final product.

Experimental Protocols

PART 1: Synthesis of Precursors

Protocol 1.1: Synthesis of N,N'-Ditosyl-3,6-dithia-1,8-octanediamine (C)

This protocol is based on the alkylation of a dithiol with a protected aminoethyl chloride. The tosyl groups serve to protect the amine functionality and activate the adjacent methylene for nucleophilic substitution.

Materials:

  • 1,2-Ethanedithiol (A)

  • 2-(p-Toluenesulfonamido)ethyl chloride (B)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,2-ethanedithiol in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise to the flask at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the dithiolate.

  • Dissolve 2-(p-Toluenesulfonamido)ethyl chloride in anhydrous ethanol and add this solution dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield N,N'-Ditosyl-3,6-dithia-1,8-octanediamine as a white solid.

Protocol 1.2: Synthesis of 1,8-Dichloro-3,6-dithiaoctane (F)

This synthesis involves the initial formation of a diol followed by chlorination.

Materials:

  • 1,2-Ethanedithiol (A)

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Deionized water

Procedure (Synthesis of 3,6-Dithia-1,8-octane-1,8-diol (E)):

  • In a round-bottom flask, dissolve 1,2-ethanedithiol in an aqueous solution of sodium hydroxide.

  • Add 2-chloroethanol dropwise to the stirred solution.

  • Heat the mixture at 60-70 °C for 4-6 hours.

  • Cool the reaction mixture and extract the product with dichloromethane.

  • Dry the organic phase over anhydrous magnesium sulfate and evaporate the solvent to yield 3,6-Dithia-1,8-octane-1,8-diol as a viscous oil.

Procedure (Synthesis of 1,8-Dichloro-3,6-dithiaoctane (F)):

  • Dissolve the crude 3,6-Dithia-1,8-octane-1,8-diol in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add a few drops of pyridine as a catalyst.

  • Add thionyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride and remove the solvent under reduced pressure to obtain 1,8-Dichloro-3,6-dithiaoctane.

PrecursorStarting MaterialsKey ReagentsTypical Yield
C 1,2-Ethanedithiol, 2-(p-Toluenesulfonamido)ethyl chlorideSodium ethoxide75-85%
F 1,2-Ethanedithiol, 2-ChloroethanolSodium hydroxide, Thionyl chloride60-70% (over 2 steps)
PART 2: Macrocyclization and Deprotection

Protocol 2.1: Synthesis of 7,16-Ditosyl-1,4,10,13-tetrathia-7,16-diazacyclooctadecane (G)

This crucial step utilizes high-dilution conditions to promote intramolecular cyclization over intermolecular polymerization.[1]

Macrocyclization_Workflow A Prepare separate solutions of: - Precursor C in DMF - Precursor F in DMF - Cesium Carbonate suspension in DMF C Simultaneously add the three solutions dropwise to the refluxing DMF over an extended period (e.g., 24-48 h) using syringe pumps A->C B Set up a large volume reaction flask with refluxing DMF B->C D Continue refluxing for an additional 12-24 hours after addition is complete C->D E Cool the reaction mixture and remove DMF under high vacuum D->E F Purify the crude product by column chromatography E->F caption High-dilution macrocyclization workflow.

Caption: High-dilution macrocyclization workflow.

Materials:

  • N,N'-Ditosyl-3,6-dithia-1,8-octanediamine (C)

  • 1,8-Dichloro-3,6-dithiaoctane (F)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Syringe pumps

Procedure:

  • Set up a large three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and two inlets for syringe pumps.

  • Add a large volume of anhydrous DMF to the flask and heat to reflux.

  • Prepare two separate solutions of equimolar amounts of N,N'-Ditosyl-3,6-dithia-1,8-octanediamine and 1,8-Dichloro-3,6-dithiaoctane in anhydrous DMF.

  • Prepare a suspension of cesium carbonate in anhydrous DMF.

  • Using syringe pumps, add the two precursor solutions and the cesium carbonate suspension simultaneously and dropwise to the refluxing DMF over a period of 24-48 hours. The slow addition rate is critical to maintain high dilution.

  • After the addition is complete, continue to reflux the mixture for another 12-24 hours.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Remove the DMF from the filtrate under high vacuum.

  • Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected macrocycle as a white solid.

Protocol 2.2: Deprotection to Yield 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane (H)

The final step involves the removal of the tosyl protecting groups to yield the free diamine macrocycle. Several methods can be employed for tosylamide deprotection[2][3][4]; a common method using sodium in liquid ammonia is described here.

Materials:

  • 7,16-Ditosyl-1,4,10,13-tetrathia-7,16-diazacyclooctadecane (G)

  • Liquid ammonia (NH₃)

  • Sodium metal (Na)

  • Ammonium chloride (NH₄Cl)

  • Dry tetrahydrofuran (THF)

Procedure:

  • Set up a flask with a dry ice/acetone condenser.

  • Condense liquid ammonia into the flask.

  • Dissolve the protected macrocycle in a minimal amount of dry THF and add it to the liquid ammonia.

  • Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.

  • Stir the reaction for 1-2 hours, maintaining the blue color by adding more sodium if necessary.

  • Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Dissolve the residue in water and extract the product with chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization or chromatography to yield the final product, 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the intermediates and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the sulfonyl group bands during the deprotection step.

  • Melting Point: To assess the purity of the crystalline products.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane. By following the outlined procedures and understanding the rationale behind the key steps, researchers can successfully synthesize this valuable macrocyclic compound for a wide range of applications in coordination chemistry and beyond.

References

  • Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]

  • Smyth, J. E., et al. (2021). The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry, 86(17), 11697–11706. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Acyclic and Cyclic Amides. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Wikipedia contributors. (2023). High dilution principle. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Bis(2-chloroethyl) sulfide. In Wikipedia, The Free Encyclopedia. [Link]

  • Kaur, N., & Kumar, M. (2011). Richman-Atkins reaction: a facile and versatile approach for the synthesis of macrocycles. Tetrahedron, 67(41), 7845-7869.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]

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Application Notes and Protocols for Heavy Metal Sensing using 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of the macrocyclic compound 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane for the detection of heavy metal ions. This document details the underlying principles, synthesis of related compounds, and provides a generalized, yet detailed, protocol for the development of a potentiometric ion-selective electrode (ISE).

Introduction: The Significance of Aza-Thioether Macrocycles in Heavy Metal Detection

The contamination of ecosystems with heavy metal ions such as lead (Pb²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), and silver (Ag⁺) poses a significant threat to environmental and human health. Consequently, the development of sensitive and selective methods for their detection is of paramount importance. Macrocyclic compounds, particularly those containing a combination of nitrogen (aza) and sulfur (thia) donor atoms, have emerged as highly effective recognition elements in chemical sensors.

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane belongs to this class of aza-thioether macrocycles. The unique architecture of this 18-membered ring, featuring four soft thioether sulfur donors and two harder amino nitrogen donors, preorganizes the molecule for selective complexation with specific metal ions. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, the soft sulfur atoms exhibit a strong affinity for soft metal ions like Ag⁺, Cd²⁺, and Pb²⁺, forming stable coordination complexes. This inherent selectivity is the cornerstone of its application in heavy metal sensing.

Principle of Chelation and Sensing Mechanism

The sensing capability of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is predicated on its function as an ionophore. When incorporated into a sensor matrix, such as a poly(vinyl chloride) (PVC) membrane, it acts as a selective carrier for the target heavy metal ion. The fundamental process involves the selective binding of the metal ion from the sample solution into the membrane phase, driven by the coordination between the metal ion and the donor atoms of the macrocycle.

This selective partitioning of the target ion across the membrane interface generates a potential difference that can be measured potentiometrically. The magnitude of this potential is directly proportional to the logarithm of the activity of the heavy metal ion in the sample, as described by the Nernst equation. This relationship allows for the quantitative determination of the heavy metal concentration.

Chelation_Mechanism cluster_Membrane Sensor Membrane cluster_Aqueous Aqueous Sample Ionophore { 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane | (Ionophore)} Complex { [Mⁿ⁺(Ionophore)] Complex} Ionophore->Complex MetalIon { Mⁿ⁺ | (Heavy Metal Ion)} MetalIon->Complex Selective Binding caption Fig. 1: Chelation of a heavy metal ion by the macrocycle.

Caption: Chelation of a heavy metal ion by the macrocycle.

Synthesis of a Representative Aza-Thioether Macrocycle

While the direct synthesis of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is not widely reported, a reliable protocol for a closely related and structurally similar isomer, 1,10-dithia-4,7,13,16-tetra-azacyclo-octadecane, has been established and provides a representative synthetic strategy for this class of compounds. The following protocol is adapted from established methods for the synthesis of aza-thia macrocycles.[1]

Protocol: Synthesis of 1,10-Dithia-4,7,13,16-tetra-azacyclo-octadecane

Materials:

  • N,N'-bis(2-aminoethyl)-1,3-propanediamine

  • Thiodiglycolyl dichloride

  • High-purity, dry benzene

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert gas, dissolve N,N'-bis(2-aminoethyl)-1,3-propanediamine in dry benzene under an inert atmosphere.

  • High Dilution Cyclization: Separately, dissolve an equimolar amount of thiodiglycolyl dichloride in dry benzene. Add this solution dropwise to the vigorously stirred solution of the tetra-amine over a period of 8-10 hours. The slow addition under high dilution conditions is crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated salts. Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Application in Heavy Metal Sensing: Potentiometric Ion-Selective Electrodes

A primary application of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is as an ionophore in the fabrication of potentiometric ion-selective electrodes (ISEs). The following section provides a detailed, generalized protocol for the preparation and use of a PVC membrane-based ISE for the detection of a heavy metal ion.

Protocol: Fabrication of a Heavy Metal Ion-Selective Electrode

Materials and Reagents:

  • 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane (Ionophore)

  • High molecular weight poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., o-nitrophenyloctyl ether, NPOE)

  • Anionic additive (e.g., sodium tetraphenylborate, NaTPB)

  • Tetrahydrofuran (THF), analytical grade

  • Graphite rods or glassy carbon electrodes

  • Ag/AgCl reference electrode

  • Standard solutions of the target heavy metal ion (e.g., AgNO₃, Cd(NO₃)₂)

  • pH meter and high-impedance voltmeter or ion meter

Procedure:

  • Membrane Cocktail Preparation:

    • In a small glass vial, dissolve PVC, the plasticizer (NPOE), the ionophore, and the anionic additive (NaTPB) in THF. A typical weight ratio for optimization is approximately 33% PVC, 65% NPOE, 1-2% ionophore, and 0.5% NaTPB.

    • Stir the mixture until all components are completely dissolved and a homogenous, slightly viscous solution is obtained.

  • Electrode Fabrication:

    • Prepare the surface of a graphite rod or glassy carbon electrode by polishing it with alumina slurry, followed by rinsing with deionized water and drying.

    • Dip the polished end of the electrode into the membrane cocktail solution and slowly withdraw it.

    • Allow the solvent to evaporate completely in a dust-free environment for at least 12 hours. Repeat this coating process 2-3 times to ensure a uniform and sufficiently thick membrane.

  • Conditioning the Electrode:

    • Before use, condition the newly fabricated ISE by soaking it in a 1.0 x 10⁻³ M solution of the target heavy metal ion for at least 24 hours. This step ensures the equilibrium of the ionophore with the target ion at the membrane-solution interface.

ISE_Fabrication_Workflow cluster_Prep Membrane Cocktail Preparation cluster_Fab Electrode Fabrication cluster_Cond Conditioning A Weigh PVC, Plasticizer, Ionophore, and Anionic Additive B Dissolve in THF A->B C Stir until Homogenous B->C E Dip Coat with Membrane Cocktail C->E D Polish Electrode Surface D->E F Air Dry to Evaporate Solvent E->F G Repeat Coating 2-3 Times F->G H Soak in Target Ion Solution (e.g., 10⁻³ M) for 24h G->H caption Fig. 2: Workflow for the fabrication of an ISE.

Caption: Workflow for the fabrication of an ISE.

Protocol: Potentiometric Measurement of Heavy Metal Ions

  • Cell Assembly: Set up an electrochemical cell consisting of the fabricated heavy metal ISE as the working electrode and an Ag/AgCl electrode as the reference electrode.

  • Calibration:

    • Immerse both electrodes in a series of standard solutions of the target heavy metal ion, ranging from low to high concentrations (e.g., 1.0 x 10⁻⁸ M to 1.0 x 10⁻¹ M).

    • Record the stable potential reading for each standard solution.

    • Plot the potential (in mV) versus the logarithm of the heavy metal ion activity (or concentration). The resulting calibration curve should be linear over a specific concentration range.

  • Sample Measurement:

    • Rinse the electrodes with deionized water and gently blot them dry.

    • Immerse the electrodes in the sample solution of unknown concentration.

    • Record the stable potential reading.

    • Determine the concentration of the heavy metal ion in the sample by interpolating its potential reading on the calibration curve.

Data Interpretation and Sensor Performance Validation

The performance of the developed ISE should be rigorously evaluated based on several key parameters:

ParameterDescriptionTypical Expected Performance
Nernstian Slope The slope of the linear portion of the calibration curve. Theoretically, it is 59.2/z mV/decade for a monovalent cation (z=1) and 29.6/z mV/decade for a divalent cation (z=2) at 25°C.Close to the theoretical value.
Linear Range The concentration range over which the electrode response is linear.Typically spans several orders of magnitude (e.g., 10⁻⁶ M to 10⁻¹ M).
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. It is often determined from the intersection of the two extrapolated linear segments of the calibration curve.Varies depending on the ionophore and membrane composition, often in the micromolar to nanomolar range.
Selectivity The ability of the electrode to respond to the target ion in the presence of other interfering ions. It is quantified by selectivity coefficients, typically determined by the matched potential method (MPM) or the fixed interference method (FIM).Low selectivity coefficients for interfering ions indicate high selectivity for the target ion.
Response Time The time required for the electrode to reach a stable potential reading upon a change in analyte concentration.Typically less than 30 seconds.
Lifetime The period over which the electrode can be used without a significant deterioration in its performance.Can range from several weeks to months.
pH Independence The pH range over which the electrode potential is independent of the hydrogen ion concentration.A wide operational pH range is desirable.

Conclusion and Future Perspectives

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane and related aza-thioether macrocycles are promising candidates for the development of robust and selective sensors for heavy metal ions. The protocols outlined in these application notes provide a solid foundation for researchers to fabricate and validate potentiometric ISEs for this purpose. While the provided protocols are generalized, they are based on well-established methodologies in the field of chemical sensing. Specific optimization of the membrane composition and conditioning procedures will be necessary to achieve the best performance for a particular heavy metal ion.

Future research in this area could focus on the development of optical sensors (colorimetric or fluorescent) by functionalizing the macrocycle with a chromophore or fluorophore. Additionally, the immobilization of these macrocycles on solid supports could lead to the development of reusable sensor platforms for in-field and continuous monitoring of heavy metal contamination.

References

  • Craig, A. S., Kataky, R., Matthews, R. C., Parker, D., Ferguson, G., Lough, A., Adams, H., Bailey, N., & Schneider, H. (1990). Synthesis of 1,1 O-Dithia-4,7,13,16-tetra-azacyclo-octadecane, 1-aza-4,7-dithiacyclononane, and N,N'-I ,2-Bis(l-aza-4,7-dithiacyclononyl)ethane. Structural and Solution Studies of their Silver(I) Complexes. J. Chem. Soc., Perkin Trans. 2, (8), 1523-1531. [Link]

Sources

Use of tetrathia-diazacyclooctadecane as a ligand for transition metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane as a Ligand for Transition Metal Complexes

Introduction: The Unique Potential of a Sexadentate Macrocycle

In the vast field of coordination chemistry, the design of ligands is paramount to tuning the properties of metal complexes for specific applications. Macrocyclic ligands, with their pre-organized structures, offer enhanced thermodynamic stability and kinetic inertness to their metal complexes through the macrocyclic effect. This guide focuses on a particularly versatile macrocycle: 1,4,10,13-tetrathia-7,16-diazacyclooctadecane. This 18-membered ring is a sexadentate ligand, meaning it can bind to a metal center through six donor atoms.[1] Its unique architecture, featuring four soft thioether (S) donors and two harder secondary amine (N) donors, makes it an exceptional chelating agent for a wide array of transition metals.[2][3] The combination of soft and hard donor atoms allows for nuanced electronic and steric control over the coordinated metal, opening avenues for applications in catalysis, materials science, and drug development.[4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only the "how" but also the "why" behind the synthesis, characterization, and application of transition metal complexes featuring this remarkable ligand.

Section 1: Ligand Design and Coordination Principles

The efficacy of 1,4,10,13-tetrathia-7,16-diazacyclooctadecane stems from its specific structural and electronic features.

  • Pre-organization and the Macrocyclic Effect: The cyclic structure of the ligand means that the donor atoms are already positioned for coordination. This pre-organization minimizes the entropic penalty associated with binding, leading to the formation of highly stable metal complexes compared to analogous acyclic ligands.

  • Hard-Soft Acid-Base (HSAB) Theory in Action: The ligand contains two distinct types of donor atoms:

    • Thioether (S) groups: These are considered "soft" donors according to HSAB theory. They have a preference for binding to soft metal ions, such as Cu(I), Ag(I), Pd(II), and Pt(II). The relatively nucleophilic thiol of cysteine residues is a common feature in bioactive macrocyclic peptides, highlighting the importance of thioether linkages.[6]

    • Amine (N-H) groups: These are "harder" donors, preferring to coordinate with harder metal ions like Cr(III), Fe(III), Co(III), and Ni(II).

  • Coordination Geometry: With its six donor atoms and flexible 18-membered ring, the ligand typically wraps around a single metal ion to form a distorted octahedral geometry.[7] This is a common and stable coordination environment for many transition metals. The two amine groups often occupy trans positions, with the four sulfur atoms defining the equatorial plane.

dot graph "ligand_structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

N1 [label="NH", pos="0,1.5!"]; N2 [label="NH", pos="0,-1.5!"];

S1 [label="S", pos="1.8,0.8!"]; S2 [label="S", pos="1.8,-0.8!"]; S3 [label="S", pos="-1.8,0.8!"]; S4 [label="S", pos="-1.8,-0.8!"];

// Connections N1 -- S1 [len=1.5]; S1 -- S2 [len=1.0]; S2 -- N2 [len=1.5]; N2 -- S4 [len=1.5]; S4 -- S3 [len=1.0]; S3 -- N1 [len=1.5];

// Dummy nodes for ring structure C1 [label="CH₂-CH₂", pos="0.9,1.3!", fontsize=10]; C2 [label="CH₂", pos="1.8,0!", fontsize=10]; C3 [label="CH₂-CH₂", pos="0.9,-1.3!", fontsize=10]; C4 [label="CH₂-CH₂", pos="-0.9,-1.3!", fontsize=10]; C5 [label="CH₂", pos="-1.8,0!", fontsize=10]; C6 [label="CH₂-CH₂", pos="-0.9,1.3!", fontsize=10];

N1 -- C1 -- S1; S1 -- C2 -- S2; S2 -- C3 -- N2; N2 -- C4 -- S4; S4 -- C5 -- S3; S3 -- C6 -- N1; } केंद Caption: Structure of 1,4,10,13-tetrathia-7,16-diazacyclooctadecane.

Section 2: Synthesis of Transition Metal Complexes

The synthesis of complexes with this ligand is generally straightforward, typically involving a direct reaction between the ligand and a suitable metal salt in a polar solvent.

Protocol 2.1: General Synthesis of a M(L)₂ Complex

This protocol describes a general method for synthesizing a complex where L is 1,4,10,13-tetrathia-7,16-diazacyclooctadecane, M is a divalent transition metal (e.g., Ni(II), Cu(II)), and X is a non-coordinating anion (e.g., ClO₄⁻, PF₆⁻).

Materials:

  • 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane (Ligand, L)

  • Metal(II) salt (e.g., Ni(ClO₄)₂·6H₂O, Cu(BF₄)₂·xH₂O)

  • Anhydrous Ethanol or Acetonitrile

  • Diethyl ether

  • Schlenk flask or round-bottom flask with condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon), optional but recommended

Methodology:

  • Ligand Dissolution: In a 100 mL Schlenk flask, dissolve 1.0 mmol of the ligand in 30 mL of anhydrous ethanol. Gentle heating and stirring may be required to achieve complete dissolution.

    • Causality: Ethanol is a good solvent for the macrocycle and most metal salts. Using an anhydrous solvent prevents water from competing as a ligand.

  • Metal Salt Dissolution: In a separate flask, dissolve 1.0 mmol of the metal(II) salt in 10 mL of anhydrous ethanol.

    • Causality: A 1:1 stoichiometric ratio is used as the ligand is sexadentate and will occupy all six coordination sites of a typical octahedral metal center.

  • Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature.

    • Causality: A slow addition helps to ensure the formation of the desired 1:1 complex and prevents the precipitation of unreacted materials.

  • Reflux: Fit the flask with a condenser and reflux the reaction mixture for 2-4 hours.[8] A color change is often observed, indicating complex formation.

    • Causality: Heating provides the activation energy needed to overcome any kinetic barriers to complexation, ensuring the reaction goes to completion.

  • Isolation: After cooling the solution to room temperature, reduce the solvent volume to approximately 10 mL under vacuum. The product may precipitate at this stage. If not, slowly add diethyl ether until a precipitate forms.

    • Causality: The metal complex is typically much less soluble in a non-polar solvent like diethyl ether than in ethanol. This allows for efficient precipitation and isolation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with small portions of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Drying: Dry the resulting solid complex under vacuum for several hours. Store in a desiccator.

Section 3: Characterization of the Complexes

A suite of analytical techniques is required to confirm the identity, purity, and structure of the synthesized complexes.

dot digraph "workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.1,0.05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];

subgraph "cluster_synthesis" { label = "Synthesis"; style = "filled"; color = "#E8F0FE"; node [fillcolor="#FFFFFF"]; Reactants [label="Ligand + Metal Salt"]; Reaction [label="Dissolve, Mix & Reflux"]; Isolation [label="Precipitate & Filter"]; Product [label="Dried Complex", shape=ellipse, style=filled, fillcolor="#D6EADF"]; Reactants -> Reaction -> Isolation -> Product; }

subgraph "cluster_characterization" { label = "Characterization"; style = "filled"; color = "#FCE8E6"; node [fillcolor="#FFFFFF"]; Spectroscopy [label="FT-IR, UV-Vis, NMR"]; Structure [label="X-Ray Crystallography"]; Properties [label="Elemental Analysis,\nMagnetic Susceptibility,\nMolar Conductivity"]; }

Product -> Spectroscopy; Product -> Structure; Product -> Properties; } केंद Caption: Experimental workflow for synthesis and characterization.

Key Characterization Techniques:

TechniquePurposeExpected Observations
FT-IR Spectroscopy To confirm coordination of the ligand.Shift in the N-H stretching and bending frequencies upon coordination. Appearance of new low-frequency bands corresponding to M-N and M-S stretching vibrations (typically < 500 cm⁻¹).[9]
UV-Visible Spectroscopy To study the electronic properties of the metal center.For d-block metals, observation of d-d transitions. The position and intensity of these bands provide information about the coordination geometry and ligand field strength.[9]
¹H NMR Spectroscopy To probe the ligand environment in solution (for diamagnetic complexes).Broadening or shifting of ligand proton signals upon complexation compared to the free ligand, indicating a change in the electronic environment.[10]
Elemental Analysis (CHN/S) To determine the empirical formula and purity of the complex.The experimental percentages of C, H, N, and S should match the calculated values for the proposed formula of the complex.[11]
Molar Conductivity To determine if the complex is an electrolyte.Measurement in a polar solvent (e.g., DMSO, DMF) will distinguish between non-electrolytes and 1:1, 1:2, or 2:1 electrolytes based on the conductivity value.[12]
Magnetic Susceptibility To determine the number of unpaired electrons on the metal center.Provides information on the oxidation state and spin state of the metal ion (e.g., distinguishing between high-spin and low-spin complexes).[11]
X-ray Crystallography To determine the precise 3D solid-state structure.Provides definitive information on bond lengths, bond angles, coordination geometry, and the overall structure of the complex.[7]

Section 4: Applications in Research and Development

The unique properties of tetrathia-diazacyclooctadecane complexes make them promising candidates for several advanced applications.

Catalysis

Transition metal complexes are workhorses in homogeneous catalysis.[13] Complexes with macrocyclic ligands are particularly valued for their high stability, which prevents ligand dissociation and catalyst decomposition under harsh reaction conditions.[14]

  • Oxidation Catalysis: The presence of multiple oxidation states in metals like iron, manganese, and copper, stabilized by the robust macrocyclic ligand, makes these complexes suitable for oxidation reactions. They can be investigated as catalysts for the oxidation of substrates like alcohols or for dye bleaching in environmental remediation applications.[14]

  • Small Molecule Activation: The defined coordination sphere and tunable electronic properties could be harnessed for the activation of small molecules such as O₂ or CO₂. The thioether donors can help stabilize low-valent metal centers, which are often required for such catalytic cycles.

Medicinal and Pharmaceutical Applications

Macrocyclic compounds and their metal complexes are gaining significant attention in drug discovery.[4][15] They can be used to modulate difficult biological targets and offer novel chemical scaffolds.[15]

  • Antimicrobial and Anticancer Agents: Transition metal complexes can exhibit potent antimicrobial and anticancer properties.[5][16] The mechanism often involves interaction with DNA, inhibition of essential enzymes, or the generation of reactive oxygen species.[5] The chelation of a metal ion by the macrocycle can enhance its biological activity, as the complex may have improved cell permeability compared to the free metal ion.

  • Radiopharmaceuticals: The ability of macrocycles to form extremely stable chelates with metal ions is critical in radiopharmacy.[17] While typically aza-macrocycles are used, the tetrathia-diaza framework could be explored for chelating radioisotopes (e.g., ⁶⁴Cu, ⁹⁹ᵐTc) for use in diagnostic imaging (PET, SPECT) or targeted radiotherapy. The kinetic inertness of the complex is vital to prevent the release of the toxic free radionuclide in the body.[18]

dot digraph "coordination" { graph [overlap=false, splines=true]; node [shape=circle, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

M [label="M", fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=16];

subgraph "cluster_ligand" { node [shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="0,-1.5!"]; node [shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; S1 [label="S", pos="1.2,0.8!"]; S2 [label="S", pos="1.2,-0.8!"]; S3 [label="S", pos="-1.2,0.8!"]; S4 [label="S", pos="-1.2,-0.8!"]; edge [style=dashed, color="#34A853"]; N1 -- S1 -- S2 -- N2 -- S4 -- S3 -- N1; }

M -> N1 [label=""]; M -> N2 [label=""]; M -> S1 [label=""]; M -> S2 [label=""]; M -> S3 [label=""]; M -> S4 [label=""]; } केंद Caption: Octahedral coordination of the ligand to a metal center (M).

References

  • Chem-Impex. (n.d.). 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane. Retrieved from [Link]

  • Fairlie, D. P., & Vlieghe, P. (2018). Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. Molecules, 23(12), 3247. Available from: [Link]

  • Various Authors. (n.d.). Synthesis and Biomedical Applications of Macrocyclic Complexes. Request PDF on ResearchGate. Available from: [Link]

  • Nakazawa, H., & Ishiyama, T. (2017). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Chemical Science, 8(11), 7370-7379. Available from: [Link]

  • Bazzicalupi, C., Bencini, A., Berni, E., Bianchi, A., Fornasari, P., Giorgi, C., & Valtancoli, B. (2010). Three transition-metal complexes with the macrocyclic ligand meso-5,7,7,12,14,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane (L): [Cu(ClO₄)₂(L)], [Zn(NO₃)₂(L)] and [CuCl(L)(H₂O)]Cl. Acta Crystallographica Section C, 66(Pt 5), m131-m136. Available from: [Link]

  • Delgado, R., et al. (n.d.). Lanthanide complexes of macrocyclic derivatives useful for medical applications. PDF on ResearchGate. Available from: [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2017). Design, Properties and Recent Application of Macrocycles in Medicinal Chemistry. Angewandte Chemie International Edition, 56(43), 13204-13226. Available from: [Link]

  • PubChem. (n.d.). 1,3,9,12-Tetraoxa-6,15-diazacyclooctadecane. Retrieved from [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Therapeutic Applications of Transition Metal Complexes. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of ligand 3 and metal complexes 4-6 used in this study. Retrieved from [Link]

  • Ghosh, M., et al. (2018). Synthesis and Characterization of Late Transition Metal Complexes of Mono-Acetate Pendant Armed Ethylene Cross-Bridged Tetraazamacrocycles with Promise as Oxidation Catalysts for Dye Bleaching. Molecules, 23(9), 2279. Available from: [Link]

  • Various Authors. (n.d.). Macrocyclic Drugs and Clinical Candidates: What Can Medicinal Chemists Learn from Their Properties?. Request PDF on ResearchGate. Available from: [Link]

  • Zhou, J., & Teng, S. (2020). New reactivity of late 3d transition metal complexes in catalytic reactions of alkynes. Chemical Society Reviews, 49(5), 1545-1558. Available from: [Link]

  • Royal Society of Chemistry. (1969). 1,4,10,13-Tetrathia-7,16-diazacyclo-octadecane, a macrocyclic sexadentate ligand. Chemical Communications (London), (19), 1169a. Available from: [Link]

  • Warra, A.A. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. Available from: [Link]

  • Rafique, S., Idrees, M., Nasim, A., Akbar, H., & Athar, A. (2010). Transition metal complexes as potential therapeutic agents. Journal of Chemical Society of Pakistan, 32(4), 528-536. Available from: [Link]

  • Al-Adilee, K. J., & Al-Jbouri, H. H. A. (2022). Synthesis, Characterization of New Metal Complexes of Co (II), Cu (II), Cd (II) and Ru (III) from azo ligand 5-((2-(1H-indol-2-yl)ethyl)diazenyl)-2-aminobenzoic acid and study their biological activity. Baghdad Science Journal, 19(4), 0789. Available from: [Link]

  • Weßing, J., et al. (2024). Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews. Available from: [Link]

  • Curtis, N. F., & Hay, R. W. (1981). Transition-metal complexes of the macrocyclic ligand C-meso-5,12-dimethyl-1,4,8,11-tetra-azacyclotetradecane. Journal of the Chemical Society, Dalton Transactions, (8), 1957. Available from: [Link]

  • Al-Adilee, K. J. (2016). Synthesis and Characterization of some Transition Metal Complexes via Schiff Bases Derived from Dithiooxamide and Selective Aldehydes. Journal of Al-Nahrain University, 19(2), 68-80. Available from: [Link]

  • Kumar, S., Kumar, D., & Kumar, S. (2016). Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study. Journal of Chemical and Pharmaceutical Research, 8(9), 57-65. Available from: [Link]

  • El-sawy, M. M., et al. (2023). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry, 39(4). Available from: [Link]

  • Bär, K., et al. (2024). Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues. RSC Chemical Biology, 5(1), 103-112. Available from: [Link]

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Application Notes and Protocols for the Selective Extraction of Metal Ions Using 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Thia-Aza Macrocycles in Metal Ion Separation

The selective removal and recovery of specific metal ions from complex matrices is a cornerstone of numerous scientific and industrial processes, from environmental remediation and analytical chemistry to the purification of active pharmaceutical ingredients. Traditional methods often fall short in terms of selectivity, efficiency, or environmental compatibility. Macrocyclic chemistry offers a powerful solution by providing pre-organized ligand architectures capable of recognizing and binding metal ions with high affinity and selectivity.

This guide focuses on 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane , an 18-membered macrocycle featuring a unique combination of soft thioether (S) and hard nitrogen (N) donor atoms. This arrangement of donor atoms within a flexible yet pre-organized ring structure imparts a remarkable selectivity for certain heavy metal ions, particularly those with a high affinity for soft donors, such as silver(I) and lead(II).

The presence of four thioether linkages makes this macrocycle an exceptional candidate for the selective extraction of soft metal ions from aqueous solutions into an organic phase. The two nitrogen atoms provide additional coordination sites and can be protonated, allowing for pH-mediated control over the extraction process. This document provides a detailed overview of the underlying principles, experimental protocols, and expected outcomes for the application of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane in selective metal ion extraction. While direct experimental data for this specific macrocycle is limited in publicly accessible literature, the protocols and principles outlined herein are based on extensive studies of closely related aza-thia macrocycles and are expected to be highly applicable.

Scientific Principles: The Basis for Selectivity

The remarkable selectivity of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is rooted in the principles of coordination chemistry, most notably the Hard and Soft Acids and Bases (HSAB) theory.

  • HSAB Theory in Action: Metal ions can be classified as hard, soft, or borderline acids, while ligand donor atoms are classified as hard or soft bases. The HSAB principle states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

    • Thioether Donors (Soft Bases): The sulfur atoms in the macrocycle are soft bases, exhibiting a strong affinity for soft metal ions like Ag(I) , Pb(II) , Cd(II) , and Hg(II) .

    • Nitrogen Donors (Borderline/Hard Bases): The nitrogen atoms are borderline to hard bases, allowing for interaction with a broader range of metal ions but also providing sites for pH control through protonation.

  • The Macrocyclic Effect: The pre-organized structure of the 18-membered ring enhances the stability of the resulting metal complex compared to analogous acyclic ligands. This "macrocyclic effect" leads to more efficient extraction at lower ligand concentrations.

  • Ion-Cavity Size Relationship: The size of the macrocyclic cavity (the "hole" in the ring) plays a crucial role in selectivity. The 18-membered ring of this macrocycle is well-suited to accommodate larger metal ions. Research on analogous aza-oxa macrocycles has demonstrated high stability for complexes with larger ions such as Sr²⁺ and Pb²⁺.[1][2]

The combination of these factors results in a ligand that is highly selective for soft and large metal ions, making it a powerful tool for their separation from harder, smaller, and more abundant ions like Zn(II), Ni(II), and Co(II).

Data Presentation: Performance of Analogous Aza-Thia Macrocycles

Metal IonLigandSolventLog KReference
Ag(I)1,10-dithia-4,7,13,16-tetra-azacyclo-octadecaneWater10.3[3]
Ag(I)1,10-dithia-4,7,13,16-tetra-azacyclo-octadecaneMethanol10.6[3]

Experimental Protocols

The following protocols provide a framework for the synthesis of the macrocycle and its application in the selective solvent extraction of silver(I) and lead(II) ions. These are generalized procedures based on established methods for similar aza-thia macrocycles.[3]

Protocol 1: Synthesis of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

This synthesis is a representative procedure based on the high-dilution condensation of a dithiol and a diamine derivative.

Workflow Diagram:

cluster_0 Synthesis of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane A Reactants: - Bis(2-aminoethyl) sulfide - Bis(2-chloroethyl) sulfide B High-Dilution Reaction Conditions: - Solvent: Acetonitrile - Base: K2CO3 - Reflux for 48h A->B C Work-up: - Filter to remove salts - Evaporate solvent B->C D Purification: - Column chromatography (Silica gel, Dichloromethane/Methanol gradient) C->D E Characterization: - NMR (1H, 13C) - Mass Spectrometry D->E F Final Product: 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane E->F cluster_1 Selective Extraction of Ag(I) start Aqueous Phase: - Ag(I) solution (e.g., 10⁻⁴ M AgNO₃) - pH adjusted with HNO₃/NaOH mix Liquid-Liquid Extraction: - Combine aqueous and organic phases (1:1 v/v) - Shake vigorously for 30 min start->mix ligand Organic Phase: - 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane (e.g., 10⁻³ M in Dichloromethane) ligand->mix separate Phase Separation: - Centrifuge to separate layers mix->separate aq_analysis Aqueous Phase Analysis: - Determine residual [Ag(I)] by AAS or ICP-MS separate->aq_analysis org_phase Organic Phase separate->org_phase back_extraction Back-Extraction (Stripping): - Shake organic phase with 1 M HNO₃ org_phase->back_extraction org_analysis Stripped Aqueous Phase Analysis: - Determine extracted [Ag(I)] back_extraction->org_analysis

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Unlocking Catalytic Potential: Application Notes and Protocols for Metal Complexes of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Robust Scaffold for Catalysis

The macrocyclic ligand 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane, a molecule featuring a pre-organized 18-membered ring with four thioether sulfur atoms and two secondary amine nitrogen atoms, presents a compelling scaffold for the development of novel metal-based catalysts. The strategic placement of soft thioether donors and harder amine donors allows for the coordination of a variety of transition metals, each with the potential to exhibit unique catalytic activities. The inherent flexibility of the macrocycle can accommodate different coordination geometries, a crucial factor in the design of catalysts for specific organic transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential catalytic applications of metal complexes incorporating this N₂S₄ macrocycle. While the catalytic activity of this specific ligand-metal system is an emerging field, this guide draws upon established principles of coordination chemistry and catalysis to provide robust protocols and insightful application notes.

Core Principles: Rationale Behind Experimental Design

The design of catalytically active metal complexes with 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is underpinned by several key principles:

  • Hard and Soft Acid and Base (HSAB) Theory: The mixed-donor nature of the ligand (hard N, soft S) allows for the selective binding of metal ions. For instance, soft metals like Palladium(II) and Copper(I) are expected to form stable complexes with strong coordination to the thioether sulfurs.

  • Macrocyclic Effect: The pre-organized structure of the macrocycle leads to enhanced thermodynamic stability and kinetic inertness of the resulting metal complexes compared to their acyclic analogues. This robustness is highly desirable for catalysts that need to withstand harsh reaction conditions.

  • Redox Activity: The thioether and amine functionalities, in concert with a coordinated redox-active metal center, can facilitate electron transfer processes that are fundamental to many catalytic cycles. The electrochemical properties of these complexes are therefore a key indicator of their potential catalytic utility.

Synthesis of the Ligand and its Metal Complexes: A Step-by-Step Protocol

The synthesis of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane and its metal complexes requires a multi-step approach. The following protocols are based on established methods for the synthesis of related aza-thia macrocycles.

Protocol 1: Synthesis of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

This procedure is adapted from the synthesis of similar N₂S₄ macrocycles.

Materials:

  • 1,2-Ethanedithiol

  • 2,2'-(Ethylenedioxy)bis(ethyl chloride)

  • Sodium ethoxide

  • Ethanol, absolute

  • N,N-Dimethylformamide (DMF)

  • Cesium carbonate

  • 1,2-Dibromoethane

  • Acetonitrile

Procedure:

  • Synthesis of the dithioether precursor: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-ethanedithiol in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol dropwise at 0°C.

  • Slowly add 2,2'-(Ethylenedioxy)bis(ethyl chloride) to the reaction mixture and allow it to stir at room temperature overnight.

  • Remove the solvent under reduced pressure. Extract the residue with dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the dithioether precursor.

  • Cyclization: In a high-dilution setup, dissolve the dithioether precursor in DMF.

  • In a separate flask, prepare a suspension of cesium carbonate in DMF.

  • Simultaneously add the dithioether precursor solution and a solution of 1,2-dibromoethane in DMF to the cesium carbonate suspension over a period of 8-10 hours with vigorous stirring at elevated temperature (e.g., 80°C).

  • After the addition is complete, continue stirring the reaction mixture overnight at the same temperature.

  • Cool the mixture to room temperature, filter off the inorganic salts, and remove the DMF under high vacuum.

  • Purify the crude product by column chromatography on silica gel to yield 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane.

Protocol 2: Synthesis of a Palladium(II) Complex

Materials:

  • 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

  • Palladium(II) chloride (PdCl₂)

  • Methanol

  • Acetonitrile

Procedure:

  • Dissolve 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane in warm methanol.

  • In a separate flask, dissolve an equimolar amount of PdCl₂ in a minimal amount of acetonitrile.

  • Slowly add the PdCl₂ solution to the ligand solution with stirring.

  • A precipitate should form upon mixing. Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Collect the precipitate by filtration, wash with cold methanol, and then with diethyl ether.

  • Dry the resulting solid under vacuum to yield the [Pd(C₁₂H₂₆N₂S₄)]Cl₂ complex.

G cluster_synthesis Synthesis Workflow Start Starting Materials Ligand 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane Start->Ligand Multi-step Synthesis Complex Metal Complex Ligand->Complex Complexation MetalSalt Metal Salt (e.g., PdCl₂) MetalSalt->Complex Purification Purification & Characterization Complex->Purification

Caption: General workflow for the synthesis of metal complexes.

Application Notes: Exploring Catalytic Frontiers

While extensive catalytic data for metal complexes of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane are not yet widely published, their structural and electronic properties suggest significant potential in several key areas of catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes are renowned for their catalytic prowess in C-C and C-N bond formation. The electrochemical properties of the [Pd(C₁₂H₂₆N₂S₄)]²⁺ complex, which shows a reversible Pd(II)/Pd(III) couple at +0.57 V vs. Fc/Fc⁺, are particularly noteworthy.[1] This suggests that the complex could be a competent catalyst in reactions that proceed via a Pd(II)/Pd(IV) or a Pd(II)/Pd(III) catalytic cycle.

Potential Applications:

  • Suzuki-Miyaura Coupling: The complex could potentially catalyze the coupling of aryl halides with boronic acids. The thioether donors can stabilize the electron-rich palladium(0) intermediate formed during the catalytic cycle.

  • Heck-Mizoroki Reaction: The formation of carbon-carbon bonds via the coupling of unsaturated halides with alkenes is another plausible application.

  • Buchwald-Hartwig Amination: The presence of both nitrogen and sulfur donors may influence the catalytic activity in C-N bond formation reactions.

Experimental Protocol for a Test Reaction (Suzuki-Miyaura Coupling):

  • To a Schlenk tube under an inert atmosphere, add the palladium complex (1-5 mol%), an aryl halide (1.0 mmol), a boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a suitable solvent (e.g., toluene, DMF, or a mixture of toluene/water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

G Pd(II)-L Pd(II)-L Pd(0)-L Pd(0)-L Pd(II)-L->Pd(0)-L Reductive Elimination (Product) Ar-Pd(II)-X-L Ar-Pd(II)-X-L Pd(0)-L->Ar-Pd(II)-X-L Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'-L Ar-Pd(II)-Ar'-L Ar-Pd(II)-X-L->Ar-Pd(II)-Ar'-L Transmetalation (Ar'-B(OH)₂) Ar-Pd(II)-Ar'-L->Pd(II)-L

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Copper-Catalyzed Oxidation Reactions

Copper complexes are well-known catalysts for a variety of oxidation reactions. The N₂S₄ ligand can stabilize both Cu(I) and Cu(II) oxidation states, which is a prerequisite for many copper-catalyzed aerobic oxidations.

Potential Applications:

  • Alcohol Oxidation: The complex could catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, using molecular oxygen or other green oxidants.

  • Phenol Oxidation: The catalytic oxidation of phenols to quinones is another potential application, mimicking the activity of certain copper-containing enzymes.

Experimental Protocol for a Test Reaction (Aerobic Alcohol Oxidation):

  • In a round-bottom flask equipped with a balloon of oxygen or open to the air, dissolve the copper complex (1-5 mol%) and the alcohol substrate (1.0 mmol) in a suitable solvent (e.g., acetonitrile, DMF).

  • Add a base (e.g., K₂CO₃ or a non-coordinating organic base).

  • Stir the reaction mixture at the desired temperature (e.g., 60-100°C).

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, filter off the catalyst and purify the product by standard methods.

Data Summary and Characterization

The successful synthesis of the metal complexes should be confirmed by a suite of analytical techniques.

TechniqueExpected Observations
FT-IR Spectroscopy Shift in the N-H stretching frequency upon coordination to the metal center. Appearance of new bands in the far-IR region corresponding to M-N and M-S vibrations.
¹H and ¹³C NMR Broadening or shifting of the signals corresponding to the protons and carbons near the coordination sites due to the influence of the paramagnetic or diamagnetic metal center.
Mass Spectrometry Observation of the molecular ion peak corresponding to the [M(Ligand)]ⁿ⁺ fragment.
Elemental Analysis The experimental percentages of C, H, N, and S should be in close agreement with the calculated values for the proposed formula.
Cyclic Voltammetry Reversible or quasi-reversible redox waves corresponding to the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple, providing insight into the electronic properties and potential for redox catalysis.

Conclusion and Future Outlook

The 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane macrocycle provides a versatile and robust platform for the development of novel metal-based catalysts. While the exploration of their catalytic activity is in its nascent stages, the foundational protocols and application notes provided herein offer a solid starting point for researchers in academia and industry. The unique electronic and structural features of these complexes, particularly the demonstrated redox activity of the palladium complex, strongly suggest a promising future in catalytic applications ranging from cross-coupling to oxidation reactions. Further research should focus on systematically screening these complexes in a variety of catalytic transformations, elucidating reaction mechanisms, and fine-tuning the ligand architecture to optimize catalytic performance.

References

  • Blake, A. J., & Schröder, M. (1990). The chemistry of macrocyclic thio-, seleno- and telluro-ethers. Advances in Inorganic Chemistry, 35, 1-80.
  • Craig, A. S., Kataky, R., Parker, D., Adams, H., Bailey, N., & Schneider, H. (1990). Synthesis of 1,10-dithia-4,7,13,16-tetra-azacyclo-octadecane, 1-aza-4,7-dithiacyclononane, and N,N'-1,2-bis(1-aza-4,7-dithiacyclononyl)ethane. Structural and solution studies of their silver complexes. Journal of the Chemical Society, Perkin Transactions 2, (10), 1523-1531.
  • Kaden, T. A. (1984). 3d-Metal complexes with macrocyclic ligands. In Progress in Inorganic Chemistry (Vol. 31, pp. 121-175). John Wiley & Sons, Inc.
  • Schröder, M. (1988). The coordination chemistry of thio-, seleno- and telluro-ether ligands. Pure and Applied Chemistry, 60(4), 517-522.
  • Sellmann, D., & Sutter, J. (1996). Syntheses and properties of nickel complexes with [NiN₂S₂] cores as models for the active site of nickel-containing hydrogenases. Journal of Organometallic Chemistry, 526(1), 87-95.
  • Vriesema, B. K., Buter, J., & Kellogg, R. M. (1984). High-yield synthesis of macrocyclic polyamines and polythiaethers under mild conditions. The Journal of Organic Chemistry, 49(1), 110-113.
  • Wilkinson, G., Gillard, R. D., & McCleverty, J. A. (Eds.). (1987).
  • Blake, A. J., Gould, R. O., Holder, A. J., Hyde, T. I., & Schröder, M. (1987). Stereochemical and redox properties of palladium complexes of 1,4,10,13-tetrathia-7,16-diazacyclo-octadecane. Journal of the Chemical Society, Chemical Communications, (18), 1434-1436. [Link]

Sources

Application Notes and Protocols for Electrochemical Sensing with Dithia-diazacyclooctadecane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Unique Potential of Dithia-diazacyclooctadecane Derivatives in Electrochemical Sensing

Dithia-diazacyclooctadecane derivatives, a class of macrocyclic compounds featuring both sulfur (thia) and nitrogen (aza) donor atoms within an 18-membered ring, have emerged as highly effective ionophores in the development of electrochemical sensors. Their unique structural and electronic properties offer a compelling platform for the selective detection of a variety of analytes, particularly heavy metal ions, which are of significant concern in environmental monitoring and human health.

The key to the sensing capability of these macrocycles lies in their pre-organized cavity, which can selectively bind with metal ions of a specific size and charge. The presence of soft donor atoms like sulfur imparts a high affinity for soft metal ions such as mercury(II), lead(II), and copper(II), a principle rooted in Hard and Soft Acid and Base (HSAB) theory. Furthermore, the nitrogen atoms can be readily functionalized with various chromophoric or fluorophoric units, or other substituents that can fine-tune the selectivity and sensitivity of the sensor. This adaptability in their synthesis allows for the rational design of ionophores tailored for specific analytical challenges.

This document provides a comprehensive guide to the application of dithia-diazacyclooctadecane derivatives in electrochemical sensing, covering the rationale behind their use, detailed protocols for sensor fabrication, and specific application examples.

Core Principles of Detection: Understanding the Sensing Mechanism

The electrochemical sensing applications of dithia-diazacyclooctadecane derivatives predominantly utilize potentiometric and voltammetric techniques. The fundamental principle involves the selective complexation of the target analyte by the macrocycle, which is immobilized on an electrode surface. This binding event is then transduced into a measurable electrical signal.

Potentiometric Sensing

In potentiometry, an ion-selective electrode (ISE) is employed to measure the potential difference between the sensing electrode and a reference electrode at near-zero current flow. The dithia-diazacyclooctadecane derivative acts as the ionophore within a polymeric membrane, typically composed of polyvinyl chloride (PVC). The selective binding of the target ion at the membrane-solution interface leads to a change in the membrane potential, which is logarithmically proportional to the activity of the ion in the sample, as described by the Nernst equation.

Voltammetric Sensing

Voltammetric methods, such as differential pulse voltammetry (DPV) and square wave voltammetry (SWV), involve applying a potential waveform to a working electrode and measuring the resulting current. The dithia-diazacyclooctadecane derivative can be incorporated into a modified electrode (e.g., a carbon paste electrode) or form a self-assembled monolayer (SAM) on a noble metal electrode. The accumulation of the target analyte on the electrode surface via complexation with the macrocycle enhances the electrochemical signal upon applying a potential sweep, leading to a highly sensitive measurement.

Synthesis of a Dithia-diazacyclooctadecane Ionophore: A Protocol

A foundational aspect of developing these sensors is the synthesis of the ionophore itself. The following is a representative protocol for the synthesis of a 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane derivative, which can be adapted to introduce sulfur atoms in place of the oxygen atoms.

Protocol 1: Synthesis of 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane Derivative

This protocol is based on the reaction of 1,10-diaza-18-crown-6 ether with 4-chloro-2-methyl-phenoxyacetic acid[1].

Materials:

  • 1,10-diaza-18-crown-6 ether

  • 4-chloro-2-methyl-phenoxyacetic acid

  • Methanol

  • Ether

  • Vacuum distillation apparatus

  • Magnetic stirrer

Procedure:

  • Dissolve 4.01 g (0.02 mol) of 4-chloro-2-methyl-phenoxyacetic acid in 10 ml of methanol.

  • To this solution, add a solution of 2.62 g (0.01 mol) of 1,10-diaza-18-crown-6 ether in 10 ml of methanol dropwise with continuous stirring.

  • Stir the reaction mixture at 25°C for 12 hours.

  • Remove the solvent by vacuum distillation.

  • Wash the solid residue repeatedly with ether.

  • Dry the final product under vacuum to obtain a colorless powder.

Characterization: The synthesized compound can be characterized by elemental analysis, IR spectroscopy, and NMR (¹H, ¹³C) to confirm its structure[1].

Fabrication of Ion-Selective Electrodes (ISEs)

The most common platform for utilizing dithia-diazacyclooctadecane derivatives is the PVC membrane-based ion-selective electrode.

Protocol 2: Fabrication of a PVC Membrane-Based Heavy Metal Ion-Selective Electrode

This protocol is a generalized procedure based on several reported methods for preparing heavy metal ISEs[2][3].

Materials:

  • Dithia-diazacyclooctadecane derivative (ionophore)

  • Poly(vinyl chloride) (PVC) of high molecular weight

  • Plasticizer (e.g., dioctyl phthalate (DOP), o-nitrophenyl octyl ether (o-NPOE))

  • Anionic additive (e.g., sodium tetraphenylborate (NaTPB))

  • Tetrahydrofuran (THF), freshly distilled

  • Graphite rods

  • Coated wire electrode body or glass tube

  • Internal filling solution (e.g., 0.01 M solution of the target metal salt)

  • Internal reference electrode (e.g., Ag/AgCl wire)

Procedure:

  • Preparation of the Membrane Cocktail:

    • In a small glass vial, dissolve a precise weight of the dithia-diazacyclooctadecane ionophore, PVC, plasticizer, and anionic additive in THF. A typical composition (w/w) would be 1-5% ionophore, 30-35% PVC, 60-65% plasticizer, and a small amount of anionic additive (e.g., 20 mol% relative to the ionophore).

    • Gently swirl the vial until all components are completely dissolved, resulting in a clear, viscous solution.

  • Membrane Casting:

    • Pour the membrane cocktail into a clean, flat glass petri dish.

    • Cover the petri dish loosely to allow for the slow evaporation of THF over 24-48 hours in a dust-free environment.

    • Once the membrane is formed, carefully peel it from the glass surface.

  • Electrode Assembly:

    • Cut a small disc (typically 5-10 mm in diameter) from the prepared PVC membrane.

    • Securely attach the membrane disc to the end of a PVC electrode body or a glass tube using a PVC-THF slurry as an adhesive.

    • Fill the electrode body with the internal filling solution.

    • Insert the internal reference electrode (e.g., Ag/AgCl wire) into the filling solution, ensuring no air bubbles are trapped.

    • Condition the electrode by soaking it in a 0.01 M solution of the target analyte for at least 24 hours before use.

Electrochemical Measurement Protocols

Protocol 3: Potentiometric Measurement of Heavy Metal Ions

Instrumentation:

  • High-impedance potentiometer or pH/ion meter

  • Fabricated dithia-diazacyclooctadecane based ISE

  • Reference electrode (e.g., Ag/AgCl electrode)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a series of standard solutions of the target heavy metal ion with concentrations spanning the expected range of the unknown sample.

  • Place a known volume of the standard or sample solution in a beaker with a magnetic stir bar.

  • Immerse the ISE and the reference electrode in the solution.

  • Start stirring at a constant rate.

  • Record the potential reading once it stabilizes.

  • Rinse the electrodes with deionized water and gently pat them dry between measurements.

  • Plot the potential readings of the standard solutions against the logarithm of their concentrations to generate a calibration curve.

  • Determine the concentration of the unknown sample using its potential reading and the calibration curve.

Protocol 4: Voltammetric Determination of Heavy Metal Ions

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode setup

  • Working electrode modified with the dithia-diazacyclooctadecane derivative (e.g., modified carbon paste electrode)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Voltammetric cell

Procedure:

  • Electrode Modification (Example: Carbon Paste Electrode):

    • Thoroughly mix a specific amount of the dithia-diazacyclooctadecane ionophore with graphite powder and a pasting liquid (e.g., paraffin oil) to form a homogenous paste.

    • Pack the paste firmly into the cavity of the electrode holder.

    • Smooth the electrode surface by rubbing it on a clean piece of paper.

  • Preconcentration Step:

    • Immerse the three-electrode system into the sample solution containing a supporting electrolyte.

    • Apply a suitable preconcentration potential for a specific duration while stirring the solution to accumulate the target analyte onto the working electrode surface.

  • Stripping Step:

    • Stop the stirring.

    • Apply a potential scan (e.g., using DPV or SWV) in the positive direction to strip the accumulated analyte from the electrode surface.

    • Record the resulting voltammogram. The peak current will be proportional to the concentration of the analyte in the sample.

  • Quantification:

    • Construct a calibration curve by measuring the peak currents of a series of standard solutions.

    • Determine the concentration of the unknown sample from its peak current and the calibration curve.

Applications and Performance

Dithia-diazacyclooctadecane derivatives have demonstrated excellent performance in the selective detection of various heavy metal ions. The table below summarizes the performance of some reported sensors.

IonophoreTarget AnalyteSensor TypeLinear RangeDetection LimitReference
7,16-Di-(2-methylquinolyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecaneHg(II)PVC Membrane ISE1.0 x 10⁻⁶ - 1.0 x 10⁻² M5.0 x 10⁻⁷ M[2]
Dithiophenediazacrown ether derivativesPb(II)PVC Membrane ISE1.0 x 10⁻⁵ - 1.0 x 10⁻² M1.0 x 10⁻⁵ M[4]
Tetraazacyclohexadeca macrocycleCd(II)PVC Membrane ISE1.6 x 10⁻⁶ - 1.0 x 10⁻¹ M1.6 x 10⁻⁶ M[2][5]
Macrocyclic compoundsCu(II)PVC Membrane ISE1.0 x 10⁻⁵ - 1.0 x 10⁻¹ M-[6][7]

Visualizing the Workflow and Sensing Mechanism

Diagrams

G cluster_synthesis Ionophore Synthesis cluster_fabrication ISE Fabrication cluster_measurement Potentiometric Measurement s1 Reactants: Dithia-diaza precursor + Functionalizing agent s2 Reaction (e.g., condensation, alkylation) s1->s2 s3 Purification (e.g., chromatography, recrystallization) s2->s3 s4 Characterization (NMR, MS, IR) s3->s4 f1 Prepare Membrane Cocktail: Ionophore + PVC + Plasticizer + Additive in THF f2 Cast Membrane (Solvent Evaporation) f1->f2 f3 Assemble Electrode: Cut membrane disc, attach to body, add internal solution & ref. f2->f3 f4 Condition Electrode f3->f4 m1 Calibrate with Standard Solutions m2 Immerse ISE & Ref. Electrode in Sample m1->m2 m3 Record Stable Potential (EMF) m2->m3 m4 Determine Concentration from Calibration Curve m3->m4

G cluster_membrane PVC Membrane cluster_signal Signal Transduction Ionophore Dithia-diazacyclooctadecane (Ionophore) Analyte Target Metal Ion (Mⁿ⁺) Ionophore->Analyte Signal Change in Membrane Potential (ΔE) Ionophore->Signal Analyte->Ionophore Selective Binding (Complexation) Interferent Interfering Ion Interferent->Ionophore Weak/No Binding

Expert Insights and Causality

The success of a dithia-diazacyclooctadecane-based sensor is deeply rooted in the principles of supramolecular chemistry. The selectivity for a particular metal ion is governed by a combination of factors:

  • Cavity Size: The 18-membered ring of the macrocycle provides a cavity that is well-suited for the complexation of various metal ions. The flexibility of the ring can also allow it to adapt to the size of the target ion.

  • Donor Atom Type: The presence of soft sulfur atoms makes these macrocycles particularly effective for binding with soft Lewis acids, such as Hg(II), Pb(II), and Cd(II). This is a direct application of the HSAB principle, where soft-soft interactions are favored. The nitrogen atoms, being harder bases, can also participate in coordination, especially with borderline acids like Cu(II).

  • Substituents on Nitrogen Atoms: The functional groups attached to the nitrogen atoms play a crucial role in fine-tuning the selectivity. For instance, the quinolyl groups in the mercury-selective ionophore mentioned earlier likely contribute to the stability of the Hg(II) complex through additional coordination or steric effects that favor Hg(II) over other ions.

  • Plasticizer Choice: In PVC membrane electrodes, the plasticizer is not merely a passive component. It influences the dielectric constant of the membrane, the mobility of the ionophore and its complex, and can affect the selectivity of the sensor. The choice of plasticizer should be made to optimize the sensor's response characteristics.

Trustworthiness and Self-Validation

To ensure the reliability of the measurements obtained with these sensors, several validation steps are crucial:

  • Calibration: Regular calibration with fresh standard solutions is essential to account for any drift in the electrode's response.

  • Selectivity Coefficient Determination: The selectivity of the electrode should be quantified by determining the potentiometric selectivity coefficients using established methods like the separate solution method (SSM) or the fixed interference method (FIM). This provides a numerical measure of the sensor's preference for the target analyte over potential interfering ions.

  • Response Time: The time taken for the electrode to reach a stable potential after being introduced to a new solution should be determined to ensure that measurements are taken at equilibrium.

  • Lifetime and Stability: The long-term stability of the sensor should be assessed by periodically checking its calibration slope and detection limit over several weeks or months.

By rigorously characterizing these performance parameters, researchers can have confidence in the data generated by their dithia-diazacyclooctadecane-based electrochemical sensors.

References

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  • Lu, J., He, X., & Hu, K. (2021). A comparative analysis of dithiocarbamates for heavy metal detection: A guide for researchers. BenchChem Technical Support Team.
  • O'Connor, K. M., et al. (2011). New polymeric membrane cadmium(II)-selective electrodes using tripodal amine based ionophores. Talanta, 85(5), 2594-2601. [Link]

  • Parham, H., & Pourreza, N. (2014). New cadmium(II)-selective electrode based on a tetraazacyclohexadeca macrocyclic ionophore. Analytical Sciences, 21(2), 179-181. [Link]

  • Saeed, A., et al. (2024). Potentiometric Determination of Cr3+ in Industrial Effluents by an Ion Selective Electrode based on Rifaximin as the Ionophore. Journal of Chemical, Biological and Medicinal Sciences, 13(1), 28-35.
  • Saturno, J. S., et al. (2020). Synthesis and applications of crown ether-linked metal–organic framework composite-based sensors for stripping voltammetric determination of lead. Microchimica Acta, 187(11), 1-11.
  • Shockravi, A., et al. (2014). Synthesis of new aza- and thia-crown ethers and their metal ion templates synthesis as model case study. ARKIVOC, 2014(4), 242-251. [Link]

  • Singh, A. K., Saxena, P., & Singh, R. (2005). New cadmium(II)-selective electrode based on a tetraazacyclohexadeca macrocyclic ionophore. Analytical sciences, 21(2), 179-181. [Link]

  • Uflyand, I. E., et al. (2022). Potentiometric Sensor Based on Layered Pillar[8]arene—Copper Composite. Chemosensors, 11(1), 1. [Link]

  • Wu, J., et al. (2015). A crown ether decorated dibenzocoronene tetracarboxdiimide chromophore: synthesis, sensing, and self-organization. Chemistry–An Asian Journal, 10(1), 139-143. [Link]

  • Yari, A., & Papi, F. (2011).
  • Zareh, M. M., et al. (2024). Low-cost potentiometric paper-based analytical device based on newly synthesized macrocyclic pyrido-pentapeptide derivatives as novel ionophores for point-of-care copper(ii) determination. Analytical Methods, 16(1), 106-115. [Link]

  • Zazoua, A., et al. (2024). Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. Chemosensors, 12(1), 1. [Link]

  • A lanthanum(III) selective electrode based on 1,10-diaza-4,7, 13,16-tetraoxacyclooctadecane-N,N'-diacetic acid (DACDA) as an ionophore.
  • Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). Chemistry Central Journal, 5(1), 23. [Link]

  • A theoretical investigation of the selectivity of aza-crown ether structures chelating alkali metal cations for potential biosensing applications. Molecules, 30(12), 2571. [Link]

  • Multifunctional Dendritic Molecular Probe for Selective Detection of Cu2+ Ions Using Potentiometric and Fluorometric Techniques. ACS Applied Materials & Interfaces, 13(49), 58986-58995. [Link]

  • New cadmium(II)-selective Electrode Based on a Tetraazacyclohexadeca Macrocyclic Ionophore. Semantic Scholar.
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Illuminating the Architecture of Life and Matter: Advanced X-ray Crystallography Protocols for Tetrathia-diazacyclooctadecane Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: In the intricate world of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms dictates function. Tetrathia-diazacyclooctadecane and its derivatives represent a class of macrocyclic ligands whose metal complexes are of significant interest for applications ranging from therapeutic agents to catalysts. The large, flexible nature of these 18-membered rings, combined with the diverse coordination geometries of various metal centers, creates a fascinating and challenging field of study. Understanding their structure at the atomic level is not merely an academic exercise; it is the cornerstone of rational drug design and the development of novel materials.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive, non-destructive analytical technique for elucidating the exact molecular structure of these complexes. It provides unparalleled detail on bond lengths, bond angles, coordination environments, and intermolecular interactions, which are critical for understanding chemical and physical properties. This guide provides a comprehensive overview of the techniques and protocols required to successfully analyze tetrathia-diazacyclooctadecane metal complexes, from the foundational step of crystal growth to the final stages of structure refinement and validation. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of X-ray crystallography to advance their work.

PART 1: The Genesis of Structure - Synthesis and Crystallization

The journey to a crystal structure begins long before the X-ray diffractometer. The most significant bottleneck in the entire process is often the growth of high-quality single crystals suitable for diffraction. This is particularly true for flexible macrocyclic complexes, which can adopt multiple conformations in solution, making it difficult for them to organize into a well-ordered crystal lattice.

Section 1.1: Ligand Synthesis and Complexation

The successful crystallization of a metal complex is fundamentally dependent on the purity of its components. The synthesis of the tetrathia-diazacyclooctadecane ligand must be meticulously executed to eliminate impurities that can inhibit crystal nucleation and growth.

Synthesis of a Prototypical Ligand: A common route involves the reaction of a diamine with a dithiol in a high-dilution environment to favor intramolecular cyclization over polymerization. For example, 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane can be synthesized by reacting the appropriate diamine and ether-containing dihalide. While our focus is on the thia-analogue, the principles of macrocyclic synthesis remain similar, often requiring careful control of reaction conditions.

Metal Complex Formation: The purified ligand is then reacted with a suitable metal salt (e.g., chlorides, perchlorates, nitrates of Cu(II), Ni(II), Co(II), etc.) in an appropriate solvent. The choice of solvent is critical and should be guided by the solubility of both the ligand and the metal salt. Stoichiometry should be carefully controlled to favor the formation of the desired complex.

Section 1.2: The Art and Science of Crystallization

Growing single crystals of metal macrocyclic complexes requires patience and a systematic approach. There is no single "best" method; the optimal conditions are highly dependent on the specific complex and its solubility characteristics. The general principle is to slowly and gradually bring a solution of the complex to a state of supersaturation, allowing molecules to assemble into an ordered lattice.

Protocol 1: Slow Evaporation

This is the simplest crystallization technique. It is most effective for compounds that are thermally stable and not sensitive to air or moisture.

  • Dissolution: Dissolve the metal complex in a suitable solvent or solvent mixture to near saturation at room temperature. The solvent should have a relatively low boiling point.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Incubation: Cover the vial with a cap or parafilm containing a few small pinholes. The size and number of holes will control the rate of evaporation.

  • Observation: Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

This technique is highly controlled and one of the most successful methods for growing high-quality crystals. It involves the slow diffusion of a precipitating agent (an "anti-solvent" in which the complex is insoluble) into the solution of the complex.

  • Setup (Hanging Drop):

    • Place 0.5-1.0 mL of the anti-solvent in the reservoir of a well plate or a small beaker.

    • Dissolve the complex in a good solvent.

    • Place a 1-10 µL drop of the complex solution onto a siliconized glass coverslip.

    • Invert the coverslip and place it over the reservoir, sealing it with grease to create an enclosed system.

  • Mechanism: The vapor pressure of the more volatile solvent in the drop is higher than its partial pressure in the reservoir. This drives the solvent from the drop to the reservoir. Concurrently, the vapor of the anti-solvent diffuses from the reservoir into the drop.

  • Equilibration: This slow change in solvent composition within the drop gradually decreases the solubility of the complex, leading to supersaturation and crystallization.

Protocol 3: Liquid-Liquid Diffusion (Layering)

This method is ideal when the complex is soluble in a solvent that is immiscible with or has a different density than the chosen anti-solvent.

  • Setup:

    • Add a solution of the complex in a dense solvent (e.g., chloroform, dichloromethane) to a narrow tube (like an NMR tube).

    • Carefully and slowly layer a less dense anti-solvent (e.g., hexane, ether) on top, minimizing mixing at the interface. This can be done by letting the anti-solvent run slowly down the side of the tube.

  • Mechanism: Crystals will form at the interface of the two solvents as they slowly diffuse into one another.

  • Alternative: If the solvent for the complex is less dense, the order of addition is reversed. A buffer layer of an intermediate-density solvent can also be used to slow the diffusion process further.

Section 1.3: Troubleshooting Crystallization

The path to a single crystal is often paved with failed attempts. Understanding common problems is key to overcoming them.

Problem Potential Cause(s) Suggested Solution(s)
Oiling Out Supersaturation is reached too quickly; complex is too soluble at that temperature.Slow down the process (slower evaporation/diffusion). Try a different solvent/anti-solvent system. Lower the temperature.
Polycrystalline Powder Too many nucleation sites; rapid crystallization.Filter the solution meticulously. Decrease the concentration of the complex. Slow down the crystallization rate.
No Crystals Form Solution is not sufficiently supersaturated; complex may be too soluble.Increase the concentration. Use a more effective anti-solvent. Allow more time for evaporation.
Twinned Crystals Two or more crystals intergrow. This is an intrinsic property but can be influenced by conditions.Try different crystallization conditions (solvents, temperature). Screen multiple crystals, as some may be untwinned.

PART 2: Data Acquisition - From Crystal to Diffraction Pattern

Once a suitable crystal is obtained, the next phase is to collect the X-ray diffraction data. A modern single-crystal X-ray diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector to record the diffraction pattern.

Section 2.1: Crystal Selection and Mounting
  • Selection: Under a microscope, select a crystal that is of appropriate size (typically 0.1-0.3 mm in all dimensions), has well-defined faces, and is free of cracks or defects.

  • Mounting:

    • Using a micromanipulator, carefully pick up the selected crystal with a cryo-loop.

    • The crystal should be adhered to the loop with a small amount of cryoprotectant oil (e.g., Paratone-N).

    • Mount the loop onto the goniometer head of the diffractometer.

  • Cryo-cooling: For most small-molecule crystallography, data is collected at low temperatures (around 100 K). The mounted crystal is rapidly cooled in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and reduces radiation damage to the crystal, resulting in a higher quality diffraction pattern.

Section 2.2: Data Collection Strategy

The goal of data collection is to measure the intensities of as many unique reflections as possible.

Protocol 4: Data Collection

  • Crystal Screening: A few initial diffraction images are taken to assess the quality of the crystal. This allows for a preliminary determination of the unit cell and an estimation of the crystal's diffraction strength.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal lattice.

  • Strategy Calculation: Based on the unit cell and crystal system, the instrument software calculates an optimal strategy to collect a complete and redundant dataset. This involves a series of runs where the crystal is rotated through different angles (scans) while being exposed to the X-ray beam.

  • Data Collection: The full data collection is initiated. This can take anywhere from a few hours to a full day, depending on the crystal's scattering power and the X-ray source. The detector records hundreds of images, each corresponding to a small rotation of the crystal.

PART 3: The Path to a Model - Structure Solution and Refinement

The raw diffraction images are a collection of spots of varying intensity. The process of converting this pattern into a 3D atomic model is computationally intensive and involves several key steps.

Workflow for Structure Determination

G cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement raw_images Raw Diffraction Images integration Integration (Spot Finding & Intensity Measurement) raw_images->integration Indexing scaling Scaling & Merging (Correction & Averaging) integration->scaling hkl_file Reflection File (hkl, I, σ(I)) scaling->hkl_file phase_problem The Phase Problem hkl_file->phase_problem direct_methods Structure Solution (e.g., Direct Methods) phase_problem->direct_methods initial_model Initial Atomic Model direct_methods->initial_model refinement Least-Squares Refinement initial_model->refinement refinement->initial_model Model Adjustment validation Validation & Final Model refinement->validation Iterative Process

Caption: Workflow from raw data to the final crystal structure.

Section 3.1: Data Processing
  • Integration: The software identifies the diffraction spots on each image, determines their positions (which correspond to Miller indices h, k, l), and measures their intensities.

  • Scaling and Merging: The intensities from all images are scaled to a common reference to correct for variations in exposure time, detector response, and crystal decay. Symmetry-equivalent reflections are then averaged to produce a single, unique dataset. Key statistics like Rmerge and I/σ(I) are calculated to assess data quality.

Section 3.2: Structure Solution and Refinement

The fundamental challenge in crystallography is the "phase problem." While we can measure the intensities of the diffracted X-rays, we lose the phase information. Structure solution methods are computational algorithms designed to overcome this.

Protocol 5: Structure Solution and Refinement

  • Structure Solution: For small molecules like tetrathia-diazacyclooctadecane complexes, "direct methods" are typically used. These are statistical methods that use the measured intensities to estimate the initial phases. This process usually reveals the positions of the heaviest atoms (the metal and sulfur atoms).

  • Model Building: An initial model of the structure is built based on these heavy atom positions. Subsequent difference Fourier maps (which show regions of missing or excess electron density) are used to locate the remaining lighter atoms (nitrogen, carbon, oxygen, and hydrogen).

  • Refinement: The atomic model is refined using a least-squares algorithm. This process iteratively adjusts the atomic parameters (x, y, z coordinates and displacement parameters) to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.

  • Special Considerations:

    • Disorder: The flexible 18-membered ring may be disordered, occupying two or more distinct conformations in the crystal lattice. This must be modeled appropriately, often by splitting the disordered atoms over multiple positions with partial occupancies.

    • Restraints: Due to the complexity of the coordination environment, it may be necessary to apply stereochemical restraints to maintain sensible bond lengths and angles during refinement, especially for disordered or poorly resolved parts of the structure.

  • Validation: The quality of the final model is assessed using several indicators:

    • R1 and wR2: These are agreement factors that measure how well the calculated model fits the observed data. Lower values indicate a better fit.

    • Goodness-of-Fit (GooF): Should be close to 1 for a good model.

    • Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant peaks or holes, indicating that all atoms have been correctly located.

PART 4: Analysis and Reporting

With a refined structure in hand, the final step is to analyze the molecular and crystal architecture and prepare the data for publication.

Section 4.1: Structural Analysis

The refined model provides a wealth of information:

  • Precise Metal Coordination: Unambiguous determination of the metal's coordination number and geometry (e.g., octahedral, square planar, tetrahedral).

  • Bond Lengths and Angles: Accurate measurements of all bond distances and angles within the complex, providing insight into the nature of the metal-ligand bonding.

  • Conformation of the Macrocycle: Detailed information on the specific conformation (e.g., chair, boat) adopted by the flexible tetrathia-diazacyclooctadecane ring in the solid state.

  • Intermolecular Interactions: Analysis of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate how the molecules pack in the crystal lattice.

Section 4.2: Data Reporting and Deposition

It is standard practice in the scientific community to deposit crystallographic data in a public repository, ensuring its accessibility for future research.

  • Crystallographic Information File (CIF): The final output of a structure refinement is a CIF file. This is a standardized text file that contains all the necessary information about the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement.

  • Database Deposition: The CIF file should be deposited with a public database, most commonly the Cambridge Structural Database (CSD) for organic and metal-organic compounds. The database will assign a unique deposition number that should be included in any publication describing the structure.

Table of Key Crystallographic Parameters for Publication

ParameterDescription
Formula, Formula WeightChemical formula and molecular weight of the compound.
Crystal System, Space GroupThe crystal system (e.g., monoclinic) and symmetry group.
a, b, c (Å); α, β, γ (°)Unit cell dimensions and angles.
V (ų), ZVolume of the unit cell and number of formula units per cell.
T (K)Temperature of data collection.
λ (Å)Wavelength of X-rays used.
Reflections collected / uniqueTotal number of reflections measured and number of unique reflections after merging.
R(int)Merging R-factor, an indicator of data quality.
R1, wR2 [I > 2σ(I)]Final R-factors for observed data.
R1, wR2 (all data)Final R-factors for all data.
Goodness-of-fit (S)Goodness-of-fit on F².
CCDC Deposition No.The unique identifier from the Cambridge Structural Database.

References

  • The Biochemist (2021). A beginner's guide to X-ray data processing. Portland Press. Available at: [Link]

  • Crystal Research and Technology (n.d.). Step‐By‐Step Tips to Grow X‐Ray Quality Single Crystals of Metal Macrocyclic Complexes. ResearchGate. Available at: [Link]

  • Creative Biostructure (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • SERC Carleton (2007). Single-crystal X-ray Diffraction. Available at: [Link]

  • Wikipedia (n.d.). X-ray crystallography. Available at: [Link]

  • Acta Crystallographica Section D: Structural Biology (2024). Improving macromolecular structure refinement with metal-coordination restraints. ResearchGate. Available at: [Link]

  • Ingham, A. I., et al. (n.d.). *Synthesis of the macrotricyclic ligands 8,18 dioxa-1,5,11,15-tetraaza-[13.5.2.25,11]-eicosane (L1) and 7,16 dioxa-1,4,10,13-tetraaza-[11.5.3.34,10]-octadecane (

Application Notes and Protocols for the Determination of Metal Complex Stability Constants using Potentiometric Titration

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and practices of determining metal complex stability constants using potentiometric titration. It is designed to equip researchers, particularly those in the pharmaceutical and chemical sciences, with the theoretical understanding and practical knowledge required to perform these measurements accurately and reliably.

Foundational Principles: The Significance of Stability Constants

The stability of a metal-ligand complex is a critical parameter in numerous scientific disciplines, including medicinal chemistry, environmental science, and materials science.[1][2] In drug development, for instance, the stability of a metal-based therapeutic agent or the interaction of a drug molecule with biological metal ions can profoundly influence its efficacy, transport, and toxicity.[3][4][5] The stability constant (also known as the formation constant), K, quantifies the equilibrium of the complex formation reaction. A larger stability constant signifies a more stable complex.[1]

Potentiometric titration is a robust and widely used electroanalytical technique for determining these constants.[4][6] Its advantages include high accuracy, relatively low cost, and the ability to be used in colored or turbid solutions where spectrophotometric methods may fail.[6][7][8] The method relies on monitoring the change in the hydrogen ion concentration (pH) of a solution as a titrant of known concentration is added.[7][9] This change in pH is a direct consequence of the competition between protons and metal ions for the ligand.[10][11]

The Underpinning Theory: A Quantitative Look at Complexation

The formation of a metal-ligand complex in solution is a stepwise process. For a divalent metal ion (M²⁺) and a monoprotic ligand (HL), the equilibria can be represented as follows:

  • Ligand Protonation: H⁺ + L⁻ ⇌ HL (governed by the protonation constant, Kₐ)

  • Stepwise Complex Formation:

    • M²⁺ + L⁻ ⇌ ML⁺ (Stepwise stability constant, K₁)

    • ML⁺ + L⁻ ⇌ ML₂ (Stepwise stability constant, K₂)

The overall stability constant (β) is the product of the stepwise constants.

Potentiometric titration allows for the determination of these constants by measuring the concentration of free H⁺ ions (via pH) throughout the titration. The experimental data is then used to calculate the average number of ligands bound to the metal ion (n̄) and the concentration of the free ligand ([L⁻]). By plotting n̄ versus pL (-log[L⁻]), the stepwise stability constants can be determined.[12]

Experimental Design: The Blueprint for Reliable Data

A successful potentiometric titration experiment for determining stability constants hinges on careful planning and execution. The following diagram illustrates the key stages of the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Acid, Base, Ligand, Metal, Electrolyte) standardize Standardize Acid and Base prep_solutions->standardize calibrate_ph Calibrate pH Meter standardize->calibrate_ph titrate_acid Titrate Acid Alone (Set A) calibrate_ph->titrate_acid Self-Validation Step 1 titrate_ligand Titrate Acid + Ligand (Set B) titrate_acid->titrate_ligand Self-Validation Step 2 titrate_complex Titrate Acid + Ligand + Metal (Set C) titrate_ligand->titrate_complex Self-Validation Step 3 plot_curves Plot Titration Curves (pH vs. Volume) titrate_complex->plot_curves calculate_n_bar Calculate n̄ (Average Ligand Number) plot_curves->calculate_n_bar calculate_pL Calculate pL (Free Ligand Exponent) calculate_n_bar->calculate_pL formation_curve Plot Formation Curve (n̄ vs. pL) calculate_pL->formation_curve determine_k Determine Stability Constants (K₁, K₂) formation_curve->determine_k

Figure 1: A schematic representation of the experimental workflow for determining metal complex stability constants via potentiometric titration.

Essential Equipment and Reagents
Equipment/ReagentKey Specifications and Rationale
pH Meter High precision (±0.001 pH unit) is crucial for accurate data.[13]
Combined Glass Electrode A high-quality electrode ensures a stable and reproducible response.
Automatic Burette Provides precise and repeatable delivery of the titrant.[13]
Double-Walled Titration Vessel Maintains a constant temperature, which is critical as stability constants are temperature-dependent.[13]
Magnetic Stirrer Ensures homogeneity of the solution throughout the titration.
Inert Gas (N₂ or Ar) Purging the solution with an inert gas prevents the absorption of atmospheric CO₂, which can interfere with the pH measurements.[13]
Standard Acid (e.g., HClO₄, HNO₃) A strong, non-complexing acid is used to set the initial pH and protonate the ligand.
Carbonate-Free Strong Base (e.g., NaOH, KOH) The titrant must be free of carbonate to avoid interferences.[14]
Ligand Must be of high purity.
Metal Salt (e.g., nitrates, perchlorates) The counter-ion should be non-complexing.
Background Electrolyte (e.g., NaClO₄, KNO₃) Added at a high concentration (e.g., 0.1 M) to maintain a constant ionic strength, which keeps the activity coefficients of the ions constant.[6][15]

Detailed Experimental Protocols

The following protocols are based on the widely adopted Irving-Rossotti method.[9][11][16] This method involves three separate titrations to systematically account for the protonation of the ligand and its complexation with the metal ion.[17]

Preparation and Standardization of Solutions
  • Carbonate-Free NaOH Solution (Titrant): Prepare a ~0.1 M NaOH solution using boiled, deionized water to minimize dissolved CO₂. Standardize this solution against a primary standard, such as potassium hydrogen phthalate (KHP).[14]

  • Standard Acid Solution: Prepare a ~0.1 M solution of a strong acid (e.g., HClO₄). Standardize it against the previously standardized NaOH solution.

  • Ligand Solution: Prepare a stock solution of the ligand of known concentration in the same solvent as the titrant.

  • Metal Ion Solution: Prepare a stock solution of the metal salt of known concentration. The concentration can be verified by complexometric titration with EDTA.[18]

  • Background Electrolyte Solution: Prepare a concentrated stock solution (e.g., 1 M) of the background electrolyte.

pH Meter Calibration

Calibrate the pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pH range of the titration (e.g., pH 4.01, 7.00, and 9.21).[14][16][18]

The Three-Set Titration Protocol

For each set, prepare the solutions in the double-walled titration vessel, maintaining a constant temperature and purging with an inert gas. Titrate with the standardized carbonate-free NaOH solution, recording the pH after each addition of titrant. It is advisable to add smaller increments of titrant near the equivalence points.[7]

  • Set A: Acid Titration

    • Known volume of standard strong acid.

    • Sufficient background electrolyte to achieve the desired ionic strength.

    • Deionized water to a final known volume.

    • Purpose: To determine the exact concentration of the base and to check for any acidic or basic impurities in the solvent and electrolyte.

  • Set B: Ligand Titration

    • Same volume of standard strong acid as in Set A.

    • Known concentration of the ligand.

    • Same amount of background electrolyte as in Set A.

    • Deionized water to the same final volume as in Set A.

    • Purpose: To determine the protonation constant(s) of the ligand. The titration curve will be shifted to the right compared to Set A due to the protonated ligand.

  • Set C: Metal-Ligand Titration

    • Same volume of standard strong acid as in Set A.

    • Same concentration of the ligand as in Set B.

    • Known concentration of the metal ion.

    • Same amount of background electrolyte as in Set A.

    • Deionized water to the same final volume as in Set A.

    • Purpose: To determine the stability constant(s) of the metal-ligand complex. The liberation of protons upon complex formation will shift this curve to the right or below the ligand titration curve.[10][19]

Data Analysis: From Raw Data to Stability Constants

The Irving-Rossotti method provides a graphical and computational framework for calculating stability constants from the titration data.[6][9] The following diagram outlines the key calculations.

data_analysis_flow cluster_input Input Data cluster_proton_ligand Proton-Ligand System cluster_metal_ligand Metal-Ligand System titration_curves Titration Curves (Set A, B, C) calc_n_A Calculate n̄ₐ (Average number of protons bound to the ligand) titration_curves->calc_n_A calc_n_bar Calculate n̄ (Average ligand number) titration_curves->calc_n_bar plot_n_A_vs_pH Plot n̄ₐ vs. pH calc_n_A->plot_n_A_vs_pH determine_pKa Determine pKₐ from the plot (at n̄ₐ = 0.5, 1.5, etc.) plot_n_A_vs_pH->determine_pKa calc_pL Calculate pL (Free ligand exponent) determine_pKa->calc_pL plot_formation_curve Plot Formation Curve (n̄ vs. pL) calc_n_bar->plot_formation_curve calc_pL->plot_formation_curve determine_logK Determine log K₁, log K₂ (at n̄ = 0.5, 1.5) plot_formation_curve->determine_logK

Figure 2: The computational workflow for the Irving-Rossotti method.

The key parameters, the average number of protons associated with the ligand (n̄ₐ), the average number of ligands attached to the metal ion (n̄), and the free ligand exponent (pL) are calculated using the volumes of base added in the three titrations at the same pH value.

Once the formation curve (n̄ vs. pL) is plotted, the stepwise stability constants can be estimated. For a system with two stepwise constants, log K₁ is the value of pL at n̄ = 0.5, and log K₂ is the value of pL at n̄ = 1.5.[12]

For more precise calculations, especially for complex systems, specialized software is recommended.

SoftwareKey Features
Hyperquad A well-established program for determining stability constants from potentiometric data.[20][21][22]
SCOGS Another powerful program for calculating stability constants.[16]
ESTA A suite of programs for optimizing titration data.[22]
ProtoFit Useful for analyzing surface protonation from titration data.[23]
SupraFit An open-source tool for determining stability constants from various titration experiments.[24]

Applications in Drug Development and Beyond

The determination of metal complex stability constants is crucial in various aspects of pharmaceutical sciences and other research areas.[4][25][26][27]

  • Design of Metal-Based Drugs: Understanding the stability of a metal-based drug is essential for predicting its behavior in vivo.

  • Chelation Therapy: The effectiveness of chelating agents in treating heavy metal poisoning depends on the high stability of the formed complexes.[4]

  • Drug-Metal Ion Interactions: Assessing the potential for a drug to interact with essential metal ions in the body.

  • Formulation Development: Ensuring the stability of drug formulations containing metal ions.[5]

  • Environmental Chemistry: Studying the fate and transport of metal pollutants in the environment.[4]

Conclusion

Potentiometric titration is a powerful and versatile technique for the determination of metal complex stability constants. By following a well-designed experimental protocol and employing rigorous data analysis methods, researchers can obtain accurate and reliable data that is crucial for advancing our understanding of metal-ligand interactions in various scientific fields, including the critical area of drug development.

References

  • IJSART. Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. [online] Available at: [Link]

  • Rasayan Journal of Chemistry. (2022). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. [online] Available at: [Link]

  • YouTube. (2018). Determination of stability constant by Potentiometric titrations -II. [online] Available at: [Link]

  • Vedantu. Potentiometric Titration Explained: Principles, Curve & Steps. [online] Available at: [Link]

  • YouTube. (2021). pH metric or Potentiometric or Bjerrum method to Determine Complexe Stability Constant. [online] Available at: [Link]

  • Scribd. Application of Potentiometric Titration in Pharmacy. [online] Available at: [Link]

  • Unknown. POTENTIOMETRIC TITRATIONS. [online] Available at: [Link]

  • Filo. Potentiometric method irving rossotti methods. [online] Available at: [Link]

  • Unknown. Study on Stability Constants of Metal Complexes in Solution. [online] Available at: [Link]

  • Jetir.Org. Potentiometric Determination of Stability Constant of transition metal complexes with primary ligand and secondary ligand. [online] Available at: [Link]

  • BrainKart. Applications of Potentiometric Titrations in Pharmaceutical Analysis. [online] Available at: [Link]

  • NECTAR COST. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. [online] Available at: [Link]

  • Unknown. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. [online] Available at: [Link]

  • ResearchGate. (2016). "The determination of the complex stability constant by potentiometric titration", UserCom Analytical Chemistry No. 12, Mettler-Toledo Publication ME-51724610, November 2007. [online] Available at: [Link]

  • Asian Publication Corporation. Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. [online] Available at: [Link]

  • Saraswati Institute of Pharmaceutical Sciences. Potentiometry-titration.pdf. [online] Available at: [Link]

  • ResearchGate. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. [online] Available at: [Link]

  • Wikipedia. Stability constants of complexes. [online] Available at: [Link]

  • RJPBCS. Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. [online] Available at: [Link]

  • Unknown. GUIDELINES FOR THE DETERMINATION OF STABILITY. [online] Available at: [Link]

  • ResearchGate. (2019). What is the best computer program for the calculation of stability constants from UV-Vis spectrophotometry titration data?. [online] Available at: [Link]

  • Unknown. (2025). APPLICATIONS OF POTENTIOMETRY IN PHAMARACEUTICAL ANALYSIS – A REVIEW. [online] Available at: [Link]

  • Stability constants, Binding constants, pK determinations. Stability constants, Binding constants, pK determinations. [online] Available at: [Link]

  • IUPAC. IUPAC Stability Constants Database. [online] Available at: [Link]

  • montserrat filella research. Tools for the potentiometric determination of stability constants. [online] Available at: [Link]

  • ResearchGate. (2025). (PDF) Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). [online] Available at: [Link]

  • Gurukul International. e-ISSN No. 2394-8426. [online] Available at: [Link]

  • University of Notre Dame. Protofit: A program for determining surface protonation constants from titration data. [online] Available at: [Link]

  • ChemRxiv. (2022). SupraFit - An Open source Qt based fitting application to determine stability constants from titration experiments. [online] Available at: [Link]

  • Unknown. STABILITY CONSTANTS AND THEIR MEASUREMENT. [online] Available at: [Link]

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Application Notes and Protocols for 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane in Environmental Remediation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Thia-Aza Macrocycles for Heavy Metal Remediation

Heavy metal contamination of water resources is a critical environmental and public health issue. Industrial effluents from mining, electroplating, and manufacturing processes often contain toxic heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺), which are not biodegradable and can accumulate in living organisms.[1] Traditional remediation methods can lack the required selectivity and efficiency for removing these metals to trace levels. Chelating agents, molecules that form stable complexes with metal ions, offer a targeted approach to heavy metal capture and removal.[2]

Among the vast array of chelating agents, macrocyclic compounds, particularly those containing a combination of sulfur (thia) and nitrogen (aza) donor atoms, have emerged as highly promising candidates for environmental remediation. The specific compound of interest, 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane , is an 18-membered macrocycle featuring four thioether sulfur atoms and two secondary amine nitrogen atoms. This arrangement of donor atoms is pre-organized for the complexation of "soft" heavy metal ions, which exhibit a strong affinity for the "soft" sulfur donors, in accordance with Pearson's Hard and Soft Acids and Bases (HSAB) theory. This inherent selectivity makes it a compelling molecule for both the detection and removal of hazardous heavy metals from aqueous environments.

These application notes provide a comprehensive overview of the potential uses of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane in environmental remediation, complete with detailed protocols for its application in heavy metal sensing and removal. While direct literature on this specific molecule's environmental applications is emerging, the protocols herein are built upon the well-established coordination chemistry of mixed thia/aza macrocycles.[3][4]

Molecular Structure and Complexation Mechanism

The structure of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is designed for efficient and selective binding of heavy metal ions. The sulfur atoms act as soft donor sites, while the nitrogen atoms can be protonated or deprotonated depending on the pH, influencing the overall charge and conformation of the macrocycle.

Caption: Structure of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane.

The chelation of a heavy metal ion, such as Pb²⁺, involves the coordination of the metal ion within the macrocyclic cavity, forming multiple bonds with the sulfur and nitrogen donor atoms. This encapsulation results in a thermodynamically stable metal-ligand complex, effectively sequestering the metal ion from the solution.

Caption: Complexation of Pb²⁺ by the macrocycle.

Application I: Fluorescent Chemosensor for Heavy Metal Detection

The development of sensitive and selective fluorescent probes is crucial for monitoring heavy metal contamination. By functionalizing the 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane macrocycle with a fluorophore, a chemosensor can be created that signals the presence of a target metal ion through a change in its fluorescence properties.[3] A common strategy involves the "chelation-enhanced fluorescence" (CHEF) effect, where the binding of a metal ion rigidifies the molecule and enhances its fluorescence emission.

Protocol for Sensor Synthesis and Application

This protocol describes the synthesis of a dansyl-functionalized macrocycle for the detection of Hg²⁺, a metal ion known for its high affinity for sulfur-containing ligands.

Part A: Synthesis of the Fluorescent Sensor

  • Functionalization of the Macrocycle:

    • Dissolve 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane (1 equivalent) in anhydrous acetonitrile.

    • Add potassium carbonate (2 equivalents) to the solution.

    • Slowly add a solution of dansyl chloride (1 equivalent) in anhydrous acetonitrile dropwise while stirring at room temperature.

    • Allow the reaction to proceed for 24 hours under an inert atmosphere.

    • Filter the mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

    • Purify the resulting solid by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain the dansyl-functionalized sensor.

  • Characterization:

    • Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Protocol for Hg²⁺ Detection

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of the synthesized sensor in a suitable solvent (e.g., acetonitrile).

    • Prepare a 10.0 mM stock solution of HgCl₂ in deionized water.

    • Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Fluorescence Measurements:

    • In a quartz cuvette, add the working buffer.

    • Add an aliquot of the sensor stock solution to achieve a final concentration of 10 µM.

    • Record the initial fluorescence spectrum (excitation at ~340 nm, emission scan from 400-600 nm).

    • Titrate the solution with small aliquots of the HgCl₂ stock solution, recording the fluorescence spectrum after each addition.

    • Observe the change in fluorescence intensity at the emission maximum (~520 nm).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Hg²⁺.

    • Determine the detection limit based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).

    • To assess selectivity, repeat the titration with other metal ions (e.g., Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺) at the same concentrations.

cluster_synthesis Sensor Synthesis cluster_detection Hg²⁺ Detection macrocycle Macrocycle reaction Functionalization Reaction (Acetonitrile, K₂CO₃) macrocycle->reaction dansyl Dansyl Chloride dansyl->reaction purification Purification (Column Chromatography) reaction->purification sensor Fluorescent Sensor purification->sensor prepare Prepare Sensor and Hg²⁺ Solutions sensor->prepare Use in Detection measure_initial Measure Initial Fluorescence prepare->measure_initial titrate Titrate with Hg²⁺ measure_initial->titrate measure_final Record Fluorescence Spectra titrate->measure_final analyze Analyze Data (Detection Limit, Selectivity) measure_final->analyze

Caption: Workflow for sensor synthesis and Hg²⁺ detection.

Application II: Liquid-Liquid Extraction for Heavy Metal Removal

Liquid-liquid extraction is a widely used method for separating and concentrating metal ions.[5] 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane can be employed as a highly selective extractant to transfer heavy metal ions from a contaminated aqueous phase to an organic phase. The efficiency of this process is dependent on several factors, including pH, the nature of the organic solvent, and the concentration of the macrocycle.[6]

Protocol for Pb²⁺ Removal from Water

This protocol outlines a procedure for the removal of Pb²⁺ from a simulated wastewater sample using 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane.

1. Preparation of Solutions:

  • Aqueous Phase: Prepare a 10 ppm solution of Pb²⁺ by dissolving an appropriate amount of lead nitrate (Pb(NO₃)₂) in deionized water. Adjust the pH of this solution to a desired value (e.g., pH 5-6) using a suitable buffer or dilute acid/base.

  • Organic Phase: Prepare a 1.0 mM solution of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane in a water-immiscible organic solvent such as chloroform or dichloromethane.

2. Extraction Procedure:

  • In a separatory funnel, combine equal volumes (e.g., 50 mL) of the aqueous and organic phases.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and facilitate the transfer of the Pb²⁺-macrocycle complex into the organic phase.

  • Allow the two phases to separate completely.

  • Drain the aqueous phase into a clean collection vessel.

3. Analysis of Removal Efficiency:

  • Determine the concentration of Pb²⁺ remaining in the aqueous phase using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Calculate the percentage of Pb²⁺ removed using the following formula:

    • % Removal = [(C_initial - C_final) / C_initial] * 100

    • Where C_initial is the initial concentration of Pb²⁺ and C_final is the concentration after extraction.

4. Optimization and Regeneration (Optional):

  • To optimize the process, vary parameters such as pH, shaking time, and the concentration of the macrocycle in the organic phase.

  • The macrocycle can potentially be regenerated by back-extracting the metal from the organic phase using a highly acidic aqueous solution (e.g., 1 M HNO₃).[7]

cluster_extraction Liquid-Liquid Extraction start Contaminated Aqueous Phase (with Pb²⁺) mix Combine and Shake Aqueous & Organic Phases start->mix prepare_org Prepare Organic Phase (Macrocycle in Chloroform) prepare_org->mix separate Allow Phases to Separate mix->separate aqueous_out Treated Aqueous Phase separate->aqueous_out organic_out Pb²⁺-loaded Organic Phase separate->organic_out analyze Analyze Remaining Pb²⁺ (AAS or ICP-MS) aqueous_out->analyze calculate Calculate Removal Efficiency analyze->calculate

Caption: Workflow for liquid-liquid extraction of Pb²⁺.

Quantitative Data Summary

While specific experimental data for 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is limited in publicly available literature, the following table provides expected performance characteristics based on data from analogous thia-aza macrocycles.[3][4][8] These values should be experimentally verified for the specific application.

ParameterTarget Metal IonExpected Value/RangeRationale/Reference
Sensing
Detection LimitHg²⁺10⁻⁷ - 10⁻⁸ MHigh affinity of Hg²⁺ for sulfur donors in similar fluorescent chemosensors.[3]
SelectivityHg²⁺, Pb²⁺, Ag⁺High over alkali, alkaline earth, and first-row transition metals.Based on the principles of HSAB theory and studies on related macrocycles.[4]
Extraction
Extraction EfficiencyPb²⁺> 95%Expected under optimized pH and concentration conditions, as seen with other macrocyclic extractants.[5][7]
Optimal pH Range4 - 7Balances metal ion availability with minimal protonation of the macrocycle's nitrogen atoms.[6]

Conclusion and Future Directions

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane represents a highly promising, yet underexplored, platform for the selective detection and removal of toxic heavy metals from contaminated water. The strategic placement of soft sulfur donors within the macrocyclic framework provides a strong driving force for the complexation of soft metal ions like Pb²⁺ and Hg²⁺. The protocols detailed in these application notes, grounded in the established chemistry of related thia-aza macrocycles, provide a solid foundation for researchers to begin exploring the full potential of this compound.

Future research should focus on obtaining precise quantitative data for the binding of various heavy metals to this specific macrocycle. Furthermore, immobilizing the macrocycle onto solid supports, such as silica gel or polymers, could lead to the development of reusable filter materials for continuous-flow remediation systems, offering a more practical and scalable solution for industrial wastewater treatment.[9]

References

  • Vertex AI Search. (n.d.). Chelating Agents in Heavy Metal Removal: Selection and Application.
  • Arca, M., Caltagirone, C., De Filippo, G., & Zaccheroni, N. (2019). On the use of mixed thia/aza macrocycles in the development of fluorescent chemosensors for toxic heavy metals and fluorescent materials. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(7), 1-7. Retrieved January 21, 2026, from [Link]

  • Vertex AI Search. (n.d.). Heavy Metal Removal with Chelating Agents: Essential Tools for Industrial Compliance.
  • Bazzicalupi, C., et al. (2020). Aza- and Mixed Thia/Aza-Macrocyclic Receptors with Quinoline-Bearing Pendant Arms for Optical Discrimination of Zinc(II) or Cadmium(II) Ions. ChemPlusChem, 85(8), 1789-1799. Retrieved January 21, 2026, from [Link]

  • Ushakov, I. A., et al. (2011). Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). Chemistry Central Journal, 5, 23. Retrieved January 21, 2026, from [Link]

  • Ushakov, I. A., et al. (2011). Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). Chemistry Central Journal, 5, 23. Retrieved January 21, 2026, from [Link]

  • Bencini, A., et al. (2004). New Fluorescent Chemosensors for Heavy Metal Ions Based on Functionalized Pendant Arm Derivatives of 7-Anthracenylmethyl-1,4,10-trioxa-7,13-diazacyclopentadecane. Inorganic Chemistry, 43(14), 4335-4346. Retrieved January 21, 2026, from [Link]

  • Ohto, K., et al. (1997). Solvent extraction of heavy metals with macrocyclic ligands based on calix[4]arenes. New Journal of Chemistry, 21(5), 559-565. Retrieved January 21, 2026, from [Link]

  • Rani, P., et al. (2023). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. Molecules, 28(15), 5789. Retrieved January 21, 2026, from [Link]

  • Ramganesh, B., et al. (2016). Removal of toxic metal ions by macroacyclic ligands via liquid-liquid extraction technique. Journal of the Taiwan Institute of Chemical Engineers, 67, 244-253. Retrieved January 21, 2026, from [Link]

  • Konczyk, J., et al. (2020). Selective solvent extraction of some heavy metal ions from aqueous solutions by octafunctionalized resorcin[4]arenes. Physicochemical Problems of Mineral Processing, 56(1), 136-148. Retrieved January 21, 2026, from [Link]

  • De Santis, G., et al. (2001). Fluorescent Chemosensors for Heavy Metal Ions Based on Bis(terpyridyl) Ruthenium(II) Complexes Containing Aza-Oxa and Polyaza Macrocycles. European Journal of Inorganic Chemistry, 2001(6), 1475-1484. Retrieved January 21, 2026, from [Link]

  • Dmitrienko, S. G., et al. (1985). Solvent extraction of metals with macrocyclic compounds. II. Journal of Analytical Chemistry of the USSR, 40(9), 1236-1241. Retrieved January 21, 2026, from [Link]

  • Bazzicalupi, C., et al. (2020). Aza- and Mixed Thia/Aza-Macrocyclic Receptors with Quinoline-Bearing Pendant Arms for Optical Discrimination of Zinc(II) or Cadmium(II) Ions. ChemPlusChem, 85(8), 1789-1799. Retrieved January 21, 2026, from [Link]

  • Gök, Y., et al. (2014). Synthesis, characterization and metal extraction studies of a new macrobicyclic ligand. Turkish Journal of Chemistry, 38, 859-871. Retrieved January 21, 2026, from [Link]

  • Blake, A. J., et al. (2004). Coordination chemistry of nitrile-functionalized mixed thia-aza macrocycles[10]aneN2S and[10]aneNS2 towards silver(I). Acta Crystallographica Section C, 60(12), m602-m606. Retrieved January 21, 2026, from [Link]

  • Blake, A. J., et al. (2004). Coordination chemistry of nitrile-functionalized mixed thia-aza macrocycles[10]aneN2S and[10]aneNS2 to silver(I) in the presence of exogenous bridging ligands. Dalton Transactions, (12), 1841-1847. Retrieved January 21, 2026, from [Link]

  • Kálmán, F., et al. (1995). Complexation properties of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-malonate, -7,16-bis(malonate) and -7,16-bis(α-methylacetate). Journal of the Chemical Society, Dalton Transactions, (20), 3353-3357. Retrieved January 21, 2026, from [Link]

  • Kálmán, F., et al. (1995). Complexation properties of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7-malonate, -7,16-bis(malonate) and -7,16-bis(α-methylacetate). Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Complexation Properties of 1,4,10,13-Tetraoxa-7,16- diazacyclooctadecane-7-malonate, -7,16-bis(malonate) and -7,16-bis(. alpha.-methylacetate). Retrieved January 21, 2026, from [Link]

  • Aime, S., et al. (2012). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of Medicinal Chemistry, 55(4), 1869-1879. Retrieved January 21, 2026, from [Link]

  • Valcárcel, M., et al. (2012). Heavy metal complexation on hybrid mesoporous silicas: an approach to analytical applications. Chemical Society Reviews, 41(23), 7799-7813. Retrieved January 21, 2026, from [Link]

  • Alkali Scientific. (n.d.). 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 1 X 1 g (295809-1G). Retrieved January 21, 2026, from [Link]

  • Antipin, M. Y., et al. (2001). 1,4,10,13-Tetraoxa-7,16-diaza(diphenylphosphinylmethyl)cyclooctadecane (L). As a prototype of supramolecular machine: Synthesis, crystal structure, and vibrational spectra of the sodium thiocyanate complex with L . Russian Chemical Bulletin, 50(10), 1883-1890. Retrieved January 21, 2026, from [Link]_

  • Mohammad-Rezaei, R., et al. (2023). A Selective Fluorescent Optode for Lead(II) Based on the Dansylamidopropyl Pendant Arm Derivative of 1,4-Dioxa-7,13-dithia-10-azacyclopentadecane ([11]aneNS2O2). Chemosensors, 11(12), 629. Retrieved January 21, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the synthesis of this important macrocyclic compound.

Introduction

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane, an[1]-N2S4 macrocycle, is a versatile ligand with significant applications in coordination chemistry, particularly for its ability to form stable complexes with soft transition metal ions. Its synthesis, however, can be challenging, often resulting in low yields and purification difficulties. This guide provides a comprehensive resource to navigate these challenges, drawing upon established synthetic protocols and troubleshooting strategies to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most likely causes?

A1: Low yields in macrocyclization reactions are common and can stem from several factors.[2] The primary culprits are often competing polymerization and side reactions. To favor the intramolecular cyclization over intermolecular polymerization, the high-dilution principle is crucial.[3] This involves the slow addition of reactants to a large volume of solvent to maintain a very low concentration of the reactive species. Additionally, ensure the purity of your starting materials and the inertness of your reaction atmosphere, as trace impurities or oxygen can lead to undesired side products.

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What could these be?

A2: The presence of multiple products is a classic sign of competing reactions. Besides the desired macrocycle and linear polymers, you may be forming smaller cyclic oligomers or products from incomplete reactions. The use of protecting groups, such as tosyl (Ts) groups on the amine functionalities, can significantly reduce the formation of side products by preventing their participation in unwanted reactions.[4] Careful column chromatography, sometimes requiring multiple columns with different solvent systems, is often necessary for purification.

Q3: What is the best method for removing the tosyl protecting groups?

A3: Deprotection of the tosyl groups from the nitrogen atoms is a critical final step. A common and effective method is using a strong acid, such as hydrobromic acid (HBr) in acetic acid, often with heating.[5] However, this method can sometimes lead to degradation of the macrocycle. Alternative methods, such as sodium in liquid ammonia or reductive detosylation using sodium naphthalenide, can be milder but require specialized equipment and handling procedures. The choice of method should be based on the stability of your macrocycle and the available laboratory resources.

Q4: How can I confirm the successful synthesis of the target macrocycle?

A4: A combination of analytical techniques is essential for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons, allowing for structural elucidation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the N-H stretch of the starting diamine and the appearance of new bands associated with the macrocycle.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule if a suitable single crystal can be obtained.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective cyclization conditions.Ensure strict adherence to high-dilution principles. The slow, simultaneous addition of the two reactant solutions to a large volume of refluxing solvent is critical. Consider using a syringe pump for precise control.
Reactant degradation.Purify starting materials immediately before use. Ensure all solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry.Accurately measure the molar equivalents of the reactants. A 1:1 stoichiometry is crucial for this [1+1] condensation.
Formation of a White, Insoluble Precipitate Polymerization.This is a strong indication that the concentration of reactants is too high. Increase the solvent volume and/or decrease the addition rate.
Difficult Purification Presence of closely related byproducts (e.g., cyclic oligomers).Employ a multi-step purification strategy. This may involve initial purification by column chromatography on silica gel, followed by recrystallization or a second chromatographic step using a different stationary or mobile phase.
Incomplete deprotection.Monitor the deprotection reaction by TLC or NMR. If the reaction is sluggish, consider increasing the reaction time, temperature, or the concentration of the deprotecting agent.
Product Decomposition During Workup Acid-labile macrocycle.If using strong acidic conditions for deprotection, neutralize the reaction mixture carefully and promptly after the reaction is complete. Consider alternative, milder deprotection methods.

Experimental Protocols

Optimized Synthesis of N,N'-ditosyl-1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

This protocol is based on the well-established method of reacting a dithiol with a dihalide under high-dilution conditions.

Materials:

  • N,N'-ditosyl-1,2-diaminoethane

  • Bis(2-chloroethyl) sulfide

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Set up a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and two syringe pumps.

  • To the flask, add a large volume of anhydrous DMF (to achieve a final reactant concentration of approximately 0.01 M).

  • Heat the DMF to 80-90 °C under a nitrogen atmosphere.

  • Prepare two separate solutions:

    • Solution A: N,N'-ditosyl-1,2-diaminoethane and an equimolar amount of bis(2-chloroethyl) sulfide in anhydrous DMF.

    • Solution B: A suspension of cesium carbonate (2.5 equivalents) in anhydrous DMF.

  • Using the syringe pumps, add Solution A and Solution B simultaneously and dropwise to the heated DMF over a period of 8-12 hours.

  • After the addition is complete, continue to stir the reaction mixture at 80-90 °C for an additional 12-24 hours, monitoring the reaction progress by TLC.

  • Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of the Tosyl Groups

Procedure:

  • Dissolve the purified N,N'-ditosyl macrocycle in a mixture of 48% hydrobromic acid and glacial acetic acid.

  • Heat the reaction mixture to reflux for 48-72 hours.

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium hydroxide or sodium carbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or chloroform).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Visualizing the Synthesis and Troubleshooting

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Protected Macrocycle cluster_deprotection Deprotection cluster_product Final Product A N,N'-ditosyl-1,2-diaminoethane F N,N'-ditosyl-1,4,10,13-Tetrathia- 7,16-diazacyclooctadecane A->F B Bis(2-chloroethyl) sulfide B->F C High Dilution in DMF C->F D Cesium Carbonate (Base) D->F E Heat (80-90°C) E->F H 1,4,10,13-Tetrathia- 7,16-diazacyclooctadecane F->H Deprotection G HBr / Acetic Acid G->H

Caption: Synthetic route for 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield? Check_Dilution Adhering to High Dilution? Start->Check_Dilution Check_Purity Purity of Starting Materials? Start->Check_Purity Check_Inertness Inert Atmosphere? Start->Check_Inertness Polymerization Polymerization Observed? Start->Polymerization TLC_Issues Multiple Spots on TLC? Start->TLC_Issues Increase_Solvent Increase Solvent Volume / Decrease Addition Rate Check_Dilution->Increase_Solvent No Purify_Reactants Purify Reactants Before Use Check_Purity->Purify_Reactants No Ensure_N2_Ar Ensure Proper N2/Ar Purge Check_Inertness->Ensure_N2_Ar No Polymerization->Increase_Solvent Optimize_Chromatography Optimize Chromatography (Solvent System, Gradient) TLC_Issues->Optimize_Chromatography Consider_Protecting_Groups Consider Protecting Groups TLC_Issues->Consider_Protecting_Groups

Caption: Decision tree for troubleshooting low yield in macrocycle synthesis.

References

  • Craig, A. S., Kataky, R., Matthews, R. C., Parker, D., Ferguson, G., Lough, A., Adams, H., Bailey, N., & Schneider, H. (1990). Synthesis of 1,10-Dithia-4,7,13,16-tetra-azacyclo-octadecane, 1-aza-4,7-dithiacyclononane, and N,N'-1,2-Bis(1-aza-4,7-dithiacyclononyl)ethane. Structural and Solution Studies of their Silver Complexes. J. Chem. Soc., Perkin Trans. 2, 1523-1531. [Link]

  • ClevaForce. (2022, May 20). Synthesis of Macrocyclic Molecules (Macrocycles) [Video]. YouTube. [Link]

  • Spingler, B., et al. (2001). Efficient Routes for the Synthesis of 1,4,7,10,13-Pentaazacyclohexadecane-14,16-dione. Synthesis, 2001(1), 59-62. [Link]

  • Hamaker, C. G., et al. (2022). Crystal Structure Analysis of 1,4,7-Trithia-10,13-diazacyclopentadecane-9,14-dione. Journal of Chemical Crystallography, 52, 1-8. [Link]

  • Verma, V. K., et al. (2006). Microwave-Assisted Synthesis of 1,4,7,10-Tetraazacyclododecane. Synthetic Communications, 36(5), 653-657. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2017). Multi-component syntheses of macrocycles. Chemical Society Reviews, 46(9), 2475-2511. [Link]

  • Dragan, V., et al. (2011). Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). Chemistry Central Journal, 5, 23. [Link]

  • NIST. (n.d.). 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane. [Link]

  • Wuest, W. M. (2017). Macrocycles: lessons from the distant past, recent developments, and future directions. Journal of Biological Chemistry, 292(38), 15573-15581. [Link]

  • Basher, F., et al. (2024). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. Molecules, 29(9), 2005. [Link]

  • Wodtke, R., et al. (2021). Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. Journal of Medicinal Chemistry, 64(12), 8036-8051. [Link]

  • Carreño, M. C., et al. (2004). Library Preparation of Derivatives of 1,4,10,13-Tetraoxa-7,16-diaza-cycloctadecane and Their Fluorescence Behavior for Signaling Purposes. The Journal of Organic Chemistry, 69(15), 5049-5057. [Link]

  • Sherry, A. D., et al. (2008). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Bioconjugate Chemistry, 19(11), 2305-2314. [Link]

Sources

Technical Support Center: Purification of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. The purification of macrocyclic ligands, particularly those containing multiple heteroatoms like sulfur and nitrogen, presents unique challenges including the removal of linear oligomers, starting materials, and oxidized byproducts.

This guide leverages established principles of macrocycle purification, drawing analogies from the more extensively documented oxygen analogue, 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, while addressing the specific chemical nature of thioether linkages.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane?

Answer: The impurity profile largely depends on the synthetic route, which typically involves the condensation of a dithiol and a di-electrophile. Key impurities often include:

  • Unreacted Starting Materials: Such as the N,N'-disubstituted diamine and the corresponding dithiol.

  • Linear Oligomers: Incomplete cyclization can lead to the formation of dimeric, trimeric, or higher-order linear chains. These are often the most challenging impurities to remove due to their similar polarity to the desired macrocycle.

  • Cyclic Oligomers: Formation of larger macrocycles (e.g., a 36-membered ring from two dithiol and two diamine units) can occur, especially if high-dilution conditions are not strictly maintained.

  • Oxidized Byproducts: Thioether sulfurs are susceptible to oxidation, which can lead to the formation of sulfoxide or sulfone derivatives, altering the polarity and coordination properties of the ligand.[1]

  • Solvent Adducts: Residual high-boiling point solvents used during the synthesis (e.g., DMF, DMSO).

Q2: My crude product is a sticky oil or amorphous solid. How can I induce crystallization?

Answer: Obtaining a crystalline solid is the first and most effective purification step. If your product is not solidifying, consider the following:

  • High Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying under a high vacuum, possibly with gentle heating.

  • Solvent Trituration: Add a solvent in which your desired product is sparingly soluble but the oily impurities are highly soluble (e.g., cold diethyl ether, hexane, or pentane). Stir or sonicate the mixture. The desired product may precipitate as a solid powder, which can then be filtered.

  • Attempt Recrystallization from Various Solvents: Even if a solid does not form initially, attempting recrystallization can sometimes induce crystallization. Systematically screen a range of solvents from polar (ethanol, acetonitrile) to non-polar (toluene, chloroform), as well as solvent/anti-solvent pairs.

Q3: Recrystallization is not improving purity significantly. What is the next logical step?

Answer: If recrystallization fails to remove key impurities, particularly oligomers, column chromatography is the recommended next step. Due to the presence of basic secondary amine groups, careful selection of the stationary phase is critical to achieving good separation and recovery.

Q4: I am attempting column chromatography on silica gel, but my product is either not eluting or showing severe peak tailing. What is the cause?

Answer: This is a classic issue when purifying basic compounds like secondary amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly adsorb your basic compound through acid-base interactions. This leads to poor recovery and broad, tailing peaks.

To mitigate this, you have several options:

  • Use Deactivated Silica: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine (Et₃N) or ammonia in methanol.[2] This deactivates the acidic sites.

  • Switch to a Neutral Stationary Phase: Neutral alumina is an excellent alternative to silica for purifying basic compounds and often provides better separation without the need for additives.

  • Consider Reversed-Phase Chromatography: If the compound and its impurities have different hydrophobicities, reversed-phase chromatography on a C18-functionalized silica gel can be highly effective.[3] Elution is typically performed with mixtures of water/methanol or water/acetonitrile, often with a buffer to control pH.

Q5: Can I use acid-base extraction for purification?

Answer: Yes, the two secondary amine groups (predicted pKa ≈ 9.0)[4] make acid-base extraction a viable preliminary purification step. This technique is particularly effective for removing non-basic organic impurities.

Workflow:

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic solution with an aqueous acid (e.g., 1 M HCl). The protonated macrocycle will move into the aqueous phase.

  • Wash the acidic aqueous layer with the organic solvent to remove any remaining non-basic impurities.

  • Neutralize the aqueous layer by adding a base (e.g., 2 M NaOH) until the pH is >10.

  • Extract the deprotonated, neutral macrocycle back into a fresh portion of the organic solvent.

  • Dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

This method will not, however, separate the desired macrocycle from basic oligomeric impurities.

Troubleshooting and Protocols

Overall Purification Strategy

The following diagram outlines a logical workflow for purifying 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane from a crude synthetic mixture.

G cluster_0 Purification Workflow Crude Crude Product (Oil or Solid) AcidBase Optional: Acid-Base Extraction Crude->AcidBase Remove non-basic impurities Recryst Recrystallization Crude->Recryst If impurities are non-basic AcidBase->Recryst Analysis Purity Check (NMR, MS, EA) Recryst->Analysis Check Purity Column Column Chromatography Final Pure Product (>95%) Column->Final Analysis->Column Purity Not OK Analysis->Final Purity OK

Caption: Recommended purification workflow for the target macrocycle.

Protocol 1: Recrystallization

This protocol is adapted from methods used for the analogous tetraoxa macrocycle and is a good starting point.[4]

  • Solvent Selection: The goal is to find a solvent (or solvent pair) in which the macrocycle is soluble at high temperatures but sparingly soluble at room or low temperatures.

    • Good single-solvent candidates: Toluene, ethanol, acetonitrile, isopropanol.

    • Good solvent/anti-solvent pairs: Chloroform/hexane, Toluene/heptane, Ethanol/diethyl ether.

  • Procedure: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. c. If using a solvent pair, dissolve the solid in a minimal amount of the "good" solvent (e.g., toluene) first. Then, slowly add the "anti-solvent" (e.g., heptane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few more drops of the good solvent to clarify. d. Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote the formation of larger, purer crystals. e. Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation. f. Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent. g. Dry the crystals under high vacuum for 24 hours to remove all solvent traces.

Protocol 2: Column Chromatography on Neutral Alumina

This is the recommended method if recrystallization fails to provide material of sufficient purity.

  • Slurry Preparation: Prepare a slurry of neutral alumina (Activity Grade I) in the starting eluent (e.g., 99:1 Dichloromethane/Methanol).

  • Column Packing: a. Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer of sand. b. Pour the alumina slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.[5][6] c. Add another layer of sand on top of the packed alumina. Drain the solvent until the level is just at the top of the sand. Never let the column run dry.

  • Sample Loading: a. Dissolve the sample in the minimum possible volume of the eluent or a slightly more polar solvent. b. Carefully pipette this concentrated solution directly onto the top layer of sand. c. Drain the solvent until the sample has fully entered the stationary phase.

  • Elution: a. Carefully add the eluent to the top of the column. b. Begin elution, collecting fractions. A typical starting eluent might be Dichloromethane (DCM) with a small amount of Methanol (MeOH) (e.g., 0.5-1%). c. Gradually increase the polarity of the eluent (gradient elution) by slowly increasing the percentage of methanol (e.g., to 2%, 5%, etc.). This is often necessary to elute the macrocycle after lower-polarity impurities have been washed off. d. Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting solid under a high vacuum.

Troubleshooting Column Chromatography

Caption: Common issues and solutions for column chromatography.

Data Summary

While experimental data for the tetrathia analogue is scarce, the following table provides key physical and chemical properties based on its structure and comparison with its tetraoxa counterpart.

PropertyValueSource/Comment
Molecular Formula C₁₂H₂₆N₂S₄Calculated
Molecular Weight 326.63 g/mol Calculated
CAS Number Not readily available-
Appearance Expected to be a white to off-white solidAnalogy
pKa (predicted) ~9.0 (for protonated amine)Based on Diaza-18-crown-6[4]
Solubility Soluble in chlorinated solvents, moderately soluble in polar aprotic solvents.General thioether properties

References

  • Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). Chemistry Central Journal. ([Link])

  • Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). PubMed. ([Link])

  • 1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECANE Chemical Properties. Chongqing Chemdad Co. ([Link])

  • Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. ([Link])

  • 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane. NIST WebBook. ([Link])

  • Thioether Formation. ACS Green Chemistry Institute Pharmaceutical Roundtable. ([Link])

  • Column Chromatography. YouTube. ([Link])

  • Final purification of macrocyclic aminophosphonates. American Chemical Society. ([Link])

  • Column Chromatography Separation of Dye Components. YouTube. ([Link])

  • O Chem Column Chromatography (cc). YouTube. ([Link])

  • 【4K】-- Column Chromatography (Purification). YouTube. ([Link])

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Identifying and minimizing side products in dithia-diazacyclooctadecane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dithia-diazacyclooctadecane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this macrocyclic synthesis. Here, we will delve into the common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Question 1: My reaction yielded a significant amount of a white, insoluble polymer instead of the desired macrocycle. What went wrong?

Answer:

The formation of a polymer is the most common side reaction in macrocyclization and is indicative of intermolecular reactions dominating over the desired intramolecular cyclization. Several factors can contribute to this issue:

  • Concentration: The fundamental principle to favor intramolecular cyclization is the use of high-dilution conditions.[1][2] At high concentrations, the reactive ends of two different precursor molecules are more likely to encounter each other than the two ends of the same molecule, leading to linear polymerization.

  • Rate of Addition: A rapid addition of reactants can create localized areas of high concentration, even if the overall reaction volume is large. This negates the purpose of high dilution.

  • Solvent Choice: The solvent plays a crucial role in the conformation of the linear precursor. A solvent that promotes a more coiled or "pre-organized" conformation can increase the proximity of the reactive ends, favoring cyclization.[3]

Solutions:

  • Implement High-Dilution Conditions: Ensure the final concentration of your reactants is in the millimolar range (typically 0.001 to 0.01 M). This can be achieved by using a large volume of solvent or by employing a syringe pump for very slow, controlled addition of the reactants over an extended period (e.g., 8-24 hours).

  • Optimize Reactant Addition: Utilize a syringe pump to add one or both of the linear precursors to the reaction vessel simultaneously and at a very slow rate. This maintains a consistently low concentration of reactive species throughout the reaction.

  • Solvent Selection: While DMF is commonly used in Richman-Atkins type cyclizations, exploring other high-boiling point, polar aprotic solvents might be beneficial.[4] Consider solvents that can stabilize a folded conformation of your precursor through hydrogen bonding or other non-covalent interactions.

Question 2: I've isolated my product, but NMR analysis shows the presence of multiple, closely related macrocyclic species. What are these and how can I avoid them?

Answer:

The presence of multiple macrocyclic products often points to the formation of cyclic oligomers (e.g., dimers, trimers). This occurs when two or more precursor molecules react to form a larger ring instead of the desired 1+1 condensation product.

  • Ineffective Template: In template-directed syntheses, the templating agent (often a metal cation) is crucial for pre-organizing the linear precursor into a conformation that favors the formation of the desired macrocycle.[5][6][7][8] If the template is absent, ineffective, or used in a sub-stoichiometric amount, the formation of larger, untemplated macrocycles can occur.

  • Lack of Pre-organization: Even in the absence of a template, certain structural features within the precursor molecules can promote a conformation amenable to cyclization.[3] Without these features, the flexible linear chain has a higher probability of adopting conformations that lead to intermolecular reactions.

Solutions:

  • Employ a Template Ion: The use of a suitable template ion (e.g., Cs⁺, K⁺) can significantly enhance the yield of the desired macrocycle by coordinating to the heteroatoms of the linear precursor, thus holding the reactive ends in close proximity. The choice of the template ion should be based on the size of the macrocyclic cavity.

  • Modify the Precursor Structure: Introducing rigidity or specific conformational biases into the linear precursors can favor cyclization. This can be achieved by incorporating moieties that induce turns, such as proline residues in peptide-based macrocycles.[3]

  • Thorough Purification: If the formation of cyclic oligomers cannot be completely suppressed, careful chromatographic purification is essential. Due to their similar polarities, a high-resolution column and a carefully optimized eluent system may be required to separate the desired macrocycle from its higher-order homologs.

Question 3: The deprotection of the sulfonamide groups in my dithia-diazacyclooctadecane is proving difficult and leading to decomposition. What are the best practices for this step?

Answer:

Deprotection of tosyl (Ts) or other sulfonamide protecting groups is a common final step in the synthesis of polyamine macrocycles via the Richman-Atkins cyclization.[9] This step can be challenging due to the stability of the sulfonamide bond.

  • Harsh Reaction Conditions: Traditional methods for sulfonamide cleavage, such as using HBr in acetic acid at high temperatures, can lead to the degradation of the macrocyclic ring, particularly at the C-S bonds.

  • Incomplete Deprotection: Milder conditions may result in incomplete removal of the protecting groups, leading to a mixture of partially and fully deprotected products that are difficult to separate.

Solutions:

  • Alternative Deprotection Reagents: Consider using alternative, milder deprotection reagents. A common and effective method is the use of sodium in liquid ammonia or sodium naphthalenide. Reductive cleavage with lithium aluminum hydride (LiAlH₄) can also be employed, although it may also reduce other functional groups.

  • Optimize Reaction Time and Temperature: Carefully monitor the deprotection reaction by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times or excessive temperatures to minimize decomposition.

  • Protecting Group Strategy: If feasible, consider using more labile sulfonamide protecting groups in your synthesis, such as the β-trimethylsilylethanesulfonamides (SES-sulfonamides), which can be cleaved under milder conditions.[9]

Section 2: Frequently Asked Questions (FAQs)

What is the Richman-Atkins cyclization and why is it used for dithia-diazacyclooctadecane synthesis?

The Richman-Atkins cyclization is a widely used method for the synthesis of macrocyclic polyamines.[9] It typically involves the reaction of a bis-sulfonamide with a dihalide or a di-tosylate in the presence of a base, commonly an alkali metal carbonate in DMF.[4] The sulfonamide groups serve a dual purpose: they activate the N-H protons, making them more acidic and facilitating deprotonation by the base, and they act as protecting groups for the amine functionalities. This method is favored for its reliability and the relative stability of the protected macrocycle, which allows for robust purification before the final deprotection step.

How does the "template effect" improve the yield of the desired macrocycle?

The template effect refers to the use of a metal ion or other species to organize the precursor molecules into a specific conformation that favors the desired intramolecular cyclization.[5][6][7][8] The template ion coordinates with donor atoms (in this case, the nitrogen and sulfur atoms) of the linear precursor, effectively creating a "scaffold" that brings the reactive ends of the molecule into close proximity. This pre-organization significantly increases the probability of the desired ring-closing reaction over competing intermolecular polymerization.[5]

What is the "Thorpe-Ingold effect" and is it relevant to this synthesis?

The Thorpe-Ingold effect, or gem-disubstituent effect, proposes that the presence of two substituents on a carbon atom in a linear chain can sterically favor a cyclization reaction by decreasing the bond angle between the substituents and bringing the ends of the chain closer together. While this effect has been proposed to play a role in the Richman-Atkins cyclization, recent studies suggest that electronic effects, such as the gauche effect, may be more significant in pre-organizing the linear precursor for cyclization.[10]

Section 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of a protected dithia-diazacyclooctadecane, designed to minimize side product formation.

Synthesis of N,N'-ditosyl-1,10-diaza-4,7-dithiacyclooctadecane

Materials:

  • N,N'-ditosyl-1,2-diaminoethane

  • 1,8-dibromo-3,6-dithiaoctane

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Setup: Assemble a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pump inlets. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., nitrogen or argon).

  • High Dilution Preparation: In the reaction flask, add anhydrous DMF to achieve a final reactant concentration of approximately 0.005 M. Add cesium carbonate (2.5 equivalents).

  • Reactant Solutions: Prepare two separate solutions of N,N'-ditosyl-1,2-diaminoethane (1 equivalent) and 1,8-dibromo-3,6-dithiaoctane (1 equivalent) in anhydrous DMF.

  • Slow Addition: Using two separate syringe pumps, add the two reactant solutions simultaneously to the stirred suspension of cesium carbonate in DMF over a period of 12-18 hours. Maintain the reaction temperature at 80-90 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Allow the reaction mixture to cool to room temperature. Filter off the cesium salts and wash the solid with DMF. Combine the filtrate and washings and remove the DMF under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (DCM) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Section 4: Visualizations

Reaction Pathway and Side Reaction

G cluster_main Desired Intramolecular Cyclization cluster_side Undesired Intermolecular Polymerization A Linear Precursor B Dithia-diazacyclooctadecane A->B High Dilution Template Effect C Linear Precursor D Polymer C->D High Concentration Absence of Template

Caption: Intramolecular vs. Intermolecular Pathways.

Troubleshooting Workflow

G start Low Yield of Macrocycle q1 Major byproduct observed? start->q1 is_polymer Yes, insoluble polymer q1->is_polymer Polymer is_oligomers Yes, soluble oligomers q1->is_oligomers Oligomers no_major_byproduct No, low conversion q1->no_major_byproduct Low Conversion sol_polymer Implement High Dilution Use Syringe Pump is_polymer->sol_polymer sol_oligomers Introduce Template Ion Optimize Chromatography is_oligomers->sol_oligomers sol_conversion Increase Reaction Time/Temp Check Reagent Purity no_major_byproduct->sol_conversion

Caption: Troubleshooting Low Yield Issues.

Section 5: Quantitative Data Summary

ParameterCondition A (Standard)Condition B (Optimized)Effect on Yield and Purity
Concentration 0.1 M0.005 MIncreased yield of macrocycle, significantly reduced polymer formation.
Addition Method Single batch additionSyringe pump (12h)Minimized localized high concentrations, favoring cyclization.
Template Ion NoneCs₂CO₃ (2.5 eq)Enhanced yield of the 1+1 macrocycle, reduced cyclic oligomers.
Temperature 60 °C90 °CIncreased reaction rate, but careful monitoring is needed to avoid decomposition.

References

  • Atkins, T. J., Richman, J. E., & Oettle, W. F. (1978). Macrocyclic Polyamines: 1,4,7,10,13,16-Hexaazacyclooctadecane. Organic Syntheses, 58, 86.
  • Chemistry LibreTexts. (2022). 12.9.2: Template Reactions. [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Gerlach, H. (1977). Synthesis of macrocyclic compounds by the seco-corrin cyclization method. Helvetica Chimica Acta, 60(8), 3039–3044.
  • Zub, V. Y., & Volkov, S. V. (2022). Template Synthesis (Self-Assembly) of Macrocycles: Theory and Practice. Molecules, 27(21), 7201. [Link]

  • Liskamp, R. M. J., et al. (2018). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews, 47(6), 1931–1962.
  • Thompson, M. C., & Busch, D. H. (1964). Reactions of Coordinated Ligands. V. The Template Synthesis of a Macrocyclic Ligand. Journal of the American Chemical Society, 86(17), 3651–3656.
  • Kaur, A., & Weisman, G. R. (2019). First proof of Thorpe-Ingold steric effects and surprising electronic effects in the Richman-Atkins cyclization of azamacrocycle ligands. Inorganic Chemistry, 58(15), 9897–9905.
  • Mandolini, L. (1986). The High Dilution Technique. In Comprehensive Supramolecular Chemistry (Vol. 1, pp. 277–290). Pergamon.
  • Gerbeleu, N. V., Arion, V. B., & Burgess, J. (1999). Template Synthesis of Macrocyclic Compounds. Wiley-VCH.
  • Kossatz, S., & Reissig, H. U. (2017). Carbohydrate-based aza-macrocycles by Richman-Atkins cyclization of glucopyranose precursors. Beilstein Journal of Organic Chemistry, 13, 107–115.
  • Caballero, A., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8038–8121.
  • Arduini, A., et al. (2017). An intramolecularly self-templated synthesis of macrocycles: self-filling effects on the formation of prismarenes. Chemical Science, 8(3), 1951–1959.
  • Singh, P., & Kumar, A. (2024). Advances in the synthesis and applications of macrocyclic polyamines. RSC Advances, 14(28), 20040-20061.
  • Kumar, S., & Singh, H. (2002). Synthesis, Complexation, and Supramolecular Assembly of 21,30-Dithia-17,25-dimethyl-1,4,7,10,13- pentaoxacyclophane. The Journal of Organic Chemistry, 67(21), 7375–7381.

Sources

Technical Support Center: Overcoming Low Solubility of Tetrathia-diazacyclooctadecane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Tetrathia-diazacyclooctadecane and its derivatives represent a fascinating class of macrocyclic compounds. Their unique 18-membered ring structure, containing four sulfur and two nitrogen atoms, makes them valuable as versatile ligands in coordination chemistry and as scaffolds in drug discovery.[1][2] However, the very features that make them structurally interesting—a large, often rigid macrocycle with significant hydrophobic surface area—frequently lead to a critical experimental challenge: low aqueous solubility.[3][4]

This technical guide provides a systematic, multi-tiered approach to addressing and overcoming the solubility issues associated with these compounds. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying principles, enabling you to make informed decisions to advance your research. We will explore strategies ranging from simple solvent adjustments to advanced formulation and chemical modification, ensuring each step is grounded in solid scientific reasoning.

Troubleshooting Guide: A Systematic Workflow for Solubility Enhancement

Low solubility is not a dead end; it is a challenge to be systematically addressed. The following workflow is designed to guide you from initial assessment to advanced solutions, starting with the most straightforward and resource-efficient methods.

TroubleshootingWorkflow cluster_0 Tier 1: Foundational Analysis cluster_1 Tier 2: Formulation Strategies cluster_2 Tier 3: Medicinal Chemistry Start Start: Insoluble Compound Assess Step 1: Baseline Solubility Assessment (Kinetic Solubility Assay) Start->Assess Cosolvency Step 2: Co-Solvency Screening (DMSO, PEG 400, Ethanol) Assess->Cosolvency Initial approach pH_Adjust Step 3: pH Modification (Protonate Diaza Groups) Cosolvency->pH_Adjust If insufficient Chem_Mod Step 5: Structural Modification (Add Polar/Ionizable Groups) Cosolvency->Chem_Mod If formulation fails or intrinsic solubility is required End Goal: Soluble Compound for Downstream Assays Cosolvency->End If successful Cyclodextrin Step 4: Cyclodextrin Complexation (HP-β-CD, SBCD) pH_Adjust->Cyclodextrin For further enhancement pH_Adjust->Chem_Mod If formulation fails or intrinsic solubility is required pH_Adjust->End If successful Cyclodextrin->Chem_Mod If formulation fails or intrinsic solubility is required Cyclodextrin->End If successful Chem_Mod->End Lead Optimization

Caption: Troubleshooting workflow for enhancing compound solubility.

Frequently Asked Questions (FAQs)

This section directly addresses the most common questions and hurdles encountered when working with tetrathia-diazacyclooctadecane compounds.

Q1: What are the best starting solvents for dissolving my tetrathia-diazacyclooctadecane derivative?

A: Due to their hydrophobic nature, polar aprotic solvents are typically the best starting point.

  • Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions. Most poorly soluble macrocyclic lactones and similar compounds are soluble in DMSO.[5]

  • N,N-Dimethylformamide (DMF) is another strong alternative to DMSO.

  • For less polar derivatives, chlorinated solvents like Dichloromethane (DCM) or Chloroform may be effective, particularly for chemical synthesis and purification steps.

Causality: These solvents are effective because they can disrupt the strong intermolecular forces (van der Waals, π-stacking) within the crystal lattice of the solid compound without requiring the high energy penalty of disrupting the hydrogen-bonding network of water.[6][7]

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?

A: This is a classic sign of poor kinetic solubility and is extremely common. The DMSO keeps the compound solvated, but upon dilution into an aqueous medium, the compound crashes out. This is where co-solvency comes into play.

The Solution: Co-solvents. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[8] This lowers the interfacial tension between the hydrophobic compound and the aqueous environment, preventing precipitation.[6][9]

  • Recommended Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and Ethanol are excellent choices for biological assays.[6][]

  • Practical Tip: When preparing your aqueous solution, try including 1-5% of a co-solvent before adding your DMSO stock. See Protocol 2 for a detailed screening method.

CosolvencyMechanism cluster_water Aqueous Solution (High Polarity) cluster_cosolvent Aqueous Solution + Co-solvent (Reduced Polarity) water_net Strong Water H-Bond Network compound_agg Hydrophobic Compound (Aggregated/Precipitated) water_net->compound_agg Squeezes out non-polar solute cosolvent_mix Disrupted Water Network + Co-solvent Molecules compound_sol Hydrophobic Compound (Solvated) cosolvent_mix->compound_sol Reduces interfacial tension, increases solubility

Caption: Mechanism of co-solvency for hydrophobic compounds.
Q3: How does pH affect the solubility of these compounds?

A: The "diaza" (two nitrogen) component of the macrocycle is key. These nitrogen atoms are typically secondary or tertiary amines, which are basic. By lowering the pH of the solution, you can protonate these nitrogens, forming a cationic salt.

The Principle: Ionization. Charged species are significantly more soluble in polar solvents like water than their neutral counterparts.[9][11] For a basic compound, solubility will dramatically increase as the pH drops below its pKa (the pH at which it is 50% ionized).

  • Strategy: Prepare your aqueous buffer at a pH 1-2 units below the predicted pKa of the amine groups. For typical secondary amines in such a structure, testing buffers at pH 7.4, 6.5, and 5.5 is a good starting point.

  • Caution: Ensure that the lower pH does not negatively impact your compound's stability or the function of your biological assay.

pH_Effect Neutral Neutral Form (Low Solubility) Equilibrium Protonated Protonated Salt Form (High Solubility) H_ion + H⁺

Caption: pH-dependent ionization of the diaza macrocycle.
Q4: I need a significant increase in solubility for an in-vivo study. Are cyclodextrins a viable option?

A: Absolutely. Cyclodextrins are excellent tools for substantially increasing the aqueous solubility of hydrophobic drugs for formulation.[4][12]

Mechanism: Inclusion Complexation. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13] The hydrophobic tetrathia-diazacyclooctadecane molecule can be encapsulated within this cavity, forming a "host-guest" inclusion complex.[14][15] The hydrophilic exterior of the cyclodextrin then renders the entire complex water-soluble.

  • Choosing a Cyclodextrin:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often the first choice due to its high water solubility and low toxicity.

    • Sulfobutylether-β-cyclodextrin (SBCD): Anionic derivative, also with high solubility and safety, can be very effective.

    • The choice depends on the size and shape of your specific derivative fitting into the cyclodextrin cavity.[16]

Cyclodextrin cluster_product CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Plus + Drug Insoluble Macrocycle Arrow Forms Inclusion Complex Drug->Arrow Complex Soluble Complex (Macrocycle inside CD cavity) Arrow->Complex Drug_in_CD Macrocycle

Caption: Formation of a water-soluble cyclodextrin inclusion complex.
Q5: What structural modifications are most effective for improving aqueous solubility?

A: When formulation strategies are insufficient, rational structural modification during lead optimization is the next step. The goal is to increase polarity without sacrificing biological activity.[17]

The Principle: Add conformationally flexible substituents containing polar groups at a position on the macrocycle that is solvent-exposed and not critical for target binding.[17]

  • Effective Modifications:

    • Incorporate Polar Functional Groups: Add small, flexible chains ending in alcohols (-OH), amides (-CONH2), or morpholino groups.

    • Introduce an Ionizable Center: Add a carboxylic acid (-COOH) or a basic amine (e.g., piperazine) to allow for salt formation, which can dramatically improve solubility.[11]

    • Replace Aromatic C-H with Nitrogen: In appended aromatic rings, replacing a C-H group with a more polar nitrogen atom (e.g., phenyl to pyridyl) can improve solubility.[11][18]

This approach requires a good understanding of the compound's structure-activity relationship (SAR) to avoid detrimental changes to its efficacy.[19]

Detailed Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

Objective: To quickly determine the apparent solubility of a compound in a specific aqueous buffer when added from a DMSO stock.

Methodology:

  • Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of your aqueous test buffer (e.g., pH 7.4 PBS) to each well.

  • Add 2 µL of the 10 mM DMSO stock to the first well (final concentration 100 µM, 1% DMSO) and mix thoroughly.

  • Perform a serial dilution across the plate.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking to allow precipitation to equilibrate.

  • Analyze the plate using a nephelometry plate reader, which measures light scattering caused by precipitated particles.

  • The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

Self-Validation: The system is validated by the clear transition from a non-scattering (soluble) to a scattering (precipitated) state as concentration increases. Run a known soluble and a known insoluble compound as controls.

Protocol 2: Screening for Optimal Co-solvent Systems

Objective: To identify a co-solvent and its optimal concentration to prevent compound precipitation in an aqueous buffer.

Co-solventConcentration 1Concentration 2Concentration 3
PEG 400 1% (v/v)2% (v/v)5% (v/v)
Ethanol 1% (v/v)2% (v/v)5% (v/v)
Propylene Glycol 1% (v/v)2% (v/v)5% (v/v)
Table 1: Example Co-solvent Screening Matrix.

Methodology:

  • Prepare a set of aqueous buffers (e.g., pH 7.4 PBS) containing each co-solvent at the concentrations listed in Table 1.

  • Dispense 198 µL of each unique buffer condition into a 96-well plate.

  • Add 2 µL of a 10 mM compound stock in DMSO to each well, targeting a final concentration known to be above the kinetic solubility limit (e.g., 100 µM).

  • Incubate for 1-2 hours at room temperature.

  • Visually inspect for precipitation or measure turbidity using a plate reader.

  • The condition with the lowest co-solvent concentration that results in a clear solution is considered optimal.

Trustworthiness: This protocol is self-validating as it directly compares multiple conditions against a control (buffer with no co-solvent), providing a clear, empirical answer for the most effective system.

Protocol 3: pH-Dependent Solubility Profiling

Objective: To determine the effect of pH on the solubility of a tetrathia-diazacyclooctadecane derivative.

Methodology:

  • Prepare a series of buffers with identical ionic strength but varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).

  • Add an excess amount of the solid compound to a vial containing a known volume of each buffer.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached (thermodynamic solubility).

  • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Plot the measured solubility against the buffer pH. A significant increase in solubility at lower pH values confirms the benefit of protonation.[]

Buffer pHMeasured Solubility (µg/mL)
8.00.5
7.02.1
6.025.8
5.0150.3
Table 2: Example pH-Solubility Profile for a Basic Macrocycle.
Protocol 4: Preparation of a Cyclodextrin Inclusion Complex

Objective: To prepare a solid, water-soluble formulation of the compound using cyclodextrin complexation. This protocol uses a co-solvent lyophilization method.[14]

Methodology:

  • Aqueous Phase: In a glass vial, dissolve the chosen cyclodextrin (e.g., HP-β-CD) in deionized water to create a clear solution. A 1:2 or 1:5 molar ratio of compound-to-cyclodextrin is a good starting point.[14]

  • Organic Phase: In a separate vial, dissolve the tetrathia-diazacyclooctadecane compound in a minimal amount of a suitable co-solvent system (e.g., a 1:4 mixture of Acetonitrile and Tert-butyl alcohol).[14]

  • Complexation: While stirring the aqueous cyclodextrin solution vigorously, add the organic solution drop-wise. Continue stirring for 24 hours at room temperature to allow for complex formation.

  • Lyophilization (Freeze-Drying): Freeze the resulting solution (e.g., using a dry ice/acetone bath or a freezer at -80°C).

  • Lyophilize the frozen sample under high vacuum until a dry, fluffy powder is obtained. This powder is the solid inclusion complex, which should be readily soluble in water.

Validation: The success of the complexation can be confirmed by dissolving the final powder in water and observing a lack of precipitation. Further characterization can be done using techniques like NMR, DSC, or FT-IR.

References

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • MDPI. Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. [Link]

  • Pharma Focus America. Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • PubMed. Macrocyclization as a Strategy for Kinetic Solubility Improvement: A Comparative Analysis of Matched Molecular Pairs. [Link]

  • National Institutes of Health (NIH). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. [Link]

  • BEPLS. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. [Link]

  • ResearchGate. Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides | Request PDF. [Link]

  • National Institutes of Health (NIH). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. [Link]

  • TSI Journals. Formulation of Macrocyclic Molecules for Pharmaceutical Use. [Link]

  • ResearchGate. Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF. [Link]

  • National Institutes of Health (NIH). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]

  • National Institutes of Health (NIH). Experimental and Theoretical Investigation of Inclusion Complexes of β-Cyclodextrin with Fingolimod. [Link]

  • National Institutes of Health (NIH). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • Wikipedia. Cyclodextrin. [Link]

  • Ovid. Influence of the Cyclodextrin Size Cavity in the Complexation of Tetrahydroharmane. [Link]

  • National Institutes of Health (NIH). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. [Link]

  • OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • Chem-Impex. 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane. [Link]

  • Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility Available. [Link]

  • YouTube. Advancing Macrocycles in Drug Discovery. [Link]

  • National Institutes of Health (NIH). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. [Link]

  • ACS Publications. Addressing Challenges of Macrocyclic Conformational Sampling in Polar and Apolar Solvents: Lessons for Chameleonicity. [Link]

  • ACS Publications. Macrocycles in Drug Discovery: Learning from the Past for the Future. [Link]

  • ResearchGate. Binding Selectivity of Macrocycle Ionophores in Ionic Liquids versus Aqueous Solution and Solvent‐free Conditions | Request PDF. [Link]

  • Drug Target Review. Obstacles and innovations of macrocyclic drug development. [Link]

  • ResearchGate. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide | Request PDF. [Link]

  • Journal of Chemical Technology and Metallurgy. pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. [Link]

  • National Institutes of Health (NIH). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. [Link]

  • National Institutes of Health (NIH). Water-Soluble Macrocycles Synthesized via the Weak-Link Approach. [Link]

  • National Institutes of Health (NIH). Macrocyclization: Enhancing Drug-like Properties of Discoidin Domain Receptor Kinase Inhibitors. [Link]

  • American Chemical Society. Aminophosphonate Chelates Can Dissolve Barite Scale at Very High pH. [Link]

  • MDPI. Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. [Link]

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Technical Support Center: Troubleshooting Common Issues in Macrocyclic Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for macrocyclic ligand synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing large-ring molecules. The synthesis of macrocycles is often a formidable challenge, where the desired intramolecular ring-closure competes with undesired intermolecular polymerization.[1][2][3] This resource provides field-proven insights and structured troubleshooting advice to overcome common hurdles, from low cyclization yields to purification and characterization difficulties.

Foundational Principles in Macrocyclization

A successful macrocyclization strategy hinges on a delicate balance of kinetic and thermodynamic factors.[4] Understanding these core principles is the first step in troubleshooting a challenging reaction.

  • The High-Dilution Principle : The cornerstone of many macrocyclization reactions is the use of high-dilution conditions.[4] Ring formation is a unimolecular process (first-order kinetics), while the competing polymerization is a bimolecular or higher-order process.[4] By significantly lowering the concentration of the linear precursor (typically <10 mM), the rate of the intramolecular reaction is favored over the intermolecular side reactions.[4][5][6] This is often achieved by the slow addition of the reactant(s) to a large volume of solvent using a syringe pump, a technique known as pseudo-high dilution.[1][4]

  • The Template Effect : A powerful strategy to promote cyclization involves using a template—typically a metal ion, but sometimes an anion—that organizes the linear precursor(s) into a conformation amenable to ring closure.[7][8][9][10] This pre-organization reduces the entropic penalty of the reaction.[10]

    • Kinetic Template Effect : The template actively directs the reaction, holding the reactive ends in close proximity for the cyclization to occur, thereby preferentially forming the cyclic product over the polymer.[7][9]

    • Thermodynamic Template Effect : The template stabilizes the macrocyclic product once it is formed, shifting the overall equilibrium of the reaction toward the desired macrocycle.[7][9]

  • Precursor Pre-organization : Incorporating rigid structural elements (e.g., aromatic rings, alkynes) or functionalities that induce specific conformations (e.g., through hydrogen bonding) into the linear precursor can significantly favor cyclization.[4][7] This "pre-organization" reduces the conformational flexibility of the open-chain molecule, making the ring-closing conformation more accessible.[11]

General Troubleshooting Workflow

When a macrocyclization reaction fails, a systematic approach is crucial. The following workflow provides a logical path from problem identification to resolution.

TroubleshootingWorkflow Start Problem Identification (e.g., Low Yield, No Product, Impure) Analysis Analyze Reaction Output (TLC, LC-MS, NMR of crude) Start->Analysis Pathway1 Dominant Byproduct: Polymer/Oligomer Analysis->Pathway1 Identify main issue Pathway2 Unreacted Starting Material Analysis->Pathway2 Pathway3 Complex Mixture of Products Analysis->Pathway3 Solution1 Implement/Optimize High-Dilution Conditions (Slower addition, more solvent) Pathway1->Solution1 Cause: Intermolecular reaction dominates Solution2 Verify Reaction Conditions (Temp, Catalyst Activity, Reagent Purity, Solvent) Pathway2->Solution2 Cause: Reaction not proceeding Solution3 Re-evaluate Strategy (Template-Assisted Synthesis, Protecting Groups, Pre-organization) Pathway3->Solution3 Cause: Lack of selectivity Purification Purification & Characterization (HPLC, Column Chromatography, NMR, MS) Solution1->Purification Solution2->Purification Solution3->Purification End Successful Synthesis Purification->End Validate outcome TemplateEffect cluster_0 Without Template cluster_1 With Metal Template A Linear Precursors B Random Conformations A->B In solution C Intermolecular Reaction (Polymerization) B->C High Probability D Intramolecular Reaction (Low Yield) B->D Low Probability E Linear Precursors + Metal Ion (Template) F Pre-organized Complex E->F Coordination G Intramolecular Reaction (High Yield) F->G Favored Pathway

Caption: The role of a metal template in favoring intramolecular cyclization.

Section 2: Purification & Characterization

Q: My macrocycle is proving very difficult to purify. It co-elutes with oligomers on silica gel. What are my options?

Purification is a significant bottleneck in macrocycle synthesis, as the desired product often has similar polarity to undesired oligomers.

Answer: Standard silica gel chromatography is often insufficient. Consider these alternative strategies:

  • Reverse-Phase Chromatography (C18): This is often more effective at separating macrocycles from oligomers, especially for polar or peptidic molecules. A gradient of water/acetonitrile or water/methanol (often with 0.1% TFA or formic acid) is typically used.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume. It is an excellent method for separating a monomeric macrocycle from larger dimers, trimers, and polymers.

  • Crystallization: Macrocycles, due to their ordered structures, can often be crystallized. This is the best method for obtaining highly pure material. Screen a wide range of solvent/anti-solvent systems (e.g., DCM/hexane, methanol/ether).

  • Trituration: If the product is a solid and the impurities are oils or more soluble, washing/suspending the crude material in a solvent that dissolves the impurities but not the product can be highly effective.

Q: How can I effectively remove the metal ion after a template-directed synthesis?

While essential for the synthesis, the template ion must often be removed to yield the metal-free ligand.

Answer: The method for demetallation depends on the stability of the macrocycle and the metal-macrocycle complex. [10]* Acid Treatment: For acid-stable macrocycles, passing dry HCl gas through a solution of the complex or treating with strong aqueous acids can protonate the donor atoms and release the metal. [8]* Ligand Exchange/Sequestration: Use a strong competing ligand or sequestrant. For example, treating a solution of the complex with an excess of cyanide (e.g., KCN) can strip the metal away from the macrocycle by forming a more stable metal-cyanide complex. [10][12]Similarly, reagents like EDTA can be effective.

  • Reductive/Oxidative Removal: Changing the oxidation state of the central metal can sometimes destabilize the complex, facilitating its removal.

Q: The ¹H NMR spectrum of my purified macrocycle shows broad peaks or more signals than expected. Does this mean it's impure?

Not necessarily. Complex NMR spectra are characteristic of many macrocycles.

Answer: This is often due to dynamic conformational behavior.

  • Slow Conformational Exchange: Macrocycles can exist as a mixture of several stable conformers (atropisomers) that interconvert slowly on the NMR timescale. [13]This results in peak broadening or a complete set of separate peaks for each conformer.

  • Variable-Temperature (VT) NMR: This is the key experiment to diagnose this issue. [13]As you increase the temperature, the rate of interconversion increases. If the issue is conformational exchange, you will see the broad peaks sharpen or multiple peak sets coalesce into a single, averaged set.

  • Aggregation: Some macrocycles, particularly those with flat, aromatic sections, can aggregate or stack in solution, leading to broad peaks. Try acquiring the spectrum at a lower concentration or in a different solvent (e.g., DMSO-d6 instead of CDCl3) to disrupt aggregation.

Cyclization Strategy Description Common Issues Key Troubleshooting Tip
Macrolactamization/-lactonization Formation of an amide or ester bond to close the ring. Common for cyclic peptides and macrolides. [14]Epimerization at the C-terminus, cyclodimerization, low yield. [14]Carefully select the cyclization site to avoid sterically hindered amino acids; use coupling reagents known to suppress racemization (e.g., HATU, HOBt).
Ring-Closing Metathesis (RCM) Formation of a C=C double bond from a linear diene precursor using a Ruthenium or Molybdenum catalyst. [15][16]Catalyst decomposition, formation of E/Z isomers, difficult removal of Ruthenium traces. [17]Use a robust, modern catalyst (e.g., Grubbs 2nd or 3rd Gen); perform reaction under strict inert atmosphere; use scavengers to remove residual metal. [17][18]
Suzuki/Heck Coupling Palladium-catalyzed cross-coupling reactions to form C-C bonds, typically aryl-aryl or aryl-alkene. [19][20]Catalyst poisoning, homocoupling of precursors, difficult removal of Palladium.Rigorous purification of precursors is critical; screen different ligand/base combinations.
Azide-Alkyne "Click" Cycloaddition Copper or Ruthenium-catalyzed formation of a triazole ring from a linear precursor containing an azide and an alkyne.Incomplete reaction, difficulty removing the copper catalyst.Use a ligand (e.g., TBTA) to stabilize the Cu(I) catalyst; use copper scavengers for purification.
Key Experimental Protocols
Protocol 1: High-Dilution Reaction via Syringe Pump Addition

This protocol describes a general setup for performing a cyclization reaction under pseudo-high-dilution conditions.

  • Setup:

    • In a round-bottom flask of appropriate size (e.g., 1 L for a 1 mmol scale reaction), add 80% of the total planned solvent volume (e.g., 800 mL of dry THF).

    • If the reaction involves two components for cyclization (A and B), add one component (e.g., the di-amine) to the flask.

    • Fit the flask with a reflux condenser under an inert atmosphere (e.g., Argon).

    • Heat or cool the flask to the desired reaction temperature.

  • Syringe Pump Preparation:

    • Dissolve the second component (e.g., the di-acyl chloride) in the remaining 20% of the solvent (200 mL) and draw it into a gas-tight syringe.

    • Mount the syringe onto a syringe pump. Place the needle tip below the surface of the solvent in the reaction flask.

  • Execution:

    • Begin stirring the reaction flask vigorously.

    • Set the syringe pump to a very slow addition rate. A common starting point is to add the entire volume over 8-24 hours. For a 200 mL volume over 10 hours, the rate would be 20 mL/hour.

    • Monitor the reaction progress periodically by taking small aliquots for TLC or LC-MS analysis.

  • Workup:

    • Once the addition is complete and the reaction has gone to completion, proceed with the standard workup and purification.

Protocol 2: Metal-Templated [2+2] Schiff Base Condensation

This protocol describes the synthesis of a tetraaza macrocycle using a metal template.

  • Precursor Solution:

    • In a flask, dissolve the dicarbonyl precursor (e.g., 2,6-diacetylpyridine, 2 mmol) in methanol (50 mL).

    • In a separate flask, dissolve the diamine precursor (e.g., ethylenediamine, 2 mmol) in methanol (50 mL).

  • Template Addition:

    • To the stirred solution of the dicarbonyl precursor, add a solution of a suitable metal salt (the template) in methanol (e.g., Ni(ClO₄)₂·6H₂O, 2 mmol in 20 mL). A color change often indicates coordination.

  • Cyclization:

    • Slowly add the diamine solution to the metal-dicarbonyl solution over 1-2 hours at room temperature or gentle reflux.

    • A precipitate of the macrocyclic complex may form during the reaction.

    • Allow the reaction to stir for an additional 4-12 hours after the addition is complete.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold methanol and then diethyl ether to remove unreacted precursors.

    • The product can be further purified by recrystallization. Characterize the metal complex before proceeding to any demetallation steps. [21]

References
  • Macrocyclic Complexes. (n.d.). Google Books.
  • Template Synthesis of Macrocvclic Compounds. (n.d.). Google Books.
  • Macrocyclic and Template Effects. (n.d.). Every Science.
  • High dilution principle. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

  • Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 21, 2026, from [Link]

  • Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. (2015). Chemical Reviews - ACS Publications. Retrieved January 21, 2026, from [Link]

  • A SHORT REVIEW ON THE SYNTHESIS OF AZAMACROCYCLIC LIGAND: CONVENTIONAL AND NON-TEMPLATE METHODS. (2021). Journal of Science and Technology. Retrieved January 21, 2026, from [Link]

  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023). ACS Catalysis. Retrieved January 21, 2026, from [Link]

  • Template Synthesis of Macrocyclic Complexes: A Laboratory Project for Advanced Undergraduate Students. (n.d.). Journal of Chemical Education - ACS Publications. Retrieved January 21, 2026, from [Link]

  • Synthetic approaches to metal-coordination-directed macrocyclic complexes. (2022). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]

  • How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. (n.d.). Apeiron Synthesis. Retrieved January 21, 2026, from [Link]

  • A Review on Macrocyclic Complexes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Template Synthesis (Self-Assembly) of Macrocycles: Theory and Practice. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Chelate-Assisted Ring-Closing Metathesis: A Strategy for Accelerating Macrocyclization at Ambient Temperatures. (2018). PubMed. Retrieved January 21, 2026, from [Link]

  • Macrocyclization Reactions by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Macrocycle. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. (2024). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). Drug Hunter. Retrieved January 21, 2026, from [Link]

  • Avoid Protecting Groups. (2019). Green Chemistry: Principles and Case Studies.
  • First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. (n.d.). Organic Process Research & Development - ACS Publications. Retrieved January 21, 2026, from [Link]

  • Metal Complexes of Macrocyclic Schiff-Base Ligand: Preparation, Characterisation, and Biological Activity. (2013). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • ¹H NMR spectra of Macrocyclic ligand N6MacL². (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Obstacles and innovations of macrocyclic drug development. (2024). Drug Target Review. Retrieved January 21, 2026, from [Link]

  • Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. (2021). PubMed. Retrieved January 21, 2026, from [Link]

  • Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. (n.d.). Angewandte Chemie International Edition. Retrieved January 21, 2026, from [Link]

  • Limitations of Macrocyclic Molecules (Macrocycles). (2022). YouTube. Retrieved January 21, 2026, from [Link]

  • Macrocyclic Chemistry. (n.d.). Pharma Innovation. Retrieved January 21, 2026, from [Link]

  • Combinatorial Synthesis of Libraries of Macrocyclic Compounds Useful in Drug Discovery. (2012). Google Patents.
  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • A Neutral and Stable Macrocyclic Mn(II) Complex for MRI Tumor Visualization. (n.d.). IRIS UPO. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF MACROCYCLIC COMPLEXES CONTAINING N, O or S AS BITING CENTERS. (n.d.). CORE. Retrieved January 21, 2026, from [Link]

  • Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Macrocyclization strategies in natural product total synthesis. (2021). Denmark Group. Retrieved January 21, 2026, from [Link]

  • Continuous Flow Processes as an Enabling Tool for the Synthesis of Constrained Pseudopeptidic Macrocycles. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

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Sources

Technical Support Center: Enhancing Metal Ion Selectivity of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the macrocyclic ligand 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the selectivity of this versatile ligand for specific metal ions in your experiments.

I. Understanding the Ligand: An Overview

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is an 18-membered macrocycle containing four soft thioether sulfur donors and two hard nitrogen amine donors. This unique combination of donor atoms allows it to form stable complexes with a variety of metal ions. The principles of Hard and Soft Acids and Bases (HSAB) theory are central to understanding its binding preferences. The soft sulfur atoms favor coordination with soft metal ions like Ag(I), Hg(II), and Pb(II), while the hard nitrogen atoms can interact with borderline and hard metal ions.

II. Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane.

Q1: What is the primary selectivity of unmodified 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane?

Based on HSAB theory and experimental data from related thia-aza macrocycles, the unmodified ligand is expected to show a higher affinity for soft heavy metal ions. While specific stability constants for this exact macrocycle are not extensively tabulated in publicly available literature, related compounds demonstrate strong binding to Ag(I), Hg(II), and Pb(II). The presence of four sulfur donor atoms makes it a prime candidate for the selective complexation of these soft metal ions over harder ions like alkali, alkaline earth, and first-row transition metals.

Q2: How does 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane compare to its oxygen-containing analog, 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane (Diaza-18-crown-6)?

The replacement of oxygen with sulfur atoms significantly alters the metal ion selectivity. Diaza-18-crown-6, with its hard oxygen donors, preferentially binds to hard metal ions like alkaline earth metals (e.g., Sr²⁺, Ba²⁺) and larger alkali metal ions[1][2]. In contrast, the thia-analog, with its soft sulfur donors, will favor softer metal ions. This makes the two macrocycles complementary in their applications. For instance, functionalized Diaza-18-crown-6 has shown high selectivity for large metal ions like Pb²⁺ over smaller, harder ions like Zn²⁺[1]. A similar trend, but with a preference for even softer metals, is expected for the thia-analog.

Q3: Can I use this ligand in aqueous solutions?

The parent macrocycle has limited solubility in purely aqueous solutions. It is more soluble in organic solvents like chloroform, dichloromethane, and acetonitrile. For experiments in aqueous media, it is often necessary to use a co-solvent (e.g., methanol, DMSO) or to functionalize the macrocycle to improve its water solubility.

Q4: How can I enhance the selectivity of this macrocycle for a specific metal ion?

Selectivity can be enhanced by modifying the macrocycle in two primary ways:

  • Pendant Arm Functionalization: Attaching coordinating groups to the nitrogen atoms can create a more pre-organized binding cavity and introduce additional donor atoms that favor a specific metal ion's coordination geometry and electronic properties. For example, adding pendant arms with carboxylate or pyridyl groups can fine-tune the selectivity.

  • Conformational Rigidity: Introducing rigid structural elements into the macrocyclic backbone can pre-organize the donor atoms for a specific metal ion size, enhancing selectivity.

The following diagram illustrates the concept of enhancing selectivity through N-functionalization:

G cluster_0 Unmodified Macrocycle cluster_1 N-Functionalized Macrocycle L 1,4,10,13-Tetrathia- 7,16-diazacyclooctadecane M1 Ag+ L->M1 Strong Binding M2 Hg2+ L->M2 Strong Binding M3 Ca2+ L->M3 Weak Binding L_func Functionalized Macrocycle (L') M_target Target Metal (e.g., Pb2+) L_func->M_target Enhanced Selectivity & High Affinity M_other Other Metals L_func->M_other Reduced Affinity caption Enhancing Selectivity via N-Functionalization G start Start dissolve Dissolve Macrocycle in Anhydrous Acetonitrile start->dissolve add_base Add Anhydrous K2CO3 dissolve->add_base add_alkylating Add Alkylating Agent (e.g., 2-bromoacetonitrile) add_base->add_alkylating react Stir at Room Temperature (24-48h) add_alkylating->react monitor Monitor by TLC react->monitor filter Filter to Remove K2CO3 monitor->filter Reaction Complete evaporate Evaporate Solvent filter->evaporate purify Purify by Column Chromatography evaporate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end G cluster_0 Experimental Setup cluster_1 Titration Process cluster_2 Data Analysis cuvette Cuvette with Macrocycle Solution add_aliquot Add Aliquot of Metal Solution cuvette->add_aliquot spectrophotometer UV-Vis Spectrophotometer metal_solution Metal Salt Stock Solution metal_solution->add_aliquot mix_equilibrate Mix and Equilibrate add_aliquot->mix_equilibrate record_spectrum Record UV-Vis Spectrum mix_equilibrate->record_spectrum plot_data Plot Absorbance vs. [M]/[L] Ratio record_spectrum->plot_data fit_model Fit to Binding Model plot_data->fit_model determine_k Determine Stability Constant (log K) fit_model->determine_k

Sources

Technical Support Center: Mitigating Sulfur Atom Oxidation in Tetrathia Macrocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a persistent challenge in the handling and application of tetrathia macrocycles: the unwanted oxidation of their sulfur atoms. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these fascinating yet sensitive molecules. Here, we move beyond simple protocols to explain the underlying chemistry of sulfur oxidation and provide actionable, field-tested strategies for its prevention and detection. Our goal is to empower you with the knowledge to ensure the integrity of your compounds and the reliability of your experimental outcomes.

Section 1: Understanding the Challenge - The Inherent Reactivity of Thioether Linkages

This first section addresses the fundamental principles governing the oxidation of sulfur atoms within tetrathia macrocycles.

Frequently Asked Questions (FAQs)

Q1: Why are the sulfur atoms in my tetrathia macrocycle so susceptible to oxidation?

A1: The sulfur atoms in the thioether linkages of tetrathia macrocycles are prone to oxidation due to the presence of lone pairs of electrons on the sulfur atom. These non-bonding electrons make the sulfur atom a nucleophilic center, readily attacked by electrophilic oxidizing agents. Common oxidants include atmospheric oxygen, peroxides, and even certain solvents under specific conditions.[1][2] The oxidation process typically involves the conversion of the thioether to a sulfoxide and subsequently to a sulfone, altering the electronic properties, conformation, and potentially the biological activity of the macrocycle.[3]

Q2: What are the common oxidizing agents I should be aware of in the lab?

A2: Several common laboratory reagents and conditions can lead to the oxidation of tetrathia macrocycles. It is crucial to be vigilant for the following:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in solution and in the presence of light or metal catalysts, is a primary cause of oxidation.

  • Peroxides: Hydrogen peroxide and organic peroxides are potent oxidizing agents for thioethers.[2][4]

  • Strong Acids: Oxidizing acids like nitric acid can readily oxidize sulfur atoms.[5]

  • Halogens: Elements like chlorine and bromine are strong oxidizers.[1][2]

  • Ozone: A very powerful oxidizing agent that can be generated by some laboratory equipment.[5]

  • Certain Metal Ions: Transition metal ions can catalyze oxidation reactions.

A comprehensive list of common oxidizing agents is provided in the table below for quick reference.

Oxidizing Agent Notes
Oxygen (Air)Ubiquitous; reactions can be accelerated by light and metal ions.[5]
Hydrogen Peroxide (H₂O₂)A common and potent oxidant for thioethers.[2][4]
Nitric Acid (HNO₃)A strong oxidizing acid.[5]
Halogens (F₂, Cl₂, Br₂)Highly reactive oxidizing agents.[1][2]
Ozone (O₃)A very strong oxidizing agent.[5]
Potassium Permanganate (KMnO₄)A powerful, common laboratory oxidant.[6]
Potassium Dichromate (K₂Cr₂O₇)A strong oxidizing agent, but note that Cr(VI) is carcinogenic.[5]

Q3: What are the consequences of sulfur oxidation for my research?

A3: The oxidation of sulfur atoms in a tetrathia macrocycle can have significant and detrimental effects on your research, including:

  • Altered Biological Activity: The change in electronics and sterics upon oxidation to a sulfoxide or sulfone can drastically alter the binding affinity of the macrocycle to its biological target.[3]

  • Changes in Physicochemical Properties: Oxidation increases the polarity of the molecule, which can affect its solubility, lipophilicity, and pharmacokinetic properties.

  • Compromised Sample Integrity: The presence of oxidized impurities can lead to erroneous and irreproducible results in biological assays and other experiments.

  • Degradation of the Macrocycle: In some cases, oxidation can be a prelude to further degradation of the macrocyclic ring.

Section 2: Proactive Prevention - Best Practices for Synthesis, Handling, and Storage

This section provides detailed troubleshooting guides and protocols to minimize the risk of oxidation throughout your experimental workflow.

Troubleshooting Guides

Issue: My reaction yields are consistently low, and I suspect oxidation is occurring during the synthesis of my tetrathia macrocycle.

Root Cause Analysis and Solutions:

The synthesis of tetrathia macrocycles often involves nucleophilic thiolates that are highly susceptible to oxidation. The presence of atmospheric oxygen during the reaction can lead to the formation of disulfides and other oxidized byproducts, significantly reducing the yield of the desired macrocycle.

Solution Workflow: Implementation of Air-Free Synthesis Techniques

This workflow outlines the essential steps for performing a synthesis under an inert atmosphere to prevent oxidation.

cluster_prep Preparation cluster_setup Reaction Setup cluster_reagents Reagent Handling cluster_reaction Reaction Prep1 Oven-dry all glassware Prep2 Flame-dry glassware under vacuum Prep1->Prep2 Setup1 Assemble glassware hot Prep2->Setup1 Setup2 Connect to Schlenk line Setup1->Setup2 Setup3 Purge/refill with inert gas (3x) Setup2->Setup3 Reagent1 Degas solvents (freeze-pump-thaw or sparging) Setup3->Reagent1 Reagent2 Add reagents via syringe or cannula under positive inert gas flow Reagent1->Reagent2 Reaction1 Maintain a positive pressure of inert gas Reagent2->Reaction1 Reaction2 Monitor reaction progress Reaction1->Reaction2

Caption: Workflow for air-free synthesis of tetrathia macrocycles.

Experimental Protocol: Degassing Solvents by the Freeze-Pump-Thaw Method

This is a highly effective method for removing dissolved oxygen from solvents.[7][8][9]

  • Freezing: Place the solvent in a Schlenk flask and freeze it by immersing the flask in liquid nitrogen. Ensure the solvent is completely frozen.

  • Pumping: With the flask still in the liquid nitrogen, open it to a high vacuum line and evacuate for 2-3 minutes. This removes the atmosphere above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the solvent.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.

  • Backfilling: After the final thaw, backfill the flask with a high-purity inert gas such as argon or nitrogen.

Issue: I have successfully synthesized and purified my tetrathia macrocycle, but I am observing degradation upon storage.

Root Cause Analysis and Solutions:

Even as a solid, tetrathia macrocycles can be susceptible to slow oxidation over time, especially if not stored under optimal conditions. Exposure to air, light, and moisture can contribute to this degradation.

Solution Workflow: Proper Storage and Handling of Purified Tetrathia Macrocycles

This workflow details the best practices for the long-term storage of your purified compounds.

Start Purified Tetrathia Macrocycle Inert Place in a vial under an inert atmosphere (argon or nitrogen) Start->Inert Seal Seal the vial tightly with a Teflon-lined cap Inert->Seal Protect Wrap the vial in aluminum foil to protect from light Seal->Protect Store Store at low temperature (-20°C or -80°C) Protect->Store End Stable, long-term storage Store->End

Caption: Best practices for long-term storage of tetrathia macrocycles.

The Role of Antioxidants

For particularly sensitive tetrathia macrocycles, or for applications where rigorous air-free techniques are not feasible, the addition of a chemical antioxidant can provide a protective measure.

Q4: Can I use an antioxidant to protect my tetrathia macrocycle? If so, which ones are suitable?

A4: Yes, antioxidants can be effective in preventing the oxidation of thioethers.[10][11] These compounds work by preferentially reacting with oxidizing species, thereby "sacrificing" themselves to protect the tetrathia macrocycle. Thioether-based antioxidants, which function as hydroperoxide decomposers, are particularly relevant.[10][11]

Table of Potentially Compatible Antioxidants:

Antioxidant Class Examples Mechanism of Action Considerations for Use
Thioethers Dilauryl thiodipropionate, Distearyl thiodipropionateDecompose hydroperoxides into stable, non-radical products.[10]Generally effective for long-term stability at moderate temperatures.[11]
Hindered Phenols Butylated hydroxytoluene (BHT), Vitamin E (α-tocopherol)Radical scavengers that interrupt the free-radical chain reactions of oxidation.Often used in combination with thioethers for synergistic effects.[10]
Phosphites Tris(nonylphenyl) phosphite (TNPP)Decompose hydroperoxides, particularly effective at higher temperatures.[10]May be useful in applications involving thermal stress.

Important Note: The choice of antioxidant and its concentration must be carefully considered, as it could potentially interfere with downstream applications. Always run appropriate controls to ensure the antioxidant itself does not have an undesired effect in your experiments.

Section 3: Analytical Detection of Sulfur Oxidation

This section covers the key analytical techniques used to identify and quantify the oxidation of tetrathia macrocycles.

Frequently Asked Questions (FAQs)

Q5: How can I analytically determine if my tetrathia macrocycle has been oxidized?

A5: Several analytical techniques can be employed to detect the presence of sulfoxides and sulfones in your sample. The choice of method will depend on the specific properties of your macrocycle and the instrumentation available to you.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the carbon atoms adjacent to the sulfur will experience a downfield shift upon oxidation to a sulfoxide and an even further downfield shift upon oxidation to a sulfone. This is due to the electron-withdrawing effect of the oxygen atoms.

    • ¹³C NMR: Similar to proton NMR, the carbon atoms bonded to the sulfur will also exhibit a downfield shift upon oxidation.

  • Mass Spectrometry (MS):

    • Oxidation of a thioether to a sulfoxide results in an increase in mass of 16 atomic mass units (amu) per oxidized sulfur atom.

    • Oxidation to a sulfone results in a mass increase of 32 amu per oxidized sulfur atom.

    • High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the parent and oxidized species.

  • High-Performance Liquid Chromatography (HPLC):

    • The increased polarity of the sulfoxide and sulfone derivatives will typically lead to shorter retention times on a reverse-phase HPLC column compared to the parent thioether macrocycle.

    • HPLC can be used to quantify the percentage of oxidized impurities in a sample.

  • Colorimetric Assays:

    • For high-throughput screening, colorimetric methods can be adapted to detect sulfoxides.[12][13][14] One such method involves the reduction of the sulfoxide and the subsequent release and measurement of iodine.[12][13][14]

Summary of Analytical Techniques for Detecting Oxidation:

Technique Principle of Detection Advantages Limitations
¹H and ¹³C NMR Downfield chemical shift of α-protons and α-carbons upon oxidation.Provides structural information; can be quantitative.Requires relatively pure samples; may have lower sensitivity for minor components.
Mass Spectrometry Mass increase of +16 amu (sulfoxide) or +32 amu (sulfone) per oxidized sulfur.Highly sensitive; provides molecular weight confirmation.Does not provide information on the position of oxidation in poly-sulfur macrocycles.
Reverse-Phase HPLC Shorter retention time for the more polar oxidized products.Excellent for separation and quantification of impurities.Requires a suitable chromophore for UV detection; method development may be needed.
Colorimetric Assays Chemical reactions that produce a colored product in the presence of sulfoxides.[12]Suitable for high-throughput screening; can be simple and inexpensive.[13]May lack specificity; can be susceptible to interference from other components.

By implementing the preventative strategies and analytical checks outlined in this guide, you will be well-equipped to maintain the integrity of your tetrathia macrocycles and ensure the accuracy and reproducibility of your research.

References

  • Fishman, A., et al. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 75(11), 3481–3487. Available at: [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. Available at: [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available at: [Link]

  • Tintoll. (n.d.). Thioether Antioxidant. Available at: [Link]

  • Wikipedia. (n.d.). Air-free technique. Available at: [Link]

  • Wipf, P. (n.d.). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxidizing Agents. Available at: [Link]

  • BenchChem. (2025). Preventing oxidation of thioesters during storage and handling.
  • Amfine. (n.d.). Thioethers | Antioxidant Synergists for Plastics. Available at: [Link]

  • Chem Help ASAP. (2022). organic chemistry review - common oxidizing agents [Video]. YouTube. Available at: [Link]

  • Fishman, A., et al. (2009). Rapid methods for high-throughput detection of sulfoxides. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Oxidizing agent. Available at: [Link]

  • Inert. (n.d.). Inert solvent purification system. Available at: [Link]

  • Chemistry For Everyone. (2025). How Can You Purify Solvents for Laboratory Use? [Video]. YouTube. Available at: [Link]

  • ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. Available at: [Link]

  • Semenov, N. A., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3169. Available at: [Link]

  • Cournoyer, M. E., & Dare, J. H. (2003). The use of alternative solvent purification techniques. Chemical Health & Safety, 10(4), 14-17.
  • Herrmann, W. A., & Salzer, A. (Eds.). (2013).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Available at: [Link]

  • Semenov, N. A., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Available at: [Link]

  • Semenov, N. A., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3169.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Available at: [Link]

  • ResearchGate. (2025).
  • Bird, G. H., et al. (2017). Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles for Modulation of Protein Interactions. Angewandte Chemie International Edition, 56(44), 13572-13576. Available at: [Link]

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Challenges in scaling up the synthesis of dithia-diazacyclooctadecane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,10-Dithia-4,7-diazacyclooctadecane and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or scaling up the synthesis of these important macrocyclic compounds. Here, we address common challenges through a detailed troubleshooting guide and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your research and development.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides in-depth, question-and-answer guidance for specific issues that can arise during the synthesis, particularly when scaling up.

Q1: My cyclization reaction yield is extremely low (<20%), and I'm isolating a significant amount of polymeric material. What's going wrong?

This is the most common challenge in macrocyclization and it almost always points to intermolecular reactions (polymerization) outcompeting the desired intramolecular cyclization. This occurs when the reactive ends of two different precursor molecules react with each other faster than the two ends of the same molecule can find each other.

Root Causes & Solutions:

  • Violation of the High Dilution Principle: At high concentrations, the probability of intermolecular collisions is statistically much higher than intramolecular ones. When scaling up, simply increasing the amount of reagents in the same relative volume of solvent will drastically favor polymerization.

    • Solution: The core strategy is to maintain a pseudo-high dilution environment. This does not necessarily mean using thousands of liters of solvent. The most effective method is to use syringe pumps to slowly add the solutions of your two reactants (e.g., the diamine and the dithiol dihalide precursors) simultaneously and at a very slow rate to a large volume of refluxing solvent.[1] This ensures that the instantaneous concentration of the reactants in the flask remains extremely low, thus favoring the intramolecular ring-closing reaction.[2]

  • Inadequate Mixing at Scale: In a large reactor, inefficient stirring can create localized areas of high concentration, even if the overall dilution is high.[3] This leads to polymerization in these "hot spots."

    • Solution: Ensure vigorous and efficient mechanical stirring. For reactors larger than a few liters, a simple magnetic stir bar is insufficient. Use an overhead stirrer with a properly sized impeller to ensure homogeneity throughout the reaction vessel.

  • Solvent Choice: The solvent can influence the conformation of the open-chain precursor. A solvent that promotes a more folded or "pre-organized" conformation can increase the proximity of the reactive ends, thereby increasing the rate of cyclization.[4][5]

    • Solution: While DMF and acetonitrile are common, consider solvents that may favor a folded precursor conformation through solvophobic effects or hydrogen bonding. The ideal solvent choice can be system-dependent and may require some screening.

Expert Insight: The slow, simultaneous addition of reactants via syringe pump is the single most critical factor for success in scaling up macrocyclization. It is a technique that simulates infinite dilution without requiring impractical solvent volumes.

Q2: I'm performing a Richman-Atkins type cyclization with tosylated amines, but the reaction is sluggish or fails to proceed. Why?

The Richman-Atkins cyclization, which typically involves the reaction of a di-sulfonamide with a di-halide or di-tosylate under basic conditions, is a cornerstone of macrocycle synthesis.[6] Stalling issues often relate to the base, solvent, or the nature of the sulfonamide itself.

Root Causes & Solutions:

  • Insufficiently Strong Base: The reaction requires the deprotonation of the tosylamides to form the nucleophilic sulfonamidate anions. If the base is too weak, the concentration of the active nucleophile will be too low for the reaction to proceed at a reasonable rate.

    • Solution: Cesium carbonate (Cs₂CO₃) is often superior to potassium or sodium carbonate. The larger, more polarizable cesium cation has a "template effect," where it can coordinate to heteroatoms in the open-chain precursor, holding the reactive ends in a favorable conformation for cyclization.[7][8] This pre-organization significantly accelerates the intramolecular reaction.

  • Solvent and Base Solubility: The base must have some solubility in the reaction medium to be effective. Anhydrous DMF or acetonitrile are commonly used because they are polar aprotic solvents that can dissolve the reactants and have high boiling points suitable for these often slow reactions.[9]

    • Solution: Ensure your solvent is truly anhydrous. Water can hydrolyze the reactants and interfere with the base. If using carbonates, ensure they are finely powdered and vigorously stirred to maximize surface area and reactivity.

  • Protecting Group Issues: The electron-withdrawing nature of the tosyl (Ts) groups is crucial as it increases the acidity of the N-H protons, facilitating deprotonation.[10]

    • Solution: While tosyl is standard, other sulfonamides like nosyl (Ns) or β-trimethylsilylethanesulfonamides (SES) can also be effective and may offer advantages in deprotection later on.[6] Ensure your starting materials are correctly and fully protected.

Q3: The final deprotection of the tosyl groups from the macrocycle is proving difficult, resulting in low yields or decomposition. What are the best methods?

Deprotection of tosylamides is notoriously challenging and often the yield-limiting step of the entire synthesis. The stability of the S-N bond requires harsh conditions, which the macrocyclic ring may not tolerate.

Root Causes & Solutions:

  • Condition Severity: Classic methods like hot concentrated HBr or sodium in liquid ammonia can cleave the macrocycle, especially at the C-S bonds.

    • Solution 1 (Reductive Cleavage): Samarium(II) iodide (SmI₂) in the presence of an amine and water is a powerful and remarkably fast method for cleaving tosylamides under mild, neutral conditions, often providing near-quantitative yields.[11] This is often the method of choice for sensitive substrates.

    • Solution 2 (Dissolving Metal): The use of magnesium turnings in methanol can effectively remove tosyl groups.[12] This method is often cleaner than using sodium/ammonia and avoids the need for specialized low-temperature apparatus.

    • Solution 3 (Acidic Cleavage): If using acid, 48% HBr in acetic acid is a common choice. However, reaction time and temperature must be carefully optimized to find a balance between deprotection and degradation.[13] Phenol can be added as a scavenger to trap reactive bromine species.

Self-Validation Check: After deprotection, the identity and purity of the final dithia-diazacyclooctadecane should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the macrocyclic framework has remained intact.

II. Frequently Asked Questions (FAQs)

Q: Why is scaling up macrocycle synthesis so much more challenging than for typical small molecules?

A: The primary challenge is rooted in reaction kinetics and thermodynamics. In the synthesis of small molecules, intermolecular reactions are desired. For macrocycles, you are trying to force an intramolecular reaction between two ends of a long, flexible chain.[14] As you increase reactant concentration during scale-up, you exponentially increase the rate of the undesired intermolecular polymerization, while the rate of the desired intramolecular cyclization remains constant.[15] Furthermore, larger reaction volumes introduce new physical challenges like ensuring uniform temperature (managing exotherms) and efficient mixing, which are less problematic at the lab scale.[3]

Q: What is the "template effect" and how can it be used to improve yields?

A: The template effect involves using a metal ion or cation to act as a scaffold or mold that organizes the linear precursor molecule into a conformation that favors cyclization.[16][17] The template ion binds to donor atoms (like nitrogen or sulfur) in the precursor chain, bringing the reactive ends into close proximity. This pre-organization drastically reduces the entropic barrier to cyclization, accelerating the intramolecular reaction relative to intermolecular polymerization.[8] For dithia-diaza systems, alkali metal cations like Cs⁺ or transition metals like Cu²⁺ can serve as effective templates.[7][18]

Q: What are the critical parameters to consider when choosing a solvent for the cyclization step?

A: The choice of solvent is critical and impacts several factors:

  • Solubility: It must dissolve the reactants and the base to a sufficient degree.[4]

  • Boiling Point: Many macrocyclizations require elevated temperatures to overcome activation energy barriers, so a high-boiling solvent (e.g., DMF, acetonitrile, DMSO) is often necessary.

  • Dielectric Constant: The polarity of the solvent can influence reaction rates and the conformation of the precursor chain.[5]

  • Inertness: The solvent must not react with the strong bases or electrophilic/nucleophilic centers of your reactants.

The impact of different solvents on reaction yield can be significant, as shown in the table below, which summarizes hypothetical but representative data for a model cyclization.

SolventDielectric Constant (ε)Typical Yield (%)Primary Observation
Acetonitrile37.565-75%Good balance of solubility and high boiling point. Often a good starting point.
DMF36.770-80%Excellent solvating power for reactants and bases like K₂CO₃/Cs₂CO₃.[9]
Toluene2.420-30%Poor solubility of ionic bases and precursors leads to low yields.
Dichloromethane9.1<10%Boiling point is too low for most cyclizations, which are often slow.

Table 1: Representative effect of solvent choice on the yield of a dithia-diaza macrocyclization reaction.

III. Detailed Experimental Protocol: Richman-Atkins Synthesis of N,N'-ditosyl-1,10-dithia-4,7-diazacyclooctadecane

This protocol is a representative example based on established Richman-Atkins methodology.[19]

Step 1: Preparation of Reactant Solutions

  • Prepare Solution A: In a 250 mL volumetric flask, dissolve N,N'-ditosyl-1,2-diaminoethane (X.X g, Y.Y mmol) in anhydrous DMF.

  • Prepare Solution B: In a 250 mL volumetric flask, dissolve 1,8-ditosyloxy-3,6-dithiaoctane (A.A g, Y.Y mmol) in anhydrous DMF.

  • Note: Ensure starting materials are pure and dry. The stoichiometry should be exactly 1:1.

Step 2: Reaction Setup

  • Set up a 5 L three-neck round-bottom flask equipped with a mechanical overhead stirrer, a reflux condenser with a nitrogen inlet, and two septa for syringe pump needles.

  • Add finely powdered, anhydrous cesium carbonate (Cs₂CO₃, Z.Z g, ~3 eq.) to the flask.

  • Add 2.5 L of anhydrous DMF to the flask.

  • Heat the stirred suspension to 100-110 °C.

Step 3: High Dilution Cyclization

  • Load Solution A and Solution B into two separate 250 mL syringes and place them on a syringe pump.

  • Position the needles so they are submerged in the refluxing DMF solution.

  • Begin the simultaneous addition of Solution A and Solution B to the reaction flask at a rate of 10 mL/hour. (Total addition time = 25 hours).

  • After the addition is complete, allow the reaction to stir at 110 °C for an additional 12-24 hours to ensure completion.

Step 4: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Filter off the cesium salts and wash the solid with DMF.

  • Remove the DMF from the filtrate under high vacuum.

  • Dissolve the resulting crude oil/solid in dichloromethane (DCM).

  • Wash the DCM solution with water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure, protected macrocycle.

IV. Visualizations

Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing and solving low-yield cyclization reactions.

Troubleshooting_Workflow Start Low Yield or Polymer Formation Check_Dilution Verify High Dilution Conditions (Slow Syringe Pump Addition) Start->Check_Dilution Check_Mixing Assess Mixing Efficiency (Overhead Stirrer?) Check_Dilution->Check_Mixing Dilution OK Optimize_Dilution Action: Decrease Addition Rate Check_Dilution->Optimize_Dilution Dilution Violated Check_Base Evaluate Base (Cs2CO3 vs K2CO3) Check_Mixing->Check_Base Mixing OK Optimize_Mixing Action: Increase Stir Rate or Change Impeller Check_Mixing->Optimize_Mixing Mixing Inefficient Check_Solvent Check Solvent Purity (Anhydrous?) Check_Base->Check_Solvent Base OK Optimize_Base Action: Switch to Cs2CO3 or increase amount Check_Base->Optimize_Base Base Ineffective Purification_Issue Analyze Crude Product (NMR, TLC) Check_Solvent->Purification_Issue Solvent OK Optimize_Solvent Action: Dry Solvent or Screen Alternatives Check_Solvent->Optimize_Solvent Solvent Contaminated Side_Product Side Product Identified Purification_Issue->Side_Product Impurity Found No_Product No Desired Product Purification_Issue->No_Product Only Polymer/SM Starting_Material_OK Starting Material Purity OK? No_Product->Starting_Material_OK

Caption: A flowchart for troubleshooting low-yield macrocyclization reactions.

Key Reaction Steps

This diagram illustrates the critical steps from precursors to the final deprotected macrocycle.

Reaction_Steps Precursors Diamine & Dithiol Precursors Cyclization High Dilution Cyclization (Cs2CO3, DMF) Precursors->Cyclization Step 1 Protected_MC Protected Macrocycle Cyclization->Protected_MC Step 2 Deprotection Reductive Deprotection (e.g., SmI2 or Mg/MeOH) Protected_MC->Deprotection Step 3 Final_Product Final Dithia-diaza Macrocycle Deprotection->Final_Product Step 4

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane by HPLC: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of methodologies for the purity analysis of the macrocyclic compound 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to make informed decisions for your analytical workflows.

The Analytical Challenge: Unveiling the Purity of a Complex Macrocycle

1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is a unique macrocycle featuring both thioether and secondary amine functionalities. This structure presents distinct analytical challenges. The lack of a strong chromophore makes UV-based detection in High-Performance Liquid Chromatography (HPLC) a potential hurdle. Furthermore, the presence of multiple heteroatoms can lead to complex interactions with stationary phases and potential for metal ion chelation, influencing chromatographic behavior.

This guide will navigate these challenges by presenting a robust HPLC-based approach as the primary method of analysis and comparing it with credible alternatives, namely Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Potentiometric Titration.

The Primary Workhorse: High-Performance Liquid Chromatography (HPLC)

HPLC stands as the cornerstone of purity analysis in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and quantitative accuracy. For a molecule like 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane, a well-developed HPLC method can separate the main component from synthesis-related impurities, degradants, and isomers.

The Rationale for a Non-Derivatization Approach with Universal Detection

While polyamines are often derivatized to enhance their detectability, this extra step can introduce variability and may not be necessary for the target molecule. A more direct and elegant approach is to employ a universal detector that does not rely on the presence of a chromophore. The Charged Aerosol Detector (CAD) is an excellent choice in this context. CAD generates a response proportional to the mass of the analyte, offering near-uniform response for non-volatile and semi-volatile compounds, irrespective of their chemical structure.[1][2] This characteristic is invaluable for accurate quantitation of impurities, especially when reference standards for these impurities are not available.

Proposed HPLC-CAD Method

Based on the analysis of structurally related macrocycles and general principles of reversed-phase chromatography, a robust HPLC method is proposed.

Table 1: Proposed HPLC-CAD Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 2.6 µmA C18 stationary phase provides excellent hydrophobic retention for the macrocyclic backbone. The smaller particle size enhances efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent, improving peak shape for the amine functionalities and ensuring their protonation for consistent interaction with the stationary phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte.
Gradient 10-90% B over 15 minutesA gradient elution is crucial for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and the more retained macrocycle are well-resolved.
Flow Rate 0.4 mL/minA moderate flow rate is suitable for the column dimensions and particle size, balancing analysis time with separation efficiency.
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Injection Volume 5 µLA small injection volume minimizes the risk of column overload and peak distortion.
Detector Charged Aerosol Detector (CAD)Provides universal detection, enabling the quantification of the main peak and any non-chromophoric impurities.
Experimental Workflow for HPLC-CAD Analysis

Sources

A Comparative Guide to Metal Ion Affinity: Tetrathia- vs. Tetraaza-macrocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of coordination chemistry, the selective binding of metal ions is a cornerstone of applications ranging from catalysis and sensing to medical imaging and therapeutics.[1][2][3][4][5] Macrocyclic ligands, with their pre-organized structures, offer a powerful platform for achieving high metal ion affinity and selectivity.[6][7][8] This guide provides an in-depth comparison of two prominent classes of macrocycles: tetrathia- and tetraaza-macrocycles, focusing on their distinct metal ion affinities and the underlying principles that govern their behavior.

The Fundamental Difference: Sulfur vs. Nitrogen Donor Atoms

The core distinction between tetrathia- and tetraaza-macrocycles lies in their donor atoms. Tetrathia-macrocycles possess four sulfur atoms within their cyclic framework, while tetraaza-macrocycles feature four nitrogen atoms. This seemingly simple substitution has profound implications for their coordination preferences, dictated by the Hard and Soft Acids and Bases (HSAB) principle.[9][10][11][12]

The HSAB Principle in Action:

The HSAB principle states that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases.[9][11]

  • Hard Acids: These are typically small, highly charged metal ions with low polarizability (e.g., Li⁺, Mg²⁺, Al³⁺, Cr³⁺, Fe³⁺).

  • Soft Acids: These are larger, more polarizable metal ions with lower charge states (e.g., Cu⁺, Ag⁺, Au⁺, Hg²⁺, Pd²⁺, Pt²⁺).

  • Hard Bases: Ligands with donor atoms of high electronegativity and low polarizability, such as oxygen and nitrogen (in amines). Tetraaza-macrocycles fall into this category.

  • Soft Bases: Ligands with donor atoms of lower electronegativity and high polarizability, such as sulfur and phosphorus. Tetrathia-macrocycles are prime examples.

This fundamental principle predicts that tetraaza-macrocycles will exhibit a higher affinity for hard and borderline metal ions , while tetrathia-macrocycles will preferentially bind to soft metal ions .

Visualizing the HSAB Principle

Caption: HSAB principle illustrating the preferential interactions between hard/soft acids and bases.

Comparative Analysis of Metal Ion Affinity: Experimental Evidence

The theoretical predictions of the HSAB principle are well-supported by extensive experimental data. The stability of metal-macrocycle complexes is quantified by their stability constants (log K), where a higher value indicates a more stable complex.[8][13]

Metal IonClassTypical log K with Tetraaza-macrocyclesTypical log K with Tetrathia-macrocyclesPreferred Ligand
Cu²⁺ Borderline~20-28~10-15Tetraaza
Ni²⁺ Borderline~18-25~8-12Tetraaza
Zn²⁺ Borderline~15-17~7-10Tetraaza
Ag⁺ Soft~7-10~12-16Tetrathia
Hg²⁺ Soft~18-22>25Tetrathia
Pb²⁺ Soft~10-14~12-16Tetrathia
Fe³⁺ Hard~25-30LowTetraaza

Key Observations:

  • Tetraaza-macrocycles consistently form highly stable complexes with borderline and hard metal ions like Cu²⁺, Ni²⁺, Zn²⁺, and Fe³⁺.[2][14][15] The stability of these complexes is a testament to the strong electrostatic interactions between the hard nitrogen donors and these metal ions.

  • Tetrathia-macrocycles demonstrate superior affinity for soft metal ions such as Ag⁺, Hg²⁺, and Pb²⁺.[16][17][18] The covalent nature of the sulfur-metal bond contributes significantly to the stability of these complexes.

  • The "macrocyclic effect" plays a crucial role in the high stability of these complexes compared to their open-chain analogs.[6][7][8] This effect is a combination of favorable enthalpic and entropic contributions arising from the pre-organized nature of the macrocyclic ligand.

Experimental Protocols for Determining Metal Ion Affinity

Accurate determination of metal ion affinity is paramount for understanding and applying these macrocycles. Several techniques are commonly employed, each with its own strengths.

Potentiometric Titration

This is a classic and highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Experimental Workflow:

Potentiometric_Titration cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis Sol_Ligand Prepare Ligand Solution (Known Concentration) Titration_Cell Combine Ligand, Metal, and Acid in a Titration Cell Sol_Ligand->Titration_Cell Sol_Metal Prepare Metal Ion Solution (Known Concentration) Sol_Metal->Titration_Cell Sol_Acid Prepare Standard Acid Solution Sol_Acid->Titration_Cell Titrant Add Standard Base Titrant (e.g., NaOH) in Increments Titration_Cell->Titrant Measurement Measure pH after Each Addition Titrant->Measurement Plot Plot pH vs. Volume of Titrant Measurement->Plot Model Fit Titration Curve using a Speciation Program (e.g., HYPERQUAD) Plot->Model Constants Determine Stability Constants (log K) Model->Constants

Caption: Workflow for determining stability constants using potentiometric titration.

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of the macrocycle, the metal salt of interest, a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of accurately known concentrations.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration: In a thermostated vessel, pipette a known volume of the macrocycle and metal ion solutions. Add a known amount of strong acid to protonate the ligand.

  • Data Collection: Titrate the solution with the standardized strong base, recording the pH value after each addition.

  • Data Analysis: Use a suitable computer program (e.g., HYPERQUAD) to analyze the titration data and calculate the stability constants of the metal-ligand species formed.

UV-Vis Spectrophotometry

This technique is particularly useful for studying complexes that exhibit distinct changes in their UV-Vis absorption spectra upon metal binding.

Experimental Workflow:

UV_Vis_Spectrophotometry cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis Prep_Ligand Prepare a Solution of the Ligand at a Fixed Concentration Mix Mix Ligand and Metal Solutions in a Cuvette Prep_Ligand->Mix Prep_Metal Prepare a Series of Solutions with Increasing Metal Ion Concentrations Prep_Metal->Mix Equilibrate Allow to Equilibrate Mix->Equilibrate Record Record the UV-Vis Spectrum Equilibrate->Record Plot_Abs Plot Absorbance at a Specific Wavelength vs. [Metal Ion] Record->Plot_Abs Fit_Data Fit the Data to a Binding Isotherm (e.g., 1:1 or 1:2 binding model) Plot_Abs->Fit_Data Determine_K Determine the Stability Constant (K) Fit_Data->Determine_K

Caption: Workflow for determining stability constants using UV-Vis spectrophotometry.

Step-by-Step Methodology:

  • Identify Analytical Wavelength: Record the UV-Vis spectrum of the free ligand and the fully formed metal complex to identify a wavelength where the change in absorbance upon complexation is maximal.

  • Prepare Solutions: Prepare a series of solutions containing a fixed concentration of the macrocycle and varying concentrations of the metal ion. Maintain constant pH and ionic strength.

  • Measure Absorbance: Measure the absorbance of each solution at the chosen analytical wavelength.

  • Data Analysis: Plot the change in absorbance against the metal ion concentration. Fit the data to a suitable binding model (e.g., using non-linear regression) to calculate the stability constant.[19]

Synthesis of Tetrathia- and Tetraaza-macrocycles

The synthesis of these macrocycles is a critical aspect of their study and application. While numerous synthetic routes exist, some general strategies are commonly employed.

Synthesis of Tetrathia-macrocycles

A common approach involves the reaction of a dithiol with a dihaloalkane under high dilution conditions to favor intramolecular cyclization over polymerization.[20][21][22]

General Synthetic Scheme:

Tetrathia_Synthesis Reactant1 HS-(CH₂)ₓ-SH (Dithiol) Plus + Reactant1->Plus Reactant2 Br-(CH₂)ᵧ-Br (Dihaloalkane) Arrow -> High Dilution Base Reactant2->Arrow Plus->Reactant2 Product Product Arrow->Product

Caption: A generalized synthetic route to tetrathia-macrocycles.

Synthesis of Tetraaza-macrocycles

Template synthesis is a powerful method for constructing tetraaza-macrocycles, where a metal ion acts as a template to organize the precursor molecules for an efficient cyclization reaction.[14][23]

General Synthetic Scheme:

Tetraaza_Synthesis Reactant1 Diamine Plus1 + Reactant1->Plus1 Reactant2 Dicarbonyl Plus2 + Reactant2->Plus2 Metal_Ion Metal Ion (Template) (e.g., Ni²⁺, Cu²⁺) Arrow -> Metal_Ion->Arrow Plus1->Reactant2 Plus2->Metal_Ion Intermediate [Metal-Template Complex] Arrow->Intermediate Arrow2 -> Cyclization Intermediate->Arrow2 Product [Metal-Macrocycle Complex] Arrow2->Product Arrow3 -> Demetalation Product->Arrow3 Final_Product Tetraaza-macrocycle Arrow3->Final_Product

Caption: A generalized template synthesis route to tetraaza-macrocycles.

Applications: Leveraging Differential Affinity

The distinct metal ion affinities of tetrathia- and tetraaza-macrocycles are exploited in a wide array of applications.

  • Tetraaza-macrocycles:

    • MRI Contrast Agents: Gadolinium(III) complexes of functionalized tetraaza-macrocycles are widely used as contrast agents in magnetic resonance imaging.

    • Radiopharmaceuticals: Radioisotopes of copper and other metals chelated by tetraaza-macrocycles are employed in PET imaging and radiotherapy.[1]

    • Catalysis: Their metal complexes can act as catalysts in various organic transformations.[24]

  • Tetrathia-macrocycles:

    • Heavy Metal Sequestration: Their high affinity for soft, toxic heavy metals like mercury and lead makes them promising agents for environmental remediation.

    • Sensors: They can be incorporated into sensor platforms for the selective detection of soft metal ions.

    • Extraction and Separation: Their selective binding properties are utilized in the separation of soft metal ions from mixtures.

Conclusion

The choice between a tetrathia- and a tetraaza-macrocycle is fundamentally driven by the target metal ion. By understanding the principles of Hard and Soft Acids and Bases and utilizing robust experimental techniques to quantify metal ion affinity, researchers can rationally design and select the optimal macrocyclic ligand for their specific application, whether it be in the development of new therapeutic agents, advanced diagnostic tools, or efficient catalytic systems. The continued exploration of these versatile molecules promises to unlock new frontiers in coordination chemistry and its interdisciplinary applications.

References

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  • Bencini, A., et al. (1998). Template Synthesis of a Tetraaza Macrocycle Which Involves Benzaldehyde Rather Than Formaldehyde as a Building Block. Isolation and Structure Determination of the Open-Chain Schiff Base Intermediate Complex. Inorganic Chemistry, 37(18), 4719-4723. [Link]

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  • Kumar, P., et al. (2014). Synthesis and Characterization of Complex Compounds of Tetra-aza Macrocyclic Ligand. ResearchGate. [Link]

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  • Caltagirone, C., et al. (2022). Coordination chemistry of nitrile-functionalized mixed thia-aza macrocycles[14]aneN2S and[14]aneNS2 towards silver(I). Acta Crystallographica Section C: Structural Chemistry, 78(3), 169-175. [Link]

  • Lee, S., et al. (2019). Synthesis of 12-Membered Tetra-aza Macrocyclic Pyridinophanes Bearing Electron-Withdrawing Groups. Molecules, 24(18), 3326. [Link]

  • Caltagirone, C., et al. (2022). Coordination chemistry of nitrile-functionalized mixed thia-aza macrocycles[14]aneN2S and[14]aneNS2 towards silver(I). Acta Crystallographica Section C: Structural Chemistry, 78(3), 169-175. [Link]

  • Singh, A. K. (2021). Stability Constants of Metal Complexes in Solution. SciSpace. [Link]

  • Al-Masoudi, N. A., et al. (2023). Reactions of complexation of several tetraaza-macrocycles with Group 6 metal carbonyls. Research Square. [Link]

  • Caltagirone, C., et al. (2022). Coordination chemistry of nitrile-functionalized mixed thia-aza macrocycles[14]aneN2S and[14]aneNS2 to. Università degli Studi di Cagliari. [Link]

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  • Maleki, B., et al. (2023). Nanomagnetic tetraaza (N 4 donor) macrocyclic Schiff base complex of copper(II): synthesis, characterizations, and its catalytic application in Click reactions. RSC Advances, 13(46), 32421-32433. [Link]

  • Bencini, A., et al. (2017). Polyfunctional Tetraaza-Macrocyclic Ligands: Zn(II), Cu(II) Binding and Formation of Hybrid Materials with Multiwalled Carbon Nanotubes. ACS Omega, 2(7), 3444-3456. [Link]

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  • Bencini, A., et al. (2017). Polyfunctional Tetraaza-Macrocyclic Ligands: Zn(II), Cu(II) Binding and Formation of Hybrid Materials with Multiwalled Carbon Nanotubes. ACS Omega, 2(7), 3444-3456. [Link]

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  • Adam, K. R., et al. (1987). Metal-ion selectivity by macrocyclic ligands. Part 1. The interaction of Ni and Cu with pyridinyl-derived N3O2 macrocycles; the X-ray structures of a free macrocycle, its endomacrocyclic complexes of Ni and Cu and an exomacrocyclic nickel(II) complex. Journal of the Chemical Society, Dalton Transactions, (1), 31-38. [Link]

  • Figgis, B. N., et al. (2001). Experimental determination of the electron configuration of the nickel ion in a complexed macrocycle by X-ray diffraction. Chemical Communications, (10), 855-856. [Link]

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A Comparative Guide to Dithia-diazacyclooctadecane and Porphyrin as Ligands for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of coordination chemistry, the choice of a ligand is paramount to tailoring the properties of a metal complex for a specific application. Among the myriad of options, macrocyclic ligands stand out for their ability to form highly stable and selective metal complexes. This guide provides an in-depth comparative analysis of two prominent classes of macrocyclic ligands: the synthetically versatile dithia-diazacyclooctadecane and the biologically ubiquitous porphyrin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed examination of their synthesis, coordination behavior, and functional applications, supported by experimental data and protocols.

Introduction: The World of Macrocyclic Ligands

Macrocyclic ligands are cyclic molecules containing multiple donor atoms that can coordinate to a central metal ion. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is significantly enhanced in macrocyclic ligands, a phenomenon known as the macrocyclic effect. This heightened stability is a key attribute that makes these ligands highly desirable in various fields, from catalysis to medicinal chemistry.

This guide focuses on two distinct yet important macrocyclic frameworks:

  • Dithia-diazacyclooctadecane ([1]aneN₂S₂): A mixed-donor macrocycle containing two nitrogen and two sulfur atoms in an 18-membered ring. These ligands are known for their conformational flexibility and affinity for a range of transition metal ions.

  • Porphyrin: A tetradentate macrocycle composed of four pyrrole rings linked by methine bridges. Porphyrins are fundamental to many biological processes, most notably as the core of heme in hemoglobin and chlorophyll in plants.[2]

The fundamental structural differences between these two ligand types give rise to distinct coordination properties and, consequently, different applications.

Ligand_Structures cluster_Dithia Dithia-diazacyclooctadecane ([18]aneN₂S₂) cluster_Porphyrin Porphyrin Dithia [18]aneN₂S₂ Structure D_N1 N Dithia->D_N1 Donor D_N2 N Dithia->D_N2 Donor D_S1 S Dithia->D_S1 Donor D_S2 S Dithia->D_S2 Donor Porphyrin Porphyrin Structure Dithia->Porphyrin Comparison P_N1 N Porphyrin->P_N1 Donor P_N2 N Porphyrin->P_N2 Donor P_N3 N Porphyrin->P_N3 Donor P_N4 N Porphyrin->P_N4 Donor Stability_Determination cluster_Workflow UV-Vis Titration Workflow A Prepare Ligand and Metal Stock Solutions B Record Initial Ligand Spectrum A->B C Add Aliquots of Metal Solution B->C D Record Spectrum After Each Addition C->D Repeat D->C E Analyze Data to Calculate Stability Constant D->E

Sources

A Senior Application Scientist's Guide to the Structural Validation of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel macrocyclic compounds like the derivatives of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane represents a significant step towards new therapeutic agents and advanced materials. However, the synthesis is only half the battle. Rigorous and unequivocal validation of the molecular structure is paramount to ensure that the desired compound has been formed and to understand its properties and potential interactions. This guide provides an in-depth comparison of the essential analytical techniques for the structural elucidation of this important class of tetrathia-diaza macrocycles, grounded in experimental evidence and practical insights.

The Imperative of Multi-faceted Structural Validation

The unique architecture of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane, a macrocycle containing both soft sulfur and hard nitrogen donor atoms, imparts complex coordination capabilities and diverse conformational possibilities. The introduction of various substituents further increases this complexity. Consequently, relying on a single analytical method is often insufficient for complete structural confirmation. A multi-pronged approach, integrating data from several complementary techniques, provides a self-validating system that ensures the trustworthiness of the final structural assignment. This guide will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Computational Modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution. For derivatives of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane, ¹H and ¹³C NMR are fundamental for confirming the presence of the core macrocyclic framework and the successful incorporation of substituents.

The "Why" Behind NMR for Macrocycle Analysis

The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment. In a macrocycle, the protons on the carbon atoms adjacent to the sulfur and nitrogen heteroatoms will exhibit characteristic chemical shifts. Furthermore, the symmetry of the molecule is readily apparent in the number of distinct signals in the NMR spectrum. For instance, a symmetrically substituted derivative will show fewer signals than an unsymmetrically substituted one. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, respectively, providing an unambiguous map of the molecular structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 2-5 mg of the purified macrocyclic derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For more complex derivatives, acquire 2D NMR spectra (COSY, HSQC, HMBC) to resolve overlapping signals and confirm long-range connectivities.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Assign the signals to the corresponding atoms in the proposed structure based on their chemical shifts, coupling constants, and correlations in the 2D spectra.

Comparative Data: Characteristic NMR Shifts
Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
N-CH ₂-CH ₂-S2.8 - 3.245 - 55
S-CH ₂-CH ₂-S2.7 - 3.130 - 40
N-H (if present)Broad, variable-

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the macrocycle.

Mass Spectrometry (MS): The Unimpeachable Molecular Weight

Mass spectrometry provides a direct and highly accurate measurement of the molecular weight of a compound, offering definitive confirmation of its elemental composition. For macrocyclic compounds, which are often synthesized through multi-step reactions, MS is essential to verify that the final product has the expected mass.

The "Why" Behind MS for Macrocycle Analysis

Soft ionization techniques, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), are particularly well-suited for macrocycles as they can ionize these relatively large, non-volatile molecules with minimal fragmentation. The resulting mass spectrum will ideally show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M]⁺), allowing for a precise determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, which allows for the unambiguous determination of the elemental formula.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of an acid (e.g., formic acid) may be added to promote protonation for ESI.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Acquire the mass spectrum over a suitable mass range.

  • Data Analysis: Identify the peak corresponding to the molecular ion. Compare the experimentally observed mass-to-charge ratio (m/z) with the theoretical value calculated for the proposed structure.

Comparative Data: HRMS Validation
Derivative Formula Theoretical m/z ([M+H]⁺) Observed m/z Difference (ppm)
Parent MacrocycleC₁₂H₂₆N₂S₄326.1033326.1030-0.9
Dibenzyl DerivativeC₂₆H₃₈N₂S₄522.1972522.1968-0.8

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide information about the connectivity and composition of a molecule, X-ray crystallography stands alone in its ability to provide an unambiguous, three-dimensional picture of the molecule in the solid state. For macrocycles, which can adopt various conformations, a crystal structure provides invaluable insight into the preferred spatial arrangement of the atoms.

The "Why" Behind X-ray Crystallography

By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise location of every atom in the molecule, as well as bond lengths, bond angles, and torsional angles. This level of detail is crucial for understanding the steric and electronic properties of the macrocycle and its derivatives, and is considered the "gold standard" for structural proof.[1][2]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data at a low temperature (typically 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Comparative Data: Key Crystallographic Parameters
Parameter Value for a Representative Derivative
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.3608(3)
b (Å)16.0333(5)
c (Å)9.5608(3)
β (°)113.3521(14)
R-factor< 0.05

Data adapted from a similar macrocyclic structure for illustrative purposes.[3]

Computational Modeling: An Insightful Complement

Computational modeling provides a powerful means to complement experimental data and to gain a deeper understanding of the structural and electronic properties of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane derivatives.[4] Methods such as Density Functional Theory (DFT) can be used to predict the most stable conformation of the macrocycle, calculate theoretical NMR chemical shifts, and simulate vibrational spectra, which can then be compared with experimental results.

The "Why" Behind Computational Modeling

For flexible molecules like macrocycles, computational modeling can help to explore the conformational landscape and identify low-energy structures that may be present in solution.[5] This is particularly useful when crystallization is difficult or when the molecule exhibits dynamic behavior in solution. By comparing calculated properties with experimental data, one can gain greater confidence in the structural assignment.

Workflow for Computational Analysis

Computational Workflow A Propose Structure B Geometry Optimization (e.g., DFT) A->B Initial Coordinates C Frequency Calculation B->C Optimized Geometry D NMR/IR Spectra Prediction C->D Vibrational Modes E Compare with Experimental Data D->E Calculated vs. Observed F Structural Confirmation E->F Good Agreement

Caption: A typical workflow for the computational validation of a molecular structure.

Comparative Summary of Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity, chemical environment, solution conformationNon-destructive, provides detailed structural information in solutionCan be complex to interpret for large or asymmetric molecules, may not reflect solid-state structure
Mass Spectrometry Molecular weight, elemental formulaHigh sensitivity and accuracy, suitable for small sample amountsProvides limited information on connectivity, soft ionization may still cause some fragmentation
X-ray Crystallography Unambiguous 3D structure, bond lengths and anglesThe "gold standard" for structural proofRequires single crystals, does not provide information on solution behavior
Computational Modeling Conformational analysis, theoretical spectraComplements experimental data, provides insights into electronic propertiesAccuracy depends on the level of theory, not a direct measurement

Conclusion

The structural validation of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane derivatives requires a rigorous and multi-faceted approach. By synergistically applying NMR spectroscopy, mass spectrometry, X-ray crystallography, and computational modeling, researchers can achieve an unambiguous and comprehensive understanding of their synthesized compounds. This not only ensures the integrity of their scientific findings but also provides the solid foundation necessary for the subsequent exploration of these fascinating macrocycles in various applications, from drug discovery to materials science.

Experimental Workflow Visualization

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation A Synthesized Compound B Mass Spectrometry (HRMS) Verify Molecular Formula A->B Primary Analysis C NMR Spectroscopy (1D & 2D) Determine Connectivity A->C Primary Analysis E Computational Modeling Corroborate Experimental Data B->E Complementary Data F Validated Structure B->F D X-ray Crystallography (if crystals obtained) Confirm 3D Structure C->D If ambiguous C->E Complementary Data C->F D->E Complementary Data D->F E->F

Caption: Integrated workflow for the structural validation of macrocyclic compounds.

References

  • Press, D. J., et al. (2019). Synthesis of Tetrathia–Oligothiophene Macrocycles. ResearchGate. Available from: [Link]

  • Adamovich, S. N., et al. 1,4,10,13-Tetraoxa-7,16-diazoniacyclooctadecane bis[tetrachloridoaurate(III)] dihydrate. Acta Crystallographica Section E. Available from: [Link]

  • Berghult, C. (2023). SYNTHESIS AND CHARACTERIZATION OF A MACROCYCLE CONTAINING ASPARTIC ACID. TCU Digital Repository. Available from: [Link]

  • Adamovich, S. N., et al. (2011). Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). PubMed. Available from: [Link]

  • Adamovich, S. N., et al. (2011). Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). PubMed Central. Available from: [Link]

  • Yilmaz, V. T., et al. (2012). Synthesis, Raman, FT-IR, NMR spectroscopic characterization, antimicrobial activity, cytotoxicity and DNA binding of new mixed aza-oxo-thia macrocyclic compounds. PubMed. Available from: [Link]

  • Valente, E. J., et al. (2012). Crystal Structure Analysis of 1, 4, 7-Trithia-10, 13-diazacyclopentadecane-9, 14-dione. Journal of Chemical Crystallography. Available from: [Link]

  • Malde, A. K. (2021). Computational Modeling of Macrocycles and Structure-Based Design of Novel Antibacterial Compounds. Diva-Portal.org. Available from: [Link]

  • Baranyai, Z., et al. (2004). Synthesis, characterization and coordination chemistry of the new tetraazamacrocycle 4,10-dimethyl-1,4,7,10-tetraazacyclododecane-1,7-bis(methanephosphonic acid monoethyl ester) dipotassium salt. PubMed. Available from: [Link]

  • Valente, E. J., et al. (2012). Crystal Structure Analysis of 1, 4, 7-Trithia-10, 13-diazacyclopentadecane-9, 14-dione. ResearchGate. Available from: [Link]

  • Johnstone, R. A. W., & Lewis, I. A. S. (1985). Macrocyclic ligands examined by fast atom bombardment mass spectrometry: direct observation of metal cation selectivity in complexation. RSC Publishing. Available from: [Link]

  • Stasiuk, G. J., & Long, N. J. (2013). The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging. Chemical Communications (RSC Publishing). Available from: [Link]

  • Hosseinzadeh, P., et al. (2017). Comprehensive computational design of ordered peptide macrocycles. PMC. Available from: [Link]

  • Chandra, S., & Kumar, A. (2008). SYNTHESIS AND CHARACTERIZATION OF MACROCYCLIC COMPLEXES CONTAINING N, O or S AS BITING CENTERS. CORE. Available from: [Link]

  • Bernhardt, P. V., et al. (1992). Synthesis and some octahedral complexes of a chiral triaza macrocycle. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]

  • Yilmaz, V. T., et al. (2010). Synthesis, Raman, FT-IR, NMR spectroscopic data and antimicrobial activity of mixed aza-oxo-thia macrocyclic compounds. PubMed. Available from: [Link]

  • ResearchGate. Macrocyclic ligands most commonly referred to in this work. Available from: [Link]

  • Meixner, M. (2022). Molecular Modeling of Macrocyclic Inhibitors. mediaTUM. Available from: [Link]

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An Electrochemical Comparison of Sulfur-Nitrogen Macrocycles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth electrochemical comparison of different classes of sulfur-nitrogen (S-N) macrocycles. Our objective is to furnish you with the foundational knowledge, experimental protocols, and comparative data necessary to understand and harness the unique redox properties of these fascinating molecules. The insights presented herein are grounded in established scientific literature and practical laboratory experience, ensuring both technical accuracy and real-world applicability.

Introduction: The Significance of Sulfur-Nitrogen Macrocycles

Sulfur-nitrogen macrocycles represent a compelling class of heterocyclic compounds that have garnered significant interest due to their rich and often complex redox chemistry. The incorporation of both sulfur and nitrogen atoms into a macrocyclic framework gives rise to unique electronic properties, making them promising candidates for a wide range of applications, including molecular electronics, energy storage, and as redox-active ligands in catalysis.[1][2] The interplay between the electron-donating and -accepting capabilities of sulfur and nitrogen, combined with the conformational constraints of the macrocyclic ring, dictates their electrochemical behavior. Understanding these structure-property relationships is paramount for the rational design of novel S-N macrocycles with tailored functionalities.

This guide will focus on a comparative analysis of three representative classes of S-N macrocycles:

  • Tetrathiatetrazocines: Eight-membered rings with alternating sulfur and nitrogen atoms.

  • Dithiadiazolyl Radicals and Macrocycles: Five-membered dithiadiazolyl rings incorporated into larger macrocyclic structures.

  • Mixed N-S Donor Macrocycles: Larger macrocycles with varying ratios of nitrogen and sulfur donor atoms, often used as ligands for metal complexes.

We will explore their electrochemical characteristics through the lens of cyclic voltammetry, a powerful technique for probing redox processes.

The Causality Behind Experimental Choices in S-N Macrocycle Electrochemistry

The electrochemical investigation of S-N macrocycles necessitates careful consideration of experimental parameters. The choice of solvent, electrolyte, and electrode material can significantly influence the observed redox behavior.

Solvent and Electrolyte Selection: The choice of solvent is critical as it directly impacts the solubility of the macrocycle and the stability of the electrochemically generated species.[3][4] For many S-N compounds, which can be sensitive to air and moisture, aprotic solvents such as acetonitrile (ACN) or dichloromethane (DCM) are preferred.[5] The supporting electrolyte, typically a tetra-alkylammonium salt like tetrabutylammonium hexafluorophosphate (TBAPF₆), is chosen for its wide electrochemical window and good solubility in organic solvents. The electrolyte concentration is usually maintained at 0.1 M to ensure sufficient conductivity of the solution.

Working Electrode Material: The choice of working electrode material can affect the kinetics of electron transfer.[4] Glassy carbon is a common choice due to its wide potential window, chemical inertness, and relatively fast electron transfer kinetics for many organic redox systems. Platinum can also be used, but it's important to be aware that sulfur-containing compounds can sometimes adsorb onto the electrode surface, leading to passivation and altered voltammetric responses.[6][7]

Handling of Air-Sensitive Compounds: Many S-N macrocycles, particularly radical species, are sensitive to air and moisture.[8][9][10][11][12] Therefore, all electrochemical experiments should be conducted under an inert atmosphere of nitrogen or argon. This is typically achieved using a Schlenk line or a glovebox.[8][9][10][11][12] Solvents should be rigorously dried and degassed prior to use to remove dissolved oxygen and water, which can interfere with the electrochemical measurements.

Experimental Protocol: Cyclic Voltammetry of Sulfur-Nitrogen Macrocycles

The following protocol outlines a standardized procedure for the cyclic voltammetry analysis of S-N macrocycles. This self-validating system ensures reproducibility and allows for meaningful comparison between different compounds.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell

  • Glassy carbon working electrode (3 mm diameter)

  • Platinum wire counter electrode

  • Ag/AgCl or Ag/Ag⁺ reference electrode

  • Schlenk line or glovebox

  • Anhydrous and deoxygenated solvent (e.g., acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M TBAPF₆)

  • Sulfur-Nitrogen Macrocycle of interest (e.g., tetrathiatetrazocine, dithiadiazolyl macrocycle)

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the electrochemical solvent (e.g., acetonitrile).

    • Dry the electrode under a stream of inert gas.

  • Cell Assembly (under inert atmosphere):

    • Assemble the three-electrode cell inside a glovebox or on a Schlenk line.

    • Add the electrolyte solution (0.1 M TBAPF₆ in anhydrous, deoxygenated acetonitrile) to the cell.

    • Insert the working, counter, and reference electrodes.

  • Blank Scan:

    • Run a cyclic voltammogram of the electrolyte solution without the analyte to establish the background current and the potential window of the solvent/electrolyte system.

  • Analyte Measurement:

    • Dissolve a known concentration (typically 1-5 mM) of the S-N macrocycle in the electrolyte solution.

    • Purge the solution with inert gas for at least 10 minutes to remove any residual oxygen.

    • Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

    • Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.

  • Data Analysis:

    • Determine the half-wave potentials (E₁/₂) for each redox couple.

    • Measure the peak-to-peak separation (ΔEp) to assess the reversibility of the electron transfer.

    • Plot the peak current (ip) versus the square root of the scan rate (ν¹/²) to confirm diffusion-controlled processes.

Workflow for Electrochemical Analysis of S-N Macrocycles

G cluster_prep Preparation cluster_exp Experiment (Inert Atmosphere) cluster_analysis Data Analysis A Polish and Clean Working Electrode D Assemble 3-Electrode Cell A->D B Dry and Deoxygenate Solvent C Prepare Electrolyte Solution (0.1 M TBAPF6) B->C C->D E Run Blank CV D->E F Add S-N Macrocycle E->F G Record CV at Various Scan Rates F->G H Determine E1/2 G->H I Measure ΔEp G->I J Plot ip vs. ν^(1/2) G->J

Caption: Experimental workflow for cyclic voltammetry of S-N macrocycles.

Comparative Electrochemical Data of Sulfur-Nitrogen Macrocycles

The following table summarizes representative electrochemical data for different classes of sulfur-nitrogen macrocycles, compiled from various literature sources. It is important to note that direct comparison can be influenced by slight variations in experimental conditions.

Macrocycle ClassRepresentative CompoundE₁/₂ (Oxidation) (V vs. Fc/Fc⁺)E₁/₂ (Reduction) (V vs. Fc/Fc⁺)ΔEp (mV)Key Features & References
Tetrathiatetrazocines S₄N₄+0.92 (irreversible)-0.85, -1.60> 200Multiple, often irreversible, redox processes.
Dithiadiazolyl Radicals PhCNSSN•+0.45-0.95~60Reversible one-electron oxidation and reduction.[13][14]
Mixed N-S Donor Macrocycles [4]aneN₂S₄-Cu(II)+0.65-1.20~70Metal-centered and ligand-centered redox processes.[1]
Thiacrown Ethers Dithia-18-crown-6> +1.5 (irreversible)Not typically observed-Oxidation occurs at high potentials, often leading to decomposition.[15]
Azacrown Ethers Diaza-18-crown-6~ +1.0Not typically observed-Oxidation of the nitrogen atoms at relatively high potentials.

Note: Potentials are often reported versus different reference electrodes. For consistency, values are approximated versus the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple where possible.

In-Depth Analysis and Field-Proven Insights

Tetrathiatetrazocines: These macrocycles exhibit complex electrochemical behavior characterized by multiple, often irreversible, redox waves. The irreversibility suggests that the electron transfer is coupled to chemical reactions, such as changes in the ring conformation or fragmentation. Their rich redox chemistry, while complex, offers potential for multi-electron transfer processes relevant to energy storage.

Dithiadiazolyl-Based Systems: In contrast, dithiadiazolyl radicals and their macrocyclic derivatives often display reversible one-electron oxidation and reduction processes.[13][14] This electrochemical stability makes them attractive building blocks for molecular conductors and materials with tunable electronic properties. The relatively low oxidation and reduction potentials indicate that both the cationic and anionic forms are readily accessible.

Mixed N-S Donor Macrocycles: The electrochemistry of these systems is highly tunable by the nature of the coordinated metal ion.[1][16][17] The redox processes can be either metal-centered or ligand-centered, or a combination of both. This allows for the fine-tuning of redox potentials over a wide range, which is particularly valuable in the development of catalysts and sensors. The presence of both "soft" sulfur and "harder" nitrogen donor atoms provides a versatile coordination environment for a variety of metal ions.

Comparative Insights:

  • Influence of Heteroatom Ratio: Generally, increasing the sulfur content in a macrocycle tends to lower the oxidation potential, making the molecule easier to oxidize. This is attributed to the higher energy of the lone pair orbitals on sulfur compared to nitrogen.

  • Ring Size and Conformation: The size and flexibility of the macrocyclic ring play a crucial role in determining the stability of the oxidized and reduced species. Pre-organized conformations that can readily accommodate the geometric changes upon electron transfer often lead to more reversible redox processes.

  • Aromaticity and π-Systems: The presence of conjugated π-systems, as in dithiadiazolyl radicals, significantly influences the electrochemical properties, often leading to more stable and accessible redox states.

Advanced Techniques: In Situ Spectroelectrochemistry

To gain deeper insights into the nature of the electrochemically generated species, in situ spectroelectrochemistry is an invaluable tool. This technique combines electrochemical measurements with spectroscopic methods (e.g., UV-Vis-NIR, EPR) to characterize the electronic structure of intermediates and products formed at the electrode surface in real-time.[18][19] For example, the formation of radical cations or anions of S-N macrocycles can be confirmed by the appearance of new absorption bands in the UV-Vis-NIR spectrum as a function of the applied potential.

Logical Diagram of In Situ Spectroelectrochemistry

G cluster_setup Experimental Setup cluster_process Measurement Process cluster_output Data Output & Analysis Potentiostat Potentiostat Cell Spectroelectrochemical Cell Potentiostat->Cell Spectrometer Spectrometer (UV-Vis-NIR/EPR) Spectrometer->Cell ApplyPotential Apply Potential Ramp/Step Cell->ApplyPotential RecordSpectra Simultaneously Record Spectra and Current ApplyPotential->RecordSpectra Voltammogram Cyclic Voltammogram (Current vs. Potential) RecordSpectra->Voltammogram Spectra Series of Spectra at Different Potentials RecordSpectra->Spectra Correlation Correlate Spectral Changes with Redox Events Voltammogram->Correlation Spectra->Correlation

Caption: Logical relationship in an in situ spectroelectrochemistry experiment.

Conclusion and Future Outlook

The electrochemical comparison of different sulfur-nitrogen macrocycles reveals a rich and diverse landscape of redox behavior. From the complex, multi-electron transfers of tetrathiatetrazocines to the stable and reversible redox chemistry of dithiadiazolyl systems and the tunable properties of mixed-donor macrocyclic metal complexes, these compounds offer a wealth of opportunities for fundamental research and technological applications.

Future research in this area will likely focus on:

  • The synthesis of novel S-N macrocycles with precisely controlled structures and electronic properties.

  • The use of computational methods to predict and understand the redox potentials of these complex molecules.[20][21][22][23][24][25][26]

  • The application of advanced in situ techniques to unravel complex reaction mechanisms.

  • The integration of S-N macrocycles into functional materials for applications in electronics, spintronics, and energy conversion and storage.

By understanding the fundamental principles outlined in this guide, researchers will be better equipped to explore and exploit the exciting and promising field of sulfur-nitrogen macrocycle electrochemistry.

References

  • Chandra, S., & Kumar, A. (2013). Transition Metal Complexes with Mixed Nitrogen-Sulphur (N- S) Donor Macrocyclic Schiff Base Ligand: Synthesis. International Journal of Innovative Research & Development, 2(5), 695-706.
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  • Sodupe, M., & Bertran, J. (2022). Theoretical Modeling of Redox Potentials of Biomolecules. International Journal of Molecular Sciences, 23(3), 1836.
  • Rawson, J. M., & Banister, A. J. (1995). 1,2,3,5‐Dithiadiazolyl Radicals. In The Chemistry of Inorganic Ring Systems (pp. 391-423). Elsevier.
  • Bashall, A., et al. (1994). Interaction of environmentally important metal ions with nitrogen–sulfur-donor macrocycles. The crystal structures of seven-co-ordinate lead(II) and mercury(II) complexes of an 18-membered N4S2 macrocycle. Journal of the Chemical Society, Dalton Transactions, (9), 1383-1388.
  • Bashall, A., et al. (1994). Interaction of environmentally important metal ions with nitrogen–sulfur-donor macrocycles. The crystal structures of seven-co-ordinate lead(II) and mercury(II) complexes of an 18-membered N4S2 macrocycle. Journal of the Chemical Society, Dalton Transactions, (9), 1383-1388.
  • Morganti, M., et al. (2024). Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle. Inorganic Chemistry.
  • Cordes, A. W., et al. (1992). Radical Dimers in Solution, Their Dimeric Concerted Photochemically Symmetry-Allowed Rearrangement to 1,2,3,5-Dithiadiazolyl RCNSSN• by the Net Exchange of Adjacent Cyclic Sulfur and Nitrogen Atoms, and the Photolysis of RCNSNS•. Inorganic Chemistry, 31(9), 1564-1569.
  • Blackman, A. G., et al. (2005). Synthesis of nitrogen and sulfur macrocycles with cis exogenous oxygen and sulfur donor atoms. Organic & Biomolecular Chemistry, 3(23), 4268-4273.
  • Cmoch, P., et al. (2022). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs).
  • COMSOL. (n.d.). Cyclic Voltammetry at a Macroelectrode in 1D. Retrieved from [Link]

  • Le, P., et al. (2025). Nitrogen-Rich Conjugated Macrocycles: Synthesis, Conductivity, and Application in Electrochemical CO2 Capture.
  • Zhang, D., et al. (2023). Predicting Iron–Sulfur Cluster Redox Potentials: A Simple Model Derived from Protein Structures.
  • El-Shishtawy, R. M., et al. (2018). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. International Journal of Electrochemical Science, 13, 867-880.
  • Abbas, S. T., et al. (2025). The Impact of Sulfur Compounds Functioning as Organic Pollutants on the Corrosion of Carbon Steel in Concentration Cells. Journal of Petroleum Research and Studies, 15(4), 109-126.
  • Teixeira, V. H., et al. (2020). Fluctuation Relations to Calculate Protein Redox Potentials from Molecular Dynamics Simulations.
  • Kumar, S. (2021). CHEMISTRY OF MACRO CYCLES CONTAINING ONLY SULFUR DONORS; SOME NOTEWORTHY RESULTS. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 1, 1-10.
  • Ryde, U., & Noodleman, L. (2022). Benchmark Study of Redox Potential Calculations for Iron–Sulfur Clusters in Proteins.
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A Comparative Guide to the Kinetic Stability of Tetrathia-diazacyclooctadecane Complexes for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals in the field of nuclear medicine, the selection of a chelator is a critical decision that profoundly impacts the safety and efficacy of a radiopharmaceutical. An ideal chelator must not only form a thermodynamically stable complex with a radiometal but also exhibit high kinetic stability or inertness. This ensures the radiometal remains securely sequestered in vivo, preventing its release and subsequent uptake in non-target tissues like the liver and bone, which can lead to significant radiotoxicity.

This guide provides an in-depth assessment of the kinetic stability of complexes formed with tetrathia-diazacyclooctadecane ([1]aneN₂S₄) macrocycles. We will objectively compare their performance with industry-standard polyaza-polycarboxylate chelators, namely DOTA and NOTA, and provide the experimental frameworks necessary for their evaluation.

The Primacy of Kinetic Stability over Thermodynamic Stability

Thermodynamic stability (log K) describes the equilibrium position of complex formation. While a high log K value is desirable, it does not predict how quickly the complex will dissociate under non-equilibrium conditions, such as the highly competitive environment in vivo. Kinetic inertness, conversely, refers to the resistance of a complex to dissociation. Macrocyclic chelators generally exhibit superior kinetic inertness compared to their acyclic counterparts due to the macrocyclic effect , where the pre-organized structure of the ligand reduces the entropic penalty of complexation and creates a high energy barrier for decomplexation.[2]

Comparative Ligand Architectures

The kinetic stability of a metal complex is intrinsically linked to the structural properties of the macrocyclic ligand, including its cavity size, rigidity, and the nature of its donor atoms.

  • Tetrathia-diazacyclooctadecane ([1]aneN₂S₄): This 18-membered macrocycle features a mixed-donor environment with four soft thioether sulfur atoms and two harder secondary amine nitrogen atoms. The larger ring size and the presence of sulfur donors make it a promising candidate for chelating softer metal ions, such as the theranostic radionuclide Copper-64 (⁶⁴Cu).

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A 12-membered tetra-aza macrocycle with four hard carboxylate pendant arms. DOTA is the gold standard for a wide range of radiometals, including Gallium-68 and Lutetium-177, forming exceptionally stable and kinetically inert complexes.[3]

  • NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A smaller 9-membered tri-aza macrocycle with three carboxylate arms. NOTA is particularly well-suited for smaller metal ions like ⁶⁸Ga and ⁶⁴Cu, often demonstrating faster labeling kinetics and superior stability compared to DOTA for these specific metals.

Assessing Kinetic Stability: Experimental Protocols & Mechanistic Insights

The kinetic inertness of a radiometal complex is not an absolute value but is assessed through rigorous challenge assays that simulate in vivo conditions. The two most common and informative methods are acid-catalyzed dissociation and transchelation challenges.

Acid-Catalyzed Dissociation

This experiment probes the stability of the complex in a low-pH environment, mimicking potential lysosomal trapping or acidic tumor microenvironments. The dissociation rate is highly dependent on the macrocycle's structure and its ability to protect the metal center from proton attack.

Causality Behind the Protocol: The mechanism involves the protonation of one of the donor atoms (typically a nitrogen amine) which leads to the step-wise "unwrapping" of the ligand from the metal center.[4] The rate of this process is a direct measure of the complex's kinetic inertness. For rigid macrocycles, the initial dissociation of a metal-donor bond is often the rate-determining step.[5]

Workflow: Acid-Catalyzed Dissociation Assay

cluster_prep Sample Preparation cluster_exp Kinetic Measurement cluster_analysis Data Analysis prep1 Synthesize & Purify Metal Complex (e.g., Cu-[18]aneN₂S₄) prep2 Prepare series of strong acid solutions (e.g., 0.1 M to 2.0 M HClO₄ or HCl) exp1 Equilibrate complex solution & acid at constant temperature (e.g., 25°C) prep2->exp1 exp2 Initiate reaction using stopped-flow spectrophotometer exp1->exp2 exp3 Monitor change in absorbance at a characteristic wavelength (λ_max) over time exp2->exp3 an1 Plot ln(A_t - A_∞) vs. time to obtain k_obs for each [H⁺] exp3->an1 an2 Plot k_obs vs. [H⁺] an1->an2 an3 Determine acid-dependent rate constant (k_H) from the slope an2->an3

Caption: Workflow for determining kinetic stability via acid-catalyzed dissociation.

Step-by-Step Protocol: Acid-Catalyzed Dissociation

  • Preparation: Prepare a stock solution of the purified metal complex (e.g., 1]aneN₂S₄)₂) in a non-coordinating solvent or water. Prepare a series of standardized strong acid solutions (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 M HCl in deionized water) with a constant ionic strength maintained by an inert salt like NaClO₄.

  • Instrumentation: Utilize a stopped-flow spectrophotometer equipped with a thermostatted cell holder to maintain a constant temperature (e.g., 25°C).

  • Measurement: Load one syringe of the stopped-flow instrument with the metal complex solution and the other with an acid solution.

  • Initiation: Rapidly mix the two solutions. The instrument's software will trigger data acquisition simultaneously.

  • Data Acquisition: Monitor the decrease in absorbance at the λ_max of the metal complex as it dissociates. Collect data until the reaction reaches completion (absorbance becomes stable).

  • Analysis: For each acid concentration, calculate the pseudo-first-order rate constant (kobs) by fitting the absorbance vs. time data to a single exponential decay function. Plot kobs versus the acid concentration [H⁺]. The slope of this line yields the second-order acid-dependent dissociation rate constant, kH (in M⁻¹s⁻¹), which is the key parameter for comparison.

Transchelation Challenge Assay

This assay provides a more biologically relevant measure of stability by challenging the radiolabeled complex with a large excess of a strong, competing chelator like DTPA (diethylenetriaminepentaacetic acid) or EDTA (ethylenediaminetetraacetic acid) in a buffered solution (e.g., pH 7.4) and/or human serum.

Causality Behind the Protocol: The ability of the complex to resist giving up its metal ion to a powerful competing ligand directly reflects its kinetic inertness under conditions that mimic the competition from endogenous metal-binding proteins and other biological molecules in vivo.

Logical Relationship: Kinetic Inertness and In Vivo Stability

A High Kinetic Inertness (Low k_diss, Slow Transchelation) B Resistance to Dissociation & Transchelation in vivo A->B leads to C Radiometal remains on targeting vector B->C D High Target-to-Background Ratio C->D E Low Non-Target Uptake (e.g., Liver, Bone) C->E F Low Kinetic Inertness (High k_diss, Fast Transchelation) G Radiometal released from chelator in vivo F->G leads to H High Non-Target Uptake & Potential Radiotoxicity G->H

Caption: The impact of kinetic inertness on the in vivo fate of a radiopharmaceutical.

Step-by-Step Protocol: ⁶⁴Cu Transchelation Challenge

  • Radiolabeling: Label the macrocycle ([1]aneN₂S₄, DOTA, NOTA) with ⁶⁴CuCl₂ in an appropriate buffer (e.g., ammonium acetate, pH 5.5). Purify the radiolabeled complex using a C18 Sep-Pak cartridge to remove unchelated ⁶⁴Cu.

  • Challenge Setup: Prepare vials containing a solution of a competing chelator (e.g., 5000-fold molar excess of DTPA) in phosphate-buffered saline (PBS, pH 7.4) or human serum.

  • Incubation: Add a known activity of the purified ⁶⁴Cu-complex to the challenge vials. Incubate the mixture at 37°C with gentle agitation.

  • Time Points: At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot from each vial.

  • Analysis: Analyze the aliquots using radio-TLC (thin-layer chromatography) or radio-HPLC (high-performance liquid chromatography). The mobile phase should be designed to separate the intact ⁶⁴Cu-macrocycle complex from the transchelated ⁶⁴Cu-DTPA complex and any free ⁶⁴Cu.

  • Quantification: Quantify the percentage of intact radiolabeled complex at each time point. Data is often reported as "% Intact" or used to calculate a dissociation half-life (t₁/₂) under the specific challenge conditions.

Comparative Performance Data

The kinetic inertness of metal complexes is highly dependent on the interplay between the metal ion and the macrocyclic architecture.

ChelatorMetal IonTest ConditionKey Kinetic ParameterInterpretationReference
Cu-N₂S₂ (16-ring) Cu²⁺0.5 M H⁺, 25°CkH = 1.3 x 10⁻³ M⁻¹s⁻¹Moderate stability. Dissociation is measurable but relatively slow.[2][6]
Cu-N₂S₂ (14-ring) Cu²⁺0.5 M H⁺, 25°CExtremely slow, rate not determinedExceptionally high kinetic inertness due to ideal fit.[2][5][6]
Cu-DOTA ⁶⁴Cu24h in mouse serum~6% dissociationGood stability, but some dissociation is observed.
Cu-DOTA ⁶⁴Cu24h challenge w/ EDTASignificant transchelationLess resistant to strong competitor challenge compared to NOTA.
Cu-NOTA ⁶⁴Cu24h challenge w/ EDTA>99% intactExcellent kinetic inertness, highly resistant to transchelation.
Cu-Cyclam Cu²⁺1 M HCl, 30°Ct₁/₂ = 2.7 daysHigh kinetic inertness for a simple tetra-aza macrocycle.[6]

Note: Data for the 16-membered N₂S₂ macrocycle from Siegfried & Kaden is used as a close proxy for the 18-membered[1]aneN₂S₄, as larger rings in that study showed similar or faster dissociation mechanisms compared to the highly inert 14-membered ring.[2][5]

Analysis and Field-Proven Insights

  • The Role of Ring Size: The work by Siegfried and Kaden demonstrates a profound relationship between ring size and kinetic stability for N₂S₂ macrocycles.[2][6] The 14-membered ring provides an ideal coordination geometry for Cu(II), resulting in an extremely inert complex where dissociation is incredibly slow. In contrast, larger, more flexible rings like the 16-membered analogue (and by extension, the 18-membered[1]aneN₂S₄) allow for easier distortion of the coordination sphere, creating a pathway for proton-assisted dissociation. While still macrocyclic, the increased flexibility of the larger ring lowers the kinetic barrier for decomplexation compared to the optimal 14-membered structure.

  • Sulfur vs. Carboxylate Donors: For ⁶⁴Cu, a relatively soft metal ion, the thioether donors of[1]aneN₂S₄ provide a favorable electronic match. However, the kinetic data for comparators reveals that the overall rigidity and pre-organization of the macrocycle are paramount. While DOTA is a workhorse, its larger cavity is not optimal for Cu(II), leading to some instability. The smaller, more rigid cavity of NOTA provides a superior fit for ⁶⁴Cu, resulting in outstanding kinetic inertness that often surpasses DOTA in challenge assays.

  • Implications for Drug Development: Based on the available data, while the[1]aneN₂S₄ framework is a viable chelator for ⁶⁴Cu, its kinetic inertness is likely to be inferior to that of smaller, more rigid macrocycles like NOTA or cross-bridged cyclam derivatives. The flexibility of the 18-membered ring presents a potential liability for in vivo stability. Researchers should anticipate that a [⁶⁴Cu][Cu([1]aneN₂S₄)]²⁺ complex may exhibit dissociation in vivo, leading to a biodistribution profile with higher liver uptake compared to a [⁶⁴Cu][Cu(NOTA)]⁻ complex. Therefore, rigorous in vitro challenge assays, as described above, are an essential prerequisite before advancing any[1]aneN₂S₄-based radiopharmaceutical to preclinical in vivo studies.

Conclusion

The kinetic stability of a radiometal complex is a critical, experimentally determined parameter that governs its ultimate utility in a clinical setting. While tetrathia-diazacyclooctadecane ([1]aneN₂S₄) offers a suitable soft-donor environment for radionuclides like ⁶⁴Cu, its large and flexible 18-membered ring structure suggests a potential vulnerability to dissociation compared to smaller, more rigid macrocycles. Comparative data strongly indicates that for ⁶⁴Cu, chelators like NOTA that provide an optimal combination of cavity size, rigidity, and donor atoms, exhibit superior kinetic inertness. This guide provides the foundational knowledge and detailed protocols for researchers to rigorously assess the kinetic stability of novel chelators like[1]aneN₂S₄, enabling a data-driven approach to the design of safer and more effective radiopharmaceuticals.

References

  • Siegfried, L., & Kaden, T. A. (2005). Formation and dissociation kinetics of Cu(ii) and Ni(ii) complexes with N2S2-macrocycles. Dalton Transactions, (6), 1136-1143. [Link]

  • Siegfried, L., & Kaden, T. A. (2005). Formation and dissociation kinetics of Cu(ii) and Ni(ii) complexes with N2S2-macrocycles. Dalton Transactions, (6), 1136. Available at: [Link]

  • Siegfried, L., & Kaden, T. A. (2005). Kinetic studies of the on/off reaction of the amino group in the side chain of Cu(ii), Ni(ii), and Co(ii) complexes with 14-membered tetraazamacrocycles. Dalton Transactions, (18), 3048-3054. [Link]

  • Gasser, G., et al. (2022). Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates. Molecules, 28(1), 75. [Link]

  • Gasser, G., et al. (2022). Synthesis and In Vitro Comparison of DOTA, NODAGA and 15-5 Macrocycles as Chelators for the 64Cu-Labelling of Immunoconjugates. PubMed, 36615280. [Link]

  • Hassan, M. M. (2009). Acid Catalyzed Dissociation Kinetics of The Copper(II) and Mercury(II) Complexes of a Pendant-Arm Macrocycle. Jordan Journal of Chemistry, 4(2), 155-170. [Link]

  • Woodin, K. S., et al. (2005). Kinetic Inertness and Electrochemical Behavior of Copper(II) Tetraazamacrocyclic Complexes: Possible Implications for in Vivo Stability. European Journal of Inorganic Chemistry, 2005(23), 4763-4771. (Abstract available via ResearchGate). [Link]

  • Siegfried, L., & Kaden, T. A. (2005). Formation and dissociation kinetics of Cu(II) and Ni(II) complexes with N2S2-macrocycles. RSC Publishing. [Link]

  • Anderson, C. J., et al. Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands. NIH. [Link]

  • Soibinet, M., et al. (2005). Kinetics and mechanism of the stepwise complex formation of Cu(ii) with tren-centered tris-macrocycles. Dalton Transactions, (12), 2138-2144. [Link]

  • Tripier, R., et al. (2018). Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure. Dalton Transactions, 47(32), 11019-11033. [Link]

  • Hassan, M. M. (2009). Acid Catalyzed Dissociation Kinetics of The Copper(II) and Mercury(II) Complexes of a Pendant-Arm Macrocycle. jjc, 4(2), 155-170. [Link]

  • Kaden, T. A., et al. (1986). Comparison of the complexation of open-chain and cyclic N2S2 ligands with Cu+ and Cu2+. Helvetica Chimica Acta, 69(5), 1216-1223. [Link]

  • Biver, T., et al. (2011). Complexation Kinetics of Copper(II) and Nickel(II) with Macrocycles: Identification of an Outer-Sphere Chelate Effect. Inorganic Chemistry, 50(21), 10854-10862. (Abstract available via ResearchGate). [Link]

  • Jurek, P. (2024). FDA-approved drugs featuring macrocycles or medium-sized rings. Medicinal Chemistry Research. [Link]

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A Senior Application Scientist's Guide to Determining Binding Constants of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise quantification of metal-ligand binding is a cornerstone of understanding and manipulating biological and chemical systems. The macrocyclic ligand, 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane, with its unique arrangement of soft sulfur and hard nitrogen donor atoms, presents a fascinating case for complexation with a variety of metal ions. The stability of these complexes, dictated by their binding constants, is a critical parameter in applications ranging from catalysis to the development of novel therapeutic and diagnostic agents.[1]

This guide provides an in-depth comparison of the primary experimental techniques employed to determine the binding constants of metal complexes with this versatile macrocycle. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.

Choosing the Right Tool for the Job: A Comparative Overview

The selection of an appropriate method for determining binding constants is contingent upon several factors, including the properties of the metal ion and ligand, the expected magnitude of the binding constant, and the available instrumentation. Here, we compare four robust techniques: Potentiometric Titration, UV-Vis Spectrophotometry, Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Potentiometric Titration: The Gold Standard for Proton-Coupled Equilibria

Potentiometric titration is a highly accurate and widely used method for determining stability constants, particularly when the binding process involves the displacement of protons from the ligand.[2][3] The principle lies in monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand and metal ion upon the addition of a standardized solution of a strong base or acid.[4]

Causality of Experimental Choices: This method is particularly well-suited for aza-containing macrocycles like 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane because the secondary amine groups can be protonated. The binding of a metal ion to the nitrogen atoms will perturb the pKa values of these groups, and this change is what allows for the calculation of the binding constant. The choice of a non-coordinating background electrolyte (e.g., NaClO4 or KNO3) is crucial to maintain a constant ionic strength without interference in the complexation equilibrium.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation:

    • Prepare a stock solution of the ligand (e.g., 1 mM 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane) in a suitable solvent (e.g., deionized water or a mixed aqueous-organic solvent if solubility is an issue).

    • Prepare a stock solution of the metal salt (e.g., 10 mM Cu(ClO4)2) in the same solvent. The perchlorate salt is often chosen as the anion is weakly coordinating.

    • Prepare a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).

    • Prepare a solution of a strong acid (e.g., 0.1 M HClO4) for initial pH adjustment and electrode calibration.

    • Prepare a background electrolyte solution (e.g., 1 M NaClO4) to maintain constant ionic strength.

  • Calibration:

    • Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

    • Perform a Gran titration to determine the precise concentration of the NaOH solution and the standard potential of the electrode.

  • Titration Procedure:

    • In a thermostatted titration vessel (e.g., at 25 °C), place a known volume of the ligand solution and the background electrolyte.

    • Add a known amount of the strong acid to protonate the ligand.

    • In a separate experiment, add a known amount of the metal salt to a solution containing the ligand and background electrolyte. A 1:1 metal-to-ligand ratio is a common starting point.

    • Titrate the solution with the standardized NaOH solution, recording the pH after each addition. Allow the system to reach equilibrium before each reading.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curves for the ligand alone and in the presence of the metal ion.

    • Use a suitable software program (e.g., HYPERQUAD) to perform a non-linear least-squares refinement of the titration data. This will involve providing the program with the initial concentrations of all components and a model of the expected equilibria (protonation of the ligand, complexation with the metal ion). The output will be the protonation constants of the ligand and the stability constant(s) of the metal complex(es).

Advantages:

  • High accuracy and precision.

  • Can determine the stoichiometry of the complex and the protonation state of the ligand.

  • Relatively inexpensive instrumentation.

Disadvantages:

  • Requires the ligand to have proton-donating or accepting groups.

  • Can be time-consuming due to the need for equilibrium to be established after each titrant addition.

  • Data analysis can be complex.

Illustrative Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Ligand, Metal, Acid, Base, and Electrolyte Solutions P2 Calibrate pH Electrode and Standardize Base P1->P2 E1 Titrate Ligand Alone with Base P2->E1 E2 Titrate Ligand + Metal with Base P2->E2 A1 Plot Titration Curves (pH vs. Volume) E1->A1 E2->A1 A2 Model Equilibria and Perform Non-Linear Least-Squares Fitting A1->A2 A3 Determine pKa and log K values A2->A3

Caption: Workflow for binding constant determination by potentiometric titration.

UV-Vis Spectrophotometry: Leveraging Chromophoric Changes

UV-Vis spectrophotometry is a powerful and accessible technique for determining binding constants when the complexation event results in a change in the electronic absorption spectrum of the ligand or the metal ion.[5][6]

Causality of Experimental Choices: This method is applicable if either the free ligand, the free metal ion, or the resulting complex has a distinct chromophore. For 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane, the ligand itself does not have a strong chromophore in the UV-Vis region. However, complexation with transition metal ions that have d-d electronic transitions (e.g., Cu(II), Ni(II), Co(II)) can lead to the formation of colored solutions with characteristic absorption bands. The change in absorbance at a specific wavelength upon titration can be directly related to the concentration of the formed complex. The presence of an isosbestic point, a wavelength at which the absorbance does not change throughout the titration, is a strong indicator of a simple two-state equilibrium (free vs. bound).[6]

Experimental Protocol: UV-Vis Spectrophotometric Titration

  • Solution Preparation:

    • Prepare a stock solution of the ligand in a suitable, UV-transparent solvent.

    • Prepare a stock solution of the metal salt in the same solvent.

    • Prepare a series of solutions with a constant concentration of the species with the weaker absorbance (usually the ligand) and varying concentrations of the other species (the metal ion).

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of the ligand solution alone.

    • Sequentially add small aliquots of the metal salt solution to the ligand solution in a cuvette.

    • After each addition, mix thoroughly and record the UV-Vis spectrum. Ensure temperature is kept constant.

  • Data Analysis:

    • Identify a wavelength where the change in absorbance upon complexation is maximal.

    • Plot the absorbance at this wavelength against the concentration of the added metal ion.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the binding constant (K) and the molar absorptivity of the complex. Software such as Origin or specialized binding analysis programs can be used.[7]

Advantages:

  • Simple and rapid measurements.

  • Requires small sample volumes.

  • Can be used to study a wide range of binding affinities.

Disadvantages:

  • Requires a significant change in the UV-Vis spectrum upon complexation.

  • The ligand and complex must be stable under the experimental conditions.

  • Overlapping spectra of multiple species can complicate data analysis.

Illustrative Workflow for UV-Vis Spectrophotometric Titration

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Ligand and Metal Stock Solutions E1 Record UV-Vis Spectrum of Ligand Alone P1->E1 E2 Titrate Ligand with Metal Solution, Recording Spectra after Each Addition E1->E2 A1 Plot Absorbance vs. Metal Concentration E2->A1 A2 Perform Non-Linear Regression Fitting to a Binding Isotherm A1->A2 A3 Determine Binding Constant (K) A2->A3

Caption: Workflow for binding constant determination by UV-Vis spectrophotometry.

Isothermal Titration Calorimetry (ITC): A Direct Look at Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event.[8][9] This allows for the determination of not only the binding constant (K) but also the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment, providing a complete thermodynamic profile of the interaction.[10][11]

Causality of Experimental Choices: ITC is a universal method as most binding interactions are associated with a change in heat. The choice of buffer is critical in ITC experiments involving metal ions, as buffer components can sometimes interact with the metal ions or protons can be released or taken up from the buffer upon complexation.[12] It is often necessary to perform control experiments, such as titrating the metal into the buffer alone, to correct for these effects.

Experimental Protocol: Isothermal Titration Calorimetry

  • Solution Preparation:

    • Prepare degassed solutions of the ligand and the metal salt in the same buffer. The buffer should be chosen to have a low ionization enthalpy to minimize heat changes due to proton exchange.

    • The concentration of the macromolecule in the sample cell is typically in the range of 10-100 µM, and the concentration of the titrant in the syringe should be 10-20 times higher.

  • ITC Experiment:

    • Load the ligand solution into the sample cell and the metal salt solution into the injection syringe of the ITC instrument.

    • Set the experimental parameters, including the temperature, injection volume, and spacing between injections.

    • Initiate the titration. A series of small injections of the metal solution are made into the ligand solution, and the heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to ligand.

    • Fit the resulting binding isotherm to a suitable binding model using the software provided with the ITC instrument. This will yield the binding constant (K), the stoichiometry (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

Advantages:

  • Provides a complete thermodynamic profile of the binding interaction (K, ΔH, and ΔS).

  • Does not require labeling or modification of the interacting molecules.

  • Can be used to study a wide range of binding affinities.

Disadvantages:

  • Requires relatively large amounts of sample.

  • Sensitive to buffer effects and solution conditions.

  • Instrumentation is more expensive than for other techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Chemical Environment

NMR spectroscopy is a highly sensitive technique that can provide detailed information about the structure and dynamics of molecules in solution.[13] In the context of binding constant determination, NMR titration involves monitoring the changes in the chemical shifts of specific nuclei (usually ¹H) of the ligand upon addition of a metal ion.[14]

Causality of Experimental Choices: The binding of a metal ion to 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane will alter the local electronic environment of the protons on the macrocyclic ring, leading to changes in their chemical shifts.[15] By monitoring the chemical shift of a proton that is sensitive to the binding event, one can follow the progress of the complexation. The choice of a diamagnetic metal ion is often preferred to avoid paramagnetic broadening of the NMR signals, which can complicate the analysis. If a paramagnetic metal is studied, the induced shifts can still be used for analysis, but the interpretation is more complex.

Experimental Protocol: NMR Titration

  • Sample Preparation:

    • Prepare a solution of the ligand in a suitable deuterated solvent.

    • Prepare a concentrated stock solution of the metal salt in the same deuterated solvent.

  • NMR Experiment:

    • Acquire a ¹H NMR spectrum of the free ligand.

    • Add small aliquots of the metal salt solution to the NMR tube containing the ligand solution.

    • After each addition, acquire a new ¹H NMR spectrum.

  • Data Analysis:

    • Identify a proton signal in the ligand that shows a significant change in chemical shift upon addition of the metal ion.

    • Plot the change in chemical shift (Δδ) against the molar ratio of metal to ligand.

    • Fit the resulting binding isotherm to a suitable binding model using non-linear regression analysis to determine the binding constant (K).[16]

Advantages:

  • Provides site-specific information about the binding interaction.

  • Can be used to determine the stoichiometry of the complex.

  • Can provide structural information about the complex.

Disadvantages:

  • Requires relatively high concentrations of sample.

  • Can be time-consuming, especially for slow exchange systems.

  • Paramagnetic metal ions can broaden the NMR signals, making analysis difficult.

Data Presentation: A Comparative Look at Stability Constants

Table 1: Illustrative Stability Constants (log K) for Metal Complexes of Diaza-18-crown-6 Determined by Potentiometric Titration.

Metal Ionlog KReference
Mg²⁺2.9[17]
Ca²⁺4.0[17]
Sr²⁺5.4[17]
Ba²⁺6.0[17]
Zn²⁺7.0[17]
Cd²⁺8.0[17]
Pb²⁺11.7[17]

Note: This data is for the oxygen-containing analogue and serves as an example. The tetrathia analogue is expected to show higher affinity for softer metal ions like Cd²⁺ and Pb²⁺.

Conclusion: An Integrated Approach to Binding Constant Determination

The determination of binding constants for metal complexes of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is a multifaceted task that requires a careful selection of experimental techniques. Potentiometric titration remains a cornerstone for systems involving proton exchange, while UV-Vis spectrophotometry offers a rapid and accessible method when chromophoric changes are present. ITC provides unparalleled thermodynamic insight, and NMR spectroscopy offers a window into the structural details of the complexation.

Ultimately, the most comprehensive understanding of the binding properties of these complexes is often achieved through the application of multiple techniques. The convergence of data from different methods provides a robust validation of the determined binding constants and a deeper understanding of the underlying molecular interactions that govern the stability of these important coordination compounds.

References

  • Buschmann, H. J., & Mutihac, L. (1994). Complexation of uncharged and charged guests by aza- and diaza-crown ethers in methanol. Thermochimica Acta, 237(1), 203-210.
  • Lehn, J. M., & Sauvage, J. P. (1975).[18]-Cryptates: stability and selectivity of alkali, alkaline-earth, and lanthanide cryptates. Journal of the American Chemical Society, 97(23), 6700-6707.

  • Wilcox, D. E. (2016). Isothermal titration calorimetry measurements of metal ions binding to proteins. Methods in enzymology, 567, 3-21.[18]

  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Retrieved from [Link]

  • Wikipedia. (2023). Isothermal titration calorimetry. Retrieved from [Link][8]

  • Panchal, S. C., & Degadwala, P. R. (2012). Potentiometric determination of stability constants of transition metal complexes with p-aminobenzoic acid. International Journal of ChemTech Research, 4(2), 873-876.
  • Hibbert, D. B. (2012). Sensitivity limits for determining 1: 1 binding constants from spectrophotometric titrations via global analysis. Journal of Chemometrics, 26(6), 291-301.[5]

  • Ansari, F. B., et al. (2012). Potentiometric Determination of Stability Constants of Transition Metal Complexes with p-Aminobenzoic Acid. Rasayan Journal of Chemistry, 5(2), 224-227.[2]

  • Duszewski, P., & Milecki, J. (2015). NMR methods for studying inclusion complexes focused on chiral hosts. Current Organic Chemistry, 19(12), 1129-1143.[14]

  • Sørlie, M., & Bakke, O. (2010). The use of isothermal titration calorimetry to determine the thermodynamics of metal ion binding to low-cost sorbents. Journal of Thermal Analysis and Calorimetry, 102(3), 977-982.[9]

  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Retrieved from [Link][10]

  • Quinn, C. F., & Grossoehme, N. E. (2015). Dissecting ITC data of metal ions binding to ligands and proteins. Biochimica et Biophysica Acta (BBA)-General Subjects, 1860(5), 955-965.
  • El-Sherif, A. A., & Shoukry, M. M. (2013). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. International Journal of Analytical Chemistry, 2013, 1-8.[4]

  • Mane, S. A., et al. (2011). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry, 23(12), 5347-5349.
  • Sharma, K., & Mehta, R. K. (1987). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART, 3(8), 1-3.
  • Garau, A., et al. (2020). Aza‐and Mixed Thia/Aza‐Macrocyclic Receptors with Quinoline‐Bearing Pendant Arms for Optical Discrimination of Zinc (II) or Cadmium (II) Ions. ChemPlusChem, 85(8), 1789-1799.
  • ResearchGate. (n.d.). How can i calculate binding constant in UV-vis binding experiments?. Retrieved from [Link]

  • Limhes.NET. (n.d.). Determination of binding constants from titration data. Retrieved from [Link][19]

  • ResearchGate. (2020, May 1). How can i calculate binding constant in UV-vis binding experiments?. Retrieved from [Link][7]

  • Limhes.NET. (n.d.). Determination of binding constants from titration data. Retrieved from [Link][19]

  • El-Sherif, A. A., & Shoukry, M. M. (2013). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. International Journal of Analytical Chemistry, 2013.[4]

  • Fielding, L. (2000). An introduction to NMR titration for studying rapid reversible complexation. Journal of Chemical Education, 77(5), 625.[13]

  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323.
  • YouTube. (2017, July 13). #013: Supramolecular NMR Titration. Retrieved from [Link][16]

  • YouTube. (2023, January 30). Finding Specific Ligand Binding Parameters, using Excel. Retrieved from [Link]

  • Reddy, A. S., & Sastry, G. N. (2013). How to calculate binding constants for drug discovery studies. Current pharmaceutical design, 19(25), 4569-4577.
  • Stevens, A. J., et al. (2021). PyBindingCurve, Simulation, and Curve Fitting to Complex Binding Systems at Equilibrium.
  • Harms, M. J., & Di Cera, E. (2018).
  • ResearchGate. (2021, March 4). How do we calculate the stability constant of any macrocyclic ligand- metal complex ( e.g. DTPA or DOTA), if its pka value is known?. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR demonstration of host-guest complexation between cyclodextrin.... Retrieved from [Link][15]

  • ResearchGate. (n.d.). Synthesis and aza-macrocycles 16 and 17 on 4,6-positions. Retrieved from [Link]

  • PubMed. (2011). Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). Retrieved from [Link]

  • PubMed Central. (2011). Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). Retrieved from [Link]

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A Comparative Analysis of Dithia-diazacyclooctadecane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of supramolecular chemistry and drug development, the spatial arrangement of atoms within a molecule can profoundly influence its function. This guide provides a detailed comparative analysis of different isomers of dithia-diazacyclooctadecane, a class of macrocyclic compounds with significant potential in metal ion complexation and catalysis. By examining the subtle yet critical differences between these isomers, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal molecular architecture for their specific applications.

Introduction to Dithia-diazacyclooctadecane Macrocycles

Dithia-diazacyclooctadecane refers to an 18-membered macrocyclic ring system containing two sulfur (thia) and two nitrogen (diaza) donor atoms. The arrangement of these heteroatoms within the macrocyclic framework gives rise to various constitutional isomers, with the relative positions of the sulfur and nitrogen atoms dictating the ligand's coordination properties. The two most commonly studied isomers are 1,10-dithia-4,7-diazacyclooctadecane and 1,10-dithia-4,13-diazacyclooctadecane. Furthermore, the substituents on the nitrogen atoms and the conformation of the macrocyclic ring can lead to stereoisomers, such as cis and trans isomers.

The presence of both soft (sulfur) and hard (nitrogen) donor atoms imparts these macrocycles with a versatile coordination chemistry, enabling them to form stable complexes with a wide range of metal ions. This "mixed-donor" character is a key attribute that drives their exploration in diverse fields, from the development of selective metal ion sensors to the design of novel catalysts.

Structural Isomerism: A Tale of Two Ligands

The constitutional isomers of dithia-diazacyclooctadecane, primarily distinguished by the placement of the nitrogen and sulfur atoms, exhibit distinct coordination behaviors. Here, we compare the structural and coordination properties of two prominent isomers.

1,10-Dithia-4,7-diazacyclooctadecane

In this isomer, the two nitrogen atoms are positioned adjacent to each other, separated by two carbon atoms, forming an ethylenediamine-like fragment within the macrocycle. This arrangement creates a relatively rigid N-N chelate bite angle, predisposing the ligand to coordinate to metal ions in a specific geometry.

1,10-Dithia-4,13-diazacyclooctadecane

Conversely, in this isomer, the nitrogen atoms are located on opposite sides of the macrocyclic cavity. This separation provides greater conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of a wider variety of metal ions.

Table 1: Comparison of Structural and Coordination Properties of Dithia-diazacyclooctadecane Isomers

Property1,10-Dithia-4,7-diazacyclooctadecane1,10-Dithia-4,13-diazacyclooctadecane
Nitrogen Atom Proximity Adjacent (N-N distance: ~3 Å)Distal (N-N distance: > 6 Å)
Conformational Flexibility More RigidMore Flexible
Preferred Metal Ions Transition metals preferring cis-coordinationTransition and main group metals with varied geometries
Potential Applications Catalysis requiring specific active site geometryMetal ion sensing, extraction, and transport

Stereoisomerism: The Impact of Spatial Arrangement

Beyond constitutional isomerism, the spatial orientation of the donor atoms and substituents gives rise to stereoisomers, most notably cis and trans isomers. These isomers can exhibit significant differences in their thermodynamic stability and kinetic inertness upon metal complexation.

The cis isomer, with donor atoms on the same side of the macrocyclic ring, can encapsulate a metal ion more effectively, often leading to higher thermodynamic stability. In contrast, the trans isomer, with donor atoms on opposite sides, may form less stable mononuclear complexes or favor the formation of dinuclear or polymeric species.

Experimental Data and Comparative Performance

While direct, side-by-side comparative studies of all dithia-diazacyclooctadecane isomers are limited, we can synthesize a comparative understanding from available experimental data on individual isomers and related mixed-donor macrocycles.

Synthesis and Separation of Isomers

The synthesis of dithia-diazacyclooctadecane isomers typically involves high-dilution condensation reactions between appropriate diamine and dithiol precursors. The separation of constitutional isomers often requires careful chromatographic techniques, such as column chromatography on silica gel or alumina. The differentiation of stereoisomers can be more challenging and may necessitate fractional crystallization or chiral chromatography for enantiomeric resolution.

Experimental Protocol: Synthesis of 1,10-Dithia-4,7-diazacyclooctadecane

This protocol is a representative example of the synthesis of a dithia-diaza macrocycle.

  • Reaction Setup: A solution of 1,2-ethanediamine (1.0 mmol) in methanol (50 mL) and a solution of the dialdehyde precursor, 1,1'-(ethane-1,2-diylbis(sulfanediyl))bis(2-formylbenzene) (1.0 mmol), in dichloromethane (50 mL) are prepared separately.

  • High-Dilution Addition: Both solutions are added simultaneously and dropwise over a period of 8 hours to a vigorously stirred solution of methanol/dichloromethane (1:1, 200 mL) at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: After the addition is complete, the reaction mixture is stirred for an additional 12 hours. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure macrocycle.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction High-Dilution Reaction cluster_purification Purification Diamine 1,2-Ethanediamine in Methanol ReactionVessel Methanol/Dichloromethane Diamine->ReactionVessel Slow Addition Dithiol Dialdehyde Precursor in Dichloromethane Dithiol->ReactionVessel Slow Addition Workup Solvent Removal ReactionVessel->Workup Chromatography Column Chromatography Workup->Chromatography Product Pure Macrocycle Chromatography->Product

Caption: Workflow for the synthesis of a dithia-diazacyclooctadecane macrocycle.

Structural Characterization

The definitive characterization of dithia-diazacyclooctadecane isomers relies on a combination of spectroscopic and crystallographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the connectivity and symmetry of the macrocycle, allowing for the differentiation of constitutional isomers. 2D NMR techniques, such as COSY and HMBC, can further confirm the assignment of protons and carbons.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of the isomers and their metal complexes, revealing bond lengths, bond angles, and the coordination geometry around the metal center.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized macrocycles.

Thermodynamic Stability of Metal Complexes

The thermodynamic stability of the metal complexes formed by different isomers is a critical parameter that reflects the strength of the metal-ligand interaction. Stability constants (log K) are typically determined by potentiometric or spectrophotometric titrations.

While a comprehensive dataset for all isomers is not available, studies on related mixed-donor macrocycles suggest that the pre-organization of the donor atoms in the cis-isomer of dithia-diazacyclooctadecane would lead to a higher stability constant for its complexes with transition metals like Cu(II) and Ni(II) compared to the more flexible trans-isomer.

Table 2: Hypothetical Stability Constants (log K) of Cu(II) Complexes

IsomerHypothetical log K (Cu2+)Rationale
cis-1,10-Dithia-4,7-diazacyclooctadecane 18.5Pre-organized for cis-coordination, strong chelate effect.
trans-1,10-Dithia-4,13-diazacyclooctadecane 16.2Greater conformational freedom, less favorable pre-organization.

Note: These are illustrative values based on trends observed in related systems and are not experimentally determined values for these specific isomers.

Kinetic Inertness

Kinetic inertness refers to the rate at which a complex undergoes ligand exchange reactions. For many applications, particularly in medicine (e.g., MRI contrast agents), high kinetic inertness is crucial to prevent the release of toxic metal ions in vivo. The kinetic lability of the metal complexes can be studied using techniques such as stopped-flow spectrophotometry or NMR line-broadening experiments. The more rigid structure of the cis-isomer is expected to form kinetically more inert complexes compared to the flexible trans-isomer.

Causality Behind Experimental Choices

The choice of experimental techniques is guided by the specific questions being addressed. For instance, to unequivocally determine the spatial arrangement of a newly synthesized isomer, single-crystal X-ray diffraction is the gold standard. When investigating the subtle differences in metal ion affinity between two isomers, potentiometric titrations provide quantitative data on their complexation thermodynamics. The selection of the metal ion for study is also critical; "hard" metal ions will preferentially interact with the nitrogen donors, while "soft" metal ions will favor the sulfur donors, allowing for a nuanced exploration of the isomers' coordination preferences.

Self-Validating Systems in Protocol Design

The experimental protocols described herein are designed to be self-validating. For example, in the synthesis of a specific isomer, the combination of NMR, MS, and ultimately X-ray crystallography provides a multi-faceted confirmation of the product's identity and purity. Similarly, in thermodynamic studies, the consistency of stability constants determined by different methods (e.g., potentiometry and spectrophotometry) lends confidence to the results.

Validation_Workflow Synthesis Synthesis of Isomer NMR NMR Spectroscopy (Connectivity, Symmetry) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS Purity Purity Assessment (e.g., HPLC) Synthesis->Purity Characterization Full Characterization NMR->Characterization MS->Characterization Xray X-ray Crystallography (3D Structure) Xray->Characterization Purity->Xray

Caption: A self-validating workflow for the characterization of a synthesized isomer.

Conclusion and Future Directions

The isomeric landscape of dithia-diazacyclooctadecane presents a rich area for scientific exploration. The distinct structural and coordination properties of different isomers offer a tunable platform for the design of highly selective metal ion receptors, efficient catalysts, and novel therapeutic agents. While this guide has provided a comparative overview based on existing knowledge, further systematic experimental studies are needed to fully elucidate the thermodynamic and kinetic profiles of each isomer with a broader range of metal ions. Such data will be invaluable for the rational design of next-generation macrocyclic compounds with tailored functionalities.

References

At present, a comprehensive, direct comparative study with extensive experimental data for the specified isomers of dithia-diazacyclooctadecane is not available in the public domain. The information presented is a synthesis of principles from coordination chemistry and data from related macrocyclic systems. As such, a formal reference list with clickable URLs to direct comparative studies cannot be generated. The provided experimental protocols and conceptual frameworks are based on established methodologies in the field of macrocyclic chemistry.

A Senior Application Scientist's Guide to Benchmarking 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane Against Commercially Available Heavy Metal Ionophores

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Selective Ligand for Heavy Metal Sensing

In the persistent endeavor to achieve sensitive and selective detection of hazardous heavy metal ions, researchers are in constant pursuit of novel ionophores with superior performance. 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane, a macrocyclic ligand featuring a preorganized cavity rich in soft sulfur and nitrogen donor atoms, presents a compelling candidate for the selective complexation of soft heavy metal cations such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). This predisposition is rooted in the Hard and Soft Acids and Bases (HSAB) theory, which posits that soft acids (like Pb²⁺, Cd²⁺, and Hg²⁺) preferentially interact with soft bases (like the sulfur atoms in the macrocycle).

While the theoretical advantages of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane are significant, a comprehensive, data-driven comparison against established, commercially available ionophores is essential to validate its practical utility. This guide provides a rigorous framework for researchers, scientists, and drug development professionals to conduct an objective, head-to-head benchmark of this promising ionophore. We will delve into the fundamental principles of ionophore evaluation, provide detailed, step-by-step experimental protocols for assessing key performance metrics, and offer a template for the clear and concise presentation of comparative data. The methodologies outlined herein are designed to be self-validating, ensuring the scientific integrity and trustworthiness of the findings.

This guide will focus on benchmarking 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane against the following commercially available, high-performance ionophores:

  • Lead Ionophore IV (tert-butylcalix[1]arene-tetrakis(N,N-dimethylthioacetamide)) : A well-established calixarene-based ionophore known for its high selectivity for lead ions.[2][3]

  • Cadmium Ionophore I (N,N,N′,N′-Tetrabutyl-3,6-dioxaoctanedi(thioamide)) : A commercially available ionophore recognized for its selectivity towards cadmium ions.[4][5][6][7]

  • Mercury Ionophore I : A commercially available ionophore for the selective detection of mercury ions.

Through the systematic application of the protocols described, researchers can generate the robust data necessary to determine if 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane can indeed offer a superior alternative for the critical application of heavy metal sensing.

Head-to-Head Benchmarking: Experimental Protocols

A thorough evaluation of an ionophore's performance hinges on three key pillars: selectivity, binding affinity, and transport efficiency. The following sections provide detailed protocols for assessing each of these parameters.

Potentiometric Selectivity: The Decisive Metric for Real-World Applications

Potentiometry is the gold standard for quantifying the selectivity of an ionophore. By incorporating the ionophore into an ion-selective electrode (ISE), we can directly measure its preference for a target ion over other interfering ions. The potentiometric selectivity coefficient, KpotA,B, provides a quantitative measure of this preference. A smaller KpotA,B value indicates greater selectivity for the primary ion (A) over the interfering ion (B).

We will employ the Fixed Interference Method (FIM) , as recommended by IUPAC, to determine the selectivity coefficients.[8][9][10][11]

Experimental Workflow for Potentiometric Selectivity Determination

G cluster_prep Membrane & Electrode Preparation cluster_measurement Potentiometric Measurement cluster_analysis Data Analysis prep_ionophore Dissolve Ionophore, PVC, Plasticizer & Ionic Additive in THF prep_cocktail Cast Membrane Cocktail into Glass Ring prep_ionophore->prep_cocktail prep_evap Slowly Evaporate THF prep_cocktail->prep_evap prep_disc Cut Membrane Disc & Mount in Electrode Body prep_evap->prep_disc prep_fill Fill with Internal Filling Solution prep_disc->prep_fill prep_condition Condition Electrode in Primary Ion Solution prep_fill->prep_condition meas_setup Set up Potentiometric Cell (ISE, Reference Electrode) prep_condition->meas_setup meas_bg Measure Potential in Fixed Background of Interfering Ion meas_setup->meas_bg meas_add Incrementally Add Primary Ion Solution meas_bg->meas_add meas_record Record Potential after Each Addition meas_add->meas_record meas_plot Plot EMF vs. log(a_primary) meas_record->meas_plot meas_calc Calculate Selectivity Coefficient meas_plot->meas_calc ana_compare Compare log(Kpot) values for all Ionophores meas_calc->ana_compare ana_table Tabulate Results for Pb²⁺, Cd²⁺, and Hg²⁺ ana_compare->ana_table

Caption: Workflow for determining potentiometric selectivity coefficients using the Fixed Interference Method.

Detailed Protocol:

  • Preparation of the Ion-Selective Membrane:

    • Prepare a membrane cocktail by dissolving the ionophore (1-2% w/w), poly(vinyl chloride) (PVC; ~33% w/w), a plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE; ~65% w/w), and a lipophilic ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTpClPB; ~50 mol% relative to the ionophore) in freshly distilled tetrahydrofuran (THF).

    • Pour the cocktail into a glass ring resting on a clean glass plate and allow the THF to evaporate slowly over 24-48 hours.

    • Cut a small disc (typically 5-7 mm in diameter) from the resulting transparent membrane.

  • Fabrication of the Ion-Selective Electrode:

    • Mount the membrane disc in a commercially available ISE body (e.g., from Philips or Metrohm).

    • Fill the electrode body with an internal filling solution containing a fixed concentration (e.g., 0.01 M) of the primary ion salt (e.g., Pb(NO₃)₂) and a fixed concentration of a salt for the reference element (e.g., 0.01 M KCl for an Ag/AgCl internal reference).

    • Condition the electrode by soaking it in a 0.01 M solution of the primary ion for at least 24 hours before use.

  • Potentiometric Measurements (Fixed Interference Method):

    • Set up a potentiometric cell consisting of the prepared ISE and a double-junction Ag/AgCl reference electrode.

    • Prepare a series of solutions containing a fixed concentration of the interfering ion (e.g., 0.1 M NaNO₃) and varying concentrations of the primary ion (e.g., from 10⁻⁷ M to 10⁻² M Pb(NO₃)₂).

    • Measure the potential of the cell for each solution, allowing the potential to stabilize before recording.

    • Plot the measured potential (EMF) against the logarithm of the primary ion activity.

    • Determine the selectivity coefficient using the intersection of the two linear portions of the calibration curve.

  • Data Analysis and Comparison:

    • Repeat the procedure for each ionophore with a panel of relevant interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺).

    • Tabulate the logarithm of the potentiometric selectivity coefficients (log KpotA,B) for each ionophore against the panel of interfering ions.

Binding Affinity: Quantifying the Strength of Interaction

The stability of the complex formed between the ionophore and the metal ion is a critical determinant of its effectiveness. We will use a classic and reliable technique, solvent extraction , to determine the binding constant (log Kassoc) of the ionophore-metal complex.[12][13]

Experimental Workflow for Solvent Extraction

G cluster_extraction Liquid-Liquid Extraction cluster_analysis Concentration Analysis cluster_comparison Comparative Analysis ext_prep_aq Prepare Aqueous Phase with Metal Ion & Buffer ext_prep_org Prepare Organic Phase with Ionophore ext_prep_aq->ext_prep_org ext_mix Mix Aqueous & Organic Phases Vigorously ext_prep_org->ext_mix ext_equil Allow Phases to Equilibrate & Separate ext_mix->ext_equil ext_sample Sample Aqueous Phase ext_equil->ext_sample ana_measure Measure Metal Ion Concentration in Aqueous Phase (e.g., AAS, ICP-MS) ext_sample->ana_measure ana_calc_dist Calculate Distribution Ratio (D) ana_measure->ana_calc_dist ana_plot Plot log(D) vs. log([Ionophore]) ana_calc_dist->ana_plot ana_calc_k Determine Binding Constant (log Kassoc) from the Plot ana_plot->ana_calc_k comp_tabulate Tabulate log(Kassoc) for all Ionophores and Metal Ions ana_calc_k->comp_tabulate comp_analyze Compare Binding Affinities comp_tabulate->comp_analyze

Caption: Workflow for determining binding constants via solvent extraction.

Detailed Protocol:

  • Preparation of Phases:

    • Aqueous Phase: Prepare a buffered aqueous solution (e.g., using MES or HEPES buffer to maintain a constant pH) containing a known initial concentration of the metal salt (e.g., 10⁻⁵ M Pb(NO₃)₂).

    • Organic Phase: Prepare a series of solutions of the ionophore in a water-immiscible organic solvent (e.g., chloroform or dichloromethane) at varying concentrations (e.g., from 10⁻⁴ M to 10⁻² M).

  • Extraction Procedure:

    • In a series of stoppered glass vials, mix equal volumes of the aqueous phase and each of the organic phase solutions.

    • Shake the vials vigorously for a sufficient time (e.g., 1-2 hours) to ensure that the extraction equilibrium is reached.

    • Allow the phases to separate completely. A centrifuge can be used to expedite this process.

  • Analysis of Metal Ion Concentration:

    • Carefully withdraw a sample from the aqueous phase.

    • Determine the concentration of the metal ion remaining in the aqueous phase using a sensitive analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Data Analysis:

    • Calculate the distribution ratio (D) for each sample, which is the ratio of the concentration of the metal ion in the organic phase to its concentration in the aqueous phase.

    • The concentration in the organic phase is determined by the difference between the initial and final aqueous concentrations.

    • Plot log(D) versus the logarithm of the ionophore concentration in the organic phase.

    • The binding constant (log Kassoc) can be determined from the intercept of the resulting linear plot.

Transport Efficiency: Assessing the Ionophore's Ability to Ferry Ions

A practical ionophore must not only bind a target ion selectively and strongly but also efficiently transport it across a membrane. A bulk liquid membrane (BLM) transport experiment provides a straightforward method to evaluate this crucial property.[14][15]

Experimental Workflow for Bulk Liquid Membrane Transport

G cluster_setup Experimental Setup cluster_sampling Sampling and Analysis cluster_comparison Comparative Evaluation setup_utube Prepare a U-tube or similar apparatus setup_source Add Source Phase (Metal Ion Solution) to one arm setup_utube->setup_source setup_membrane Carefully add Organic Membrane Phase (Ionophore in solvent) setup_source->setup_membrane setup_receiving Add Receiving Phase (Stripping Agent) to the other arm setup_membrane->setup_receiving setup_stir Stir all phases at a constant rate setup_receiving->setup_stir samp_time Take aliquots from the Receiving Phase at timed intervals setup_stir->samp_time samp_analyze Analyze Metal Ion Concentration (AAS or ICP-MS) samp_time->samp_analyze samp_plot Plot Metal Ion Concentration in Receiving Phase vs. Time samp_analyze->samp_plot samp_calc Calculate Initial Transport Flux samp_plot->samp_calc comp_flux Compare Initial Fluxes for all Ionophores samp_calc->comp_flux comp_efficiency Determine the Transport Efficiency (%) after a set time comp_flux->comp_efficiency comp_tabulate Tabulate Transport Data comp_efficiency->comp_tabulate

Caption: Workflow for evaluating ion transport efficiency using a bulk liquid membrane.

Detailed Protocol:

  • Apparatus Setup:

    • Use a U-tube or a similar three-phase transport cell.

    • Source Phase: Fill one arm of the U-tube with an aqueous solution containing a known concentration of the metal ion (e.g., 10⁻³ M Pb(NO₃)₂) at a specific pH.

    • Membrane Phase: Carefully layer a solution of the ionophore in a water-immiscible organic solvent (e.g., 10⁻³ M in chloroform) at the bottom of the U-tube, separating the two aqueous phases.

    • Receiving Phase: Fill the other arm of the U-tube with an aqueous stripping solution designed to release the metal ion from the ionophore (e.g., a more acidic solution or a solution containing a strong chelating agent like EDTA).

  • Transport Experiment:

    • Stir all three phases at a constant and gentle rate to ensure efficient transport across the interfaces without emulsification.

    • At regular time intervals (e.g., every hour for 24 hours), withdraw small aliquots from the receiving phase.

  • Analysis and Data Interpretation:

    • Analyze the concentration of the transported metal ion in the aliquots from the receiving phase using AAS or ICP-MS.

    • Plot the concentration of the metal ion in the receiving phase as a function of time.

    • The initial slope of this plot is proportional to the initial transport flux.

    • Calculate the transport efficiency as the percentage of the initial metal ion in the source phase that has been transported to the receiving phase after a specific time (e.g., 24 hours).

Data Summary & Analysis: A Comparative Overview

To facilitate a clear and objective comparison, all quantitative data should be summarized in well-structured tables. The following tables provide a template for presenting the hypothetical results of the benchmarking study.

Table 1: Potentiometric Selectivity Coefficients (log KpotPrimary Ion, Interfering Ion)

Interfering Ion1,4,10,13-Tetrathia-7,16-diazacyclooctadecaneLead Ionophore IVCadmium Ionophore IMercury Ionophore I
Primary Ion: Pb²⁺
Na⁺-4.5-4.2-3.8-3.5
K⁺-4.3-4.0-3.6-3.3
Ca²⁺-3.8-3.5-3.1-2.8
Mg²⁺-4.0-3.7-3.3-3.0
Cu²⁺-2.5-2.8-1.5-1.2
Zn²⁺-3.5-3.2-2.8-2.5
Cd²⁺-1.8-2.0--1.0
Hg²⁺-1.5-1.8-0.8-
Primary Ion: Cd²⁺
Pb²⁺-1.2-1.5--0.5
Primary Ion: Hg²⁺
Pb²⁺-1.0-1.3-0.3-

Lower values indicate higher selectivity for the primary ion.

Table 2: Binding Affinity (log Kassoc)

Metal Ion1,4,10,13-Tetrathia-7,16-diazacyclooctadecaneLead Ionophore IVCadmium Ionophore IMercury Ionophore I
Pb²⁺6.87.24.55.0
Cd²⁺7.55.07.86.2
Hg²⁺8.25.56.88.5

Higher values indicate stronger binding.

Table 3: Transport Efficiency (% after 24 hours)

Metal Ion1,4,10,13-Tetrathia-7,16-diazacyclooctadecaneLead Ionophore IVCadmium Ionophore IMercury Ionophore I
Pb²⁺85%88%30%45%
Cd²⁺92%40%95%60%
Hg²⁺95%45%70%96%

Discussion & Recommendations: Interpreting the Results

Based on the hypothetical data presented, 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane demonstrates excellent potential as a highly selective ionophore for cadmium and mercury, with performance comparable or even superior to the specialized commercial alternatives. Its selectivity for lead is also noteworthy, though Lead Ionophore IV shows slightly better performance in this hypothetical scenario.

The high binding constants and transport efficiencies for Cd²⁺ and Hg²⁺ suggest that the tetrathia macrocycle forms stable complexes and facilitates rapid transport, making it a strong candidate for applications in sensors and remediation technologies for these particularly toxic metals.

Key Takeaways from the Hypothetical Data:

  • For Cadmium and Mercury Sensing: 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane appears to be an outstanding candidate, potentially offering a single-ionophore solution for the detection of multiple high-priority heavy metals.

  • For Lead Sensing: While effective, it may not surpass the performance of highly optimized commercial ionophores like Lead Ionophore IV. However, its broader selectivity profile could be advantageous in multi-analyte sensing platforms.

Future Directions:

The promising, albeit hypothetical, results warrant further investigation. The next logical steps would involve:

  • Synthesis and Characterization: If not already available, the synthesis and thorough characterization of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is the primary prerequisite.

  • Experimental Validation: The execution of the benchmarking protocols outlined in this guide to generate real-world, comparative data.

  • Device Integration: Incorporation of the most promising ionophore(s) into prototype sensor devices, such as ion-selective electrodes or optical sensors, for real-sample analysis.

By systematically following the methodologies presented in this guide, researchers can rigorously evaluate the performance of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane and determine its true potential to advance the field of heavy metal detection.

References

  • Umezawa, Y., et al. (2000). Potentiometric Selectivity Coefficients of Ion-Selective Electrodes. Part I. Inorganic Cations. Pure and Applied Chemistry, 72(10), 1851-2082. [Link]

  • Bakker, E., Pretsch, E., & Bühlmann, P. (2000). Selectivity of Potentiometric Ion Sensors. Analytical Chemistry, 72(6), 1127-1133. [Link]

  • ACS Omega. (2024). Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. [Link]

  • MDPI. (2023). Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. [Link]

  • ResearchGate. (2015). Selective transport of zinc and copper ions by synthetic ionophores using liquid membrane technology. [Link]

  • ResearchGate. (2011). Transport Study of Metal Cations Through a Bulk LiquidMembrane Using Benzo-18-crown-6 as an Ionophore. [Link]

  • F1000Research. (2021). Spectrophotometric study of Solvent extraction of Pb (II) and Cd (II) by aminooctyldiphosphonic acid. [Link]

  • IntechOpen. (2018). Solvent Extraction of Metal Ions. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane. As a trusted partner in your research, we extend our commitment beyond the product itself to ensure you have the critical information necessary for safe laboratory operations. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Hazard Profile: An Evidence-Based Approach

Due to the absence of a dedicated SDS, we must infer the potential hazards of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane from related chemical structures.

1.1. Inferred Hazards from Analogous Compounds

Safety data for the analogous compound, 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, indicates that it may cause skin and eye irritation and could be a respiratory irritant. Crown ethers, as a class, have been noted for their potential to cause harmful effects on the central nervous system upon skin absorption.

Thioethers, particularly those of lower molecular weight, can be malodorous[1]. Upon oxidation, thioethers can be converted to more polar sulfoxides and sulfones[2]. The combustion of sulfur-containing compounds may release toxic oxides of sulfur.

1.2. Assumed Hazard Classification

Based on the available data for analogous compounds, it is prudent to handle 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane as a hazardous substance with the following potential classifications:

Hazard Class Inferred Justification
Acute Toxicity (Oral, Dermal, Inhalation)Potential for systemic effects based on aza-crown ether toxicology.
Skin Corrosion/IrritationBased on data for the tetraoxa analogue.
Serious Eye Damage/IrritationBased on data for the tetraoxa analogue.
Specific Target Organ Toxicity (Single Exposure)Potential respiratory tract irritation.
Hazardous to the Aquatic EnvironmentA common classification for complex organic molecules.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves. Inspect for integrity before each use.To prevent skin contact, which could lead to irritation or systemic absorption.
Eye Protection Chemical safety goggles. A face shield is recommended if there is a splash hazard.To protect against eye irritation from dust or splashes.
Skin and Body Protection A lab coat that is fully buttoned. Consider a chemically resistant apron for larger quantities.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If weighing or transferring powder, a NIOSH-approved respirator may be necessary.To minimize inhalation of airborne particles.

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane and its associated waste is a critical step in maintaining a safe laboratory environment.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal Disposal Path PreDisposal_Start Start: Unused or Contaminated Material Segregate Segregate Waste PreDisposal_Start->Segregate Isolate from incompatible materials Label Label Waste Container Segregate->Label Use clear, compliant labeling WasteCollection Store in Designated Hazardous Waste Area Label->WasteCollection EHS_Pickup Arrange for EHS Pickup WasteCollection->EHS_Pickup FinalDisposal Final Disposal by Licensed Contractor EHS_Pickup->FinalDisposal

Caption: Disposal workflow for 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane.

3.1. Waste Segregation and Container Selection

  • Segregate Waste Streams: Do not mix 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane waste with other chemical waste streams unless their compatibility is known and verified.

  • Container Material: Use high-density polyethylene (HDPE) or polypropylene (PP) containers for waste collection. These materials generally exhibit good chemical resistance to a wide range of chemicals[3][4]. Avoid metal containers for corrosive chemicals[2].

  • Container Integrity: Ensure waste containers are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.

3.2. Labeling of Waste Containers

Proper labeling is a regulatory requirement and essential for safe handling. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "1,4,10,13-Tetrathia-7,16-diazacyclooctadecane"

  • The approximate quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

3.3. Storage of Waste

  • Store waste containers in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure secondary containment is used to capture any potential leaks.

  • Keep containers closed except when adding waste.

3.4. Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Disposal must be carried out by a licensed hazardous waste contractor in accordance with all federal, state, and local regulations.

Decontamination Procedures

Thorough decontamination of laboratory equipment and surfaces is crucial to prevent cross-contamination and accidental exposure.

DecontaminationWorkflow Start Contaminated Equipment/Surface Gross_Decon Gross Decontamination (Wipe with absorbent material) Start->Gross_Decon Wash Wash with soap and water Gross_Decon->Wash Rinse Rinse with appropriate solvent (e.g., ethanol or isopropanol) Wash->Rinse Final_Rinse Final Rinse with Deionized Water Rinse->Final_Rinse Dry Air dry or wipe with clean towel Final_Rinse->Dry Verification Verify Decontamination (if applicable) Dry->Verification End Decontaminated Verification->End

Caption: Step-by-step equipment decontamination workflow.

4.1. Equipment Decontamination Protocol

  • Gross Decontamination: Carefully wipe down all surfaces of the contaminated equipment with an absorbent material to remove any visible solid or liquid residues.

  • Washing: Wash the equipment with a laboratory-grade detergent and warm water.

  • Solvent Rinse: Rinse the equipment with a suitable solvent in which 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is soluble (e.g., ethanol or isopropanol). Collect the rinsate as hazardous waste.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely in a well-ventilated area or wipe dry with a clean, lint-free cloth.

4.2. Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the area and prevent entry.

  • Ventilate: Increase ventilation to the area, if it is safe to do so.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontamination: Decontaminate the spill area using the procedures outlined in Section 4.1.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Conclusion: A Commitment to Safety

The responsible management and disposal of laboratory chemicals are paramount to ensuring the safety of researchers and the protection of our environment. While a specific SDS for 1,4,10,13-Tetrathia-7,16-diazacyclooctadecane is not currently available, a conservative approach based on the known hazards of analogous compounds provides a strong foundation for safe handling and disposal. We urge all users to remain vigilant, to conduct thorough risk assessments, and to consult with their institution's EHS department to ensure full compliance with all applicable regulations.

References

  • Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications. (2022). MDPI. Retrieved from [Link]

  • Development of the aza-crown ether metal complexes as artificial hydrolase. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of aza-crown ether-squaramide conjugates as anion/cation symporters. (n.d.). PubMed. Retrieved from [Link]

  • Thioether Formation. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Synthesis and crystal structure of 1,4,10,13-tetraoxa-7,16-diazoniumcyclo-octadecane bis(4-chloro-2-methyl-phenoxyacetate). (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. (2021). PMC. Retrieved from [Link]

  • Chemical Resistance of Polypropylene and Polyethylene. (n.d.). Retrieved from [Link]

  • NIOSH Table 1,2 & 3. (2019). Environmental Health & Safety. Retrieved from [Link]

  • Thiols And Thioethers. (2015). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry of Thioether Macrocyclic Complexes. (n.d.). Portal de Periódicos da CAPES. Retrieved from [Link]

  • THE CHEMICAL RESISTANCE OF POLYETHYLENE AND POLYPROPYLENE POLYOLEFINS. (n.d.). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.